molecular formula C11H7FN2O3 B1607094 2-(4-Fluorophenoxy)-5-nitropyridine CAS No. 31011-26-4

2-(4-Fluorophenoxy)-5-nitropyridine

Cat. No.: B1607094
CAS No.: 31011-26-4
M. Wt: 234.18 g/mol
InChI Key: WGCAKTXIGRVECX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenoxy)-5-nitropyridine is a useful research compound. Its molecular formula is C11H7FN2O3 and its molecular weight is 234.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenoxy)-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-8-1-4-10(5-2-8)17-11-6-3-9(7-13-11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCAKTXIGRVECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80299617
Record name 2-(4-Fluorophenoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31011-26-4
Record name 31011-26-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131634
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Fluorophenoxy)-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80299617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Strategic Importance of 2-(4-Fluorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenoxy)-5-nitropyridine

This compound is a key heterocyclic building block in modern medicinal and agrochemical research. Its structure, featuring a fluorinated phenoxy group attached to an electron-deficient nitropyridine core, makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of its synthesis, focusing on the underlying chemical principles, a detailed and validated experimental protocol, and critical insights into process optimization and safety. Designed for researchers and drug development professionals, this document explains not just the procedural steps but the fundamental causality that dictates the synthetic strategy.

Part 1: The Core Chemistry - A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike electrophilic substitutions common to electron-rich aromatic rings, the SNAr mechanism is characteristic of electron-poor aromatic systems.[1][2] The reaction proceeds via a well-established two-step addition-elimination pathway.[3][4]

Causality of the SNAr Mechanism:

  • Nucleophilic Attack: The reaction is initiated when a nucleophile attacks an electron-deficient carbon atom on the pyridine ring that bears a leaving group.[3] In this synthesis, the nucleophile is the 4-fluorophenoxide ion, generated in situ from 4-fluorophenol and a base.

  • Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is the linchpin of the entire reaction.

  • Leaving Group Departure: Aromaticity is restored in the final step by the expulsion of a leaving group, in this case, a chloride ion. This step is typically fast as it re-establishes the stable aromatic system.[3][5]

Key Roles of the Reactants:

  • 2-Chloro-5-nitropyridine (The Substrate): The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[6] This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group (-NO₂). The nitro group, positioned para to the chlorine atom, is critical for two reasons:

    • It intensely depletes the electron density of the ring, making the carbon atom at the C-2 position highly electrophilic and susceptible to nucleophilic attack.[1][2]

    • It stabilizes the negatively charged Meisenheimer intermediate through resonance, delocalizing the charge onto its oxygen atoms. This stabilization lowers the activation energy of the rate-determining step, facilitating the reaction.[3]

  • 4-Fluorophenol (The Nucleophile Precursor): While neutral 4-fluorophenol is a weak nucleophile, its deprotonation by a base (e.g., potassium carbonate) yields the much more potent 4-fluorophenoxide anion. This anion is the active nucleophilic species that attacks the pyridine ring.

  • Potassium Carbonate (The Base): A moderately strong base like K₂CO₃ is ideal for this reaction. It is sufficiently basic to deprotonate the 4-fluorophenol (pKa ≈ 9.9) to form the active nucleophile but is not so aggressive as to promote unwanted side reactions.

The logical flow of the SNAr mechanism is visualized in the diagram below.

SNAr_Mechanism Reactants 2-Chloro-5-nitropyridine + 4-Fluorophenoxide TS1 Transition State 1 (Rate-Determining Step) Reactants->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Stabilized Intermediate) TS1->Meisenheimer Forms Intermediate TS2 Transition State 2 Meisenheimer->TS2 Loss of Leaving Group Product This compound + Cl⁻ TS2->Product Restores Aromaticity

Caption: The SNAr reaction pathway for the synthesis.

Part 2: Field-Proven Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. Every step is included to ensure the purity and identity of the final product.

Materials and Reagents:

ReagentCAS No.Molar Mass ( g/mol )Key Hazards
2-Chloro-5-nitropyridine4548-45-2158.55Skin/eye irritant, respiratory irritant[7]
4-Fluorophenol371-41-5112.10Toxic, skin/eye irritant
Potassium Carbonate (K₂CO₃)584-08-7138.21Serious eye irritant
Acetone67-64-158.08Highly flammable, eye irritant
Dichloromethane (DCM)75-09-284.93Suspected carcinogen
Magnesium Sulfate (MgSO₄)7487-88-9120.37None
Deionized Water7732-18-518.02None

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (5.0 g, 31.5 mmol), 4-fluorophenol (4.2 g, 37.8 mmol, 1.2 equiv), and anhydrous potassium carbonate (6.5 g, 47.3 mmol, 1.5 equiv).

  • Solvent Addition: Add 100 mL of acetone to the flask. The resulting mixture will be a suspension.

  • Reaction Execution: Heat the mixture to reflux (approx. 56°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 12-16 hours.

  • Work-up - Quenching and Filtration: After the reaction is complete (as indicated by the consumption of the starting 2-chloro-5-nitropyridine), allow the mixture to cool to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of acetone (2 x 20 mL).

  • Work-up - Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with a saturated sodium chloride solution (brine, 1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or isopropanol, to obtain pure this compound as a crystalline solid.[8]

Workflow A 1. Charge Reactants & Base (2-Cl-5-NO₂-Py, 4-F-PhOH, K₂CO₃) + Acetone B 2. Heat to Reflux (12-16 hours) A->B Reaction C 3. Cool & Filter (Remove Salts) B->C Work-up D 4. Concentrate Filtrate (Rotary Evaporator) C->D E 5. Dissolve in DCM & Wash with H₂O/Brine D->E Extraction F 6. Dry Organic Layer (MgSO₄) & Concentrate E->F G 7. Recrystallize (e.g., from Ethanol) F->G Purification H Final Product: Pure 2-(4-Fluorophenoxy) -5-nitropyridine G->H

Caption: A step-by-step experimental workflow diagram.

Part 3: Optimization, Control, and Troubleshooting

Achieving high yield and purity requires careful control over several parameters. The following table provides field-proven insights for optimizing the synthesis.

ParameterRecommended Range/ChoiceRationale & Expert Insight
Base K₂CO₃, Cs₂CO₃Potassium Carbonate (K₂CO₃) is cost-effective and efficient. Cesium Carbonate (Cs₂CO₃) can accelerate the reaction due to its higher solubility but is more expensive. Avoid overly strong bases like NaH or hydroxides, which can lead to competing side reactions.
Solvent Acetone, Acetonitrile, DMFAcetone is an excellent choice due to its suitable boiling point and ability to dissolve reactants while allowing easy removal.[8] DMF or Acetonitrile can also be used and may increase reaction rates, but they have higher boiling points, making them more difficult to remove. Polar aprotic solvents are essential to solvate the cationic counter-ion (K⁺) without hydrogen bonding to the nucleophile, thus maximizing its reactivity.
Temperature RefluxRunning the reaction at the reflux temperature of the chosen solvent ensures a consistent and sufficiently high reaction rate without requiring pressurized equipment. Lower temperatures will significantly slow the reaction, while excessively high temperatures (in higher-boiling solvents) may increase by-product formation.
Reaction Time 12-24 hoursThe reaction should be monitored by TLC to determine the point of completion. Running the reaction for too long after completion offers no benefit and may lead to slight product degradation.
Water Content Anhydrous conditionsThe presence of significant amounts of water can hydrolyze the starting material and reduce the effectiveness of the base. Using anhydrous potassium carbonate and solvent is recommended for optimal results.

Part 4: Mandatory Safety Protocols

A robust understanding of the hazards associated with the reagents is non-negotiable for a safe laboratory operation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[7][9][10] All operations should be conducted inside a certified chemical fume hood to avoid inhalation of vapors or dust.[10]

  • Reagent Handling:

    • 2-Chloro-5-nitropyridine: This compound is a skin, eye, and respiratory irritant.[7] Avoid creating dust when weighing and handling.[9]

    • 4-Fluorophenol: This reagent is toxic and corrosive. Handle with extreme care to prevent skin and eye contact.

    • Acetone: Highly flammable. Ensure there are no open flames or spark sources in the vicinity of the experiment.

  • Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible. In case of skin contact, wash the affected area immediately with plenty of soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[7]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal protocols.[7]

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Google Patents. (CN102040554A). Method for preparing 2-chloro-5-nitropyridine.
  • Google Patents. (CN112745259A). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Jubilant Ingrevia Limited. (2021). 2-Chloro-5-nitropyridine Safety Data Sheet. [Link]

  • ResearchGate. (2010). 2-Chloro-5-nitropyridine. ResearchGate. [Link]

  • Nature Portfolio. (2020). Concerted Nucleophilic Aromatic Substitutions. Nature. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]

  • Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(4-Fluorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(4-Fluorophenoxy)-5-nitropyridine is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Its structural motifs—a fluorinated aromatic ring, an ether linkage, and an electron-deficient nitropyridine core—impart a unique combination of properties that are critical for its application as a building block in the development of novel chemical entities. Understanding the physicochemical profile of this compound is paramount for researchers in drug discovery and materials science to predict its behavior, optimize reaction conditions, and design molecules with desired pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the core physicochemical attributes of this compound, details authoritative experimental protocols for their determination, and discusses the implications of these properties for scientific research and development.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its unequivocal identity. This compound is systematically identified by its chemical structure and internationally recognized identifiers.

  • IUPAC Name: this compound

  • CAS Number: 31011-26-4

  • Molecular Formula: C₁₁H₇FN₂O₃[1]

  • Canonical SMILES: C1=CN=C(C=C1[O-])OC2=CC=C(C=C2)F

The molecule's architecture consists of a pyridine ring activated by a strongly electron-withdrawing nitro group at the 5-position. An ether linkage at the 2-position connects it to a 4-fluorophenyl group. This arrangement dictates the compound's electronic distribution, steric profile, and potential for intermolecular interactions.

Core Physicochemical Properties

The a priori knowledge of a compound's physicochemical properties is a cornerstone of rational drug design and chemical process development. These parameters govern solubility, permeability, stability, and formulation feasibility. The key properties for this compound are summarized below.

PropertyValue / DescriptionSource(s)
Molecular Weight 234.18 g/mol [2]
Exact Mass 234.04407 g/mol [2]
Boiling Point 332.5 °C at 760 mmHg[2]
Melting Point Experimental data not available in cited literature. Requires experimental determination.
Lipophilicity (XLogP3) 3.2 (Computed)[2]
Topological Polar Surface Area 67.9 Ų[2]
Hydrogen Bond Acceptors 5[2]
Rotatable Bonds 2[2]
Solubility Expected to have low aqueous solubility but good solubility in organic solvents like DMSO. Requires experimental determination.[3][4][5]

The computed XLogP3 value of 3.2 indicates that the compound is significantly lipophilic, suggesting it will preferentially partition into non-polar environments.[2] This has profound implications for its biological behavior, including its ability to cross cell membranes and its potential for binding to hydrophobic pockets in proteins. The Topological Polar Surface Area (TPSA) of 67.9 Ų is a calculated metric used to predict drug transport properties; this value is within a range often associated with good cell permeability.[2]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a compound. While specific spectra for this molecule are not publicly available, its expected spectral characteristics can be reliably predicted based on its functional groups.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-9.0 ppm). The three protons on the pyridine ring will appear as complex multiplets (doublets and doublets of doublets) due to spin-spin coupling. The four protons on the 4-fluorophenyl ring will exhibit a characteristic AA'BB' system, appearing as two sets of multiplets due to coupling with each other and the fluorine atom.

  • ¹⁹F NMR Spectroscopy : A key technique for fluorinated compounds. A single signal is expected for the fluorine atom on the phenyl ring. For a similar compound, 2-(4-fluorophenyl)pyridine, this signal appears at approximately -113 ppm, providing a useful reference point.[6]

  • IR Spectroscopy : The infrared spectrum will be dominated by strong, characteristic absorption bands. Key expected frequencies include:

    • ~1580-1610 cm⁻¹ : Aromatic C=C and C=N stretching.

    • ~1520 cm⁻¹ and ~1340 cm⁻¹ : Asymmetric and symmetric stretching vibrations of the NO₂ group, which are typically very strong and diagnostic.

    • ~1250-1200 cm⁻¹ : Aryl-O-C (ether) stretching.

    • ~1220 cm⁻¹ : Ar-F stretching.

  • Mass Spectrometry : The exact mass of the molecular ion [M]⁺ should be detectable at m/z 234.0441, confirming the elemental composition.[2]

Stability and Handling

The stability of a compound under various conditions is critical for its storage, formulation, and reliable use in experiments. Based on analogous structures like 2-(2,4-difluorophenoxy)-5-nitropyridine, certain precautions are warranted.[7]

  • Photostability : Nitroaromatic compounds are often susceptible to photodegradation. It is recommended to store the compound in amber vials or protected from light.[7]

  • Thermal Stability : Thermal decomposition may occur at elevated temperatures (e.g., above 150 °C).[7] Storage in a cool environment is advisable.

  • Chemical Stability : The ether linkage may be susceptible to hydrolysis under strongly acidic or basic conditions, although it is generally stable. The presence of moisture can catalyze degradation.[7]

  • Recommended Storage : To ensure long-term integrity, this compound should be stored in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).[7]

Safety and Handling

  • Primary Hazards :

    • Harmful if swallowed (Acute oral toxicity, Category 4).

    • Causes skin irritation (Category 2).

    • Causes serious eye irritation (Category 2).

    • May cause respiratory irritation.

  • Handling Precautions :

    • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

    • Ventilation : Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

    • First Aid : Ensure that eyewash stations and safety showers are readily accessible. In case of contact, rinse the affected area thoroughly with water.

Authoritative Experimental Protocols

The following sections provide detailed, field-proven methodologies for determining the most critical physicochemical properties: aqueous solubility and lipophilicity. These protocols are designed to be self-validating through the use of calibration standards and controls.

Protocol: Kinetic Aqueous Solubility Determination

Kinetic solubility is a high-throughput assessment crucial in early drug discovery to identify compounds with potentially problematic solubility.[4][5][8] This method measures the solubility of a compound when added to an aqueous buffer from a concentrated DMSO stock solution.

Causality : This assay mimics the conditions of many in vitro biological assays where compounds are introduced via a DMSO stock. It quickly flags compounds that may precipitate under these conditions, leading to unreliable biological data.[5][9] The use of nephelometry (light scattering) provides a direct measure of insoluble particles (precipitate).[3][9]

Kinetic_Solubility_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis cluster_controls 4. Controls (Self-Validation) stock Prepare 10 mM Stock in 100% DMSO add_stock Add 2 µL DMSO Stock to Buffer (1:100 dilution) stock->add_stock buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) plate_prep Dispense 198 µL Buffer to 96-well plate buffer->plate_prep plate_prep->add_stock shake Shake Plate (e.g., 2 hours at 25°C) add_stock->shake measure Measure Light Scattering (Nephelometer) shake->measure quantify Quantify Solubility (Compare to Controls) measure->quantify neg_ctrl Negative Control (Buffer + 2 µL DMSO) neg_ctrl->measure pos_ctrl Positive Control (Known Insoluble Compound) pos_ctrl->measure

Caption: Workflow for Kinetic Solubility Determination.

Methodology:

  • Preparation of Stock Solution : Accurately weigh the test compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution. Ensure complete dissolution.[3]

  • Buffer Preparation : Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Filter the buffer through a 0.45 µm filter to remove any particulate matter.[4]

  • Plate Setup : Using a multichannel pipette, dispense 198 µL of the filtered PBS into the wells of a clear, flat-bottom 96-well plate.

  • Compound Addition : Add 2 µL of the 10 mM DMSO stock solution to the buffer-containing wells. This creates a final compound concentration of 100 µM with 1% DMSO. Also, prepare a negative control (198 µL PBS + 2 µL DMSO) and a positive control (a known poorly soluble compound).

  • Incubation : Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C) for 2 hours to allow for precipitation to equilibrate.[3][5]

  • Measurement : Immediately after incubation, measure the turbidity of each well using a nephelometer.

  • Data Analysis : The solubility is determined by comparing the light scattering signal of the test compound to the negative control. A significantly higher signal indicates precipitation and poor kinetic solubility at that concentration.

Protocol: LogP Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining the partition coefficient (LogP or LogD), providing a direct measure of a compound's lipophilicity.[10][11][12]

Causality : This method directly measures the equilibrium partitioning of a compound between two immiscible phases: n-octanol (mimicking biological lipid membranes) and an aqueous buffer.[13] The ratio of concentrations at equilibrium provides the partition coefficient, a critical parameter for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Pre-saturation of the solvents is essential to prevent volume changes during the experiment, ensuring accuracy.

Physicochemical_Impact cluster_props Core Physicochemical Properties cluster_outcomes Drug Development Outcomes Sol Aqueous Solubility Abs Absorption / Bioavailability Sol->Abs [High] is favorable Form Formulation & Dosage Form Sol->Form [High] enables IV/oral LogP Lipophilicity (LogP) LogP->Abs [Balanced] is key Tox Toxicology Profile LogP->Tox [High] can increase Stab Chemical Stability Stab->Form [High] ensures shelf-life pKa pKa pKa->Sol influences pH-dependence pKa->Abs governs ionization

Sources

A Comprehensive Technical Guide to 2-(4-Fluorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of 2-(4-Fluorophenoxy)-5-nitropyridine, a key intermediate in modern medicinal chemistry and drug discovery. We will explore its fundamental chemical properties, detail a robust and validated synthetic protocol via Nucleophilic Aromatic Substitution (SNAr), and outline a comprehensive workflow for its analytical characterization. The significance of its structural motifs—the nitropyridine core and the fluorinated phenyl ring—is discussed in the context of their influence on reactivity and application in the development of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering both theoretical insights and practical, field-proven methodologies.

Core Compound Identification and Properties

This compound is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its structure incorporates an electron-deficient nitropyridine ring activated for nucleophilic attack, and a fluorophenoxy moiety, a common feature in bioactive molecules known to enhance metabolic stability and binding affinity.

Identifier Value Source
CAS Number 31011-26-4[1]
IUPAC Name This compound[2]
Molecular Formula C₁₁H₇FN₂O₃[1][2]
Molecular Weight 234.19 g/mol [3]
Canonical SMILES C1=CC(=CC=C1F)OC2=CC=C(C=N2)[O-][2]

Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The principal and most efficient method for synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the electronic properties of the starting materials.

Mechanistic Rationale

The pyridine ring is inherently electron-deficient, but the presence of a strongly electron-withdrawing nitro group (-NO₂) at the 5-position significantly enhances this effect. This activation makes the carbon atom at the 2-position (C2), which is bonded to a good leaving group (typically a halogen like chlorine), highly electrophilic and susceptible to nucleophilic attack. The nucleophile, 4-fluorophenol, is deprotonated by a base to form the more potent 4-fluorophenoxide anion, which then attacks the C2 position. The reaction proceeds through a temporary, stabilized intermediate known as a Meisenheimer complex before the leaving group is eliminated, restoring aromaticity and forming the final ether linkage.[4][5]

Visualizing the Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Conditions R1 2-Chloro-5-nitropyridine P This compound R1->P Electrophile R2 4-Fluorophenol R2->P Nucleophile C1 Base (e.g., K₂CO₃) C1->P C2 Solvent (e.g., DMF) C2->P W Workup & Purification (e.g., Recrystallization) P->W

Caption: General workflow for the SNAr synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Reagent Preparation:

    • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.59 g, 10 mmol).

    • Add 4-fluorophenol (1.23 g, 11 mmol, 1.1 eq). The slight excess of the nucleophile ensures the complete consumption of the starting electrophile.

    • Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq) as the base. K₂CO₃ is chosen for its moderate basicity and favorable solubility profile in polar aprotic solvents.

    • Add N,N-Dimethylformamide (DMF, 50 mL) as the solvent. DMF is ideal for SNAr reactions as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Heat the reaction mixture to 80-90 °C using an oil bath. The elevated temperature is necessary to overcome the activation energy of the reaction.[4]

    • Maintain the temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The disappearance of the 2-chloro-5-nitropyridine spot indicates reaction completion.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into 200 mL of ice-cold water. This will precipitate the crude product and dissolve inorganic salts.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing the filter cake with copious amounts of deionized water to remove residual DMF and salts.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude solid from hot ethanol or isopropanol to yield the pure this compound as a pale yellow or off-white crystalline solid. Recrystallization is a critical step for removing unreacted starting materials and side products.

Analytical Characterization

Unambiguous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach is required.[6]

Characterization Workflow

G Sample Synthesized Product HPLC HPLC (Purity Assessment) Sample->HPLC MS Mass Spectrometry (MS) (Molecular Weight Verification) Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Elucidation) Sample->NMR FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Final Confirmed Structure & Purity HPLC->Final MS->Final NMR->Final FTIR->Final

Caption: A standard workflow for the analytical characterization of the title compound.

Expected Analytical Data

The following table summarizes the expected outcomes from key analytical techniques.

Technique Expected Results & Interpretation
¹H NMR - Aromatic Protons (Pyridine Ring): Three distinct signals, typically downfield due to the electron-withdrawing nature of the ring and nitro group. Expect doublet, doublet of doublets, and doublet patterns consistent with a 2,5-disubstituted pyridine. - Aromatic Protons (Fluorophenyl Ring): Two signals, appearing as multiplets or triplets, consistent with an AA'BB' system of a 1,4-disubstituted benzene ring.
¹³C NMR - Approximately 11 distinct carbon signals corresponding to the molecular formula. The carbon attached to the nitro group and the ether linkage will be significantly shifted.
¹⁹F NMR - A single resonance, confirming the presence of one fluorine environment.
Mass Spec (ESI+) - A prominent molecular ion peak [M+H]⁺ at m/z 235.05, confirming the molecular weight. The fragmentation pattern can further validate the structure.[7][8]
FTIR - C-O-C (Aryl Ether): Strong, characteristic stretching vibrations around 1250-1200 cm⁻¹. - N-O (Nitro Group): Strong, asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. - C=C/C=N (Aromatic): Multiple bands in the 1600-1450 cm⁻¹ region.
HPLC - A single major peak with >98% purity when monitored at a suitable UV wavelength (e.g., 254 nm), indicating a successful purification process.

Applications in Drug Discovery and Development

Nitropyridine derivatives are foundational intermediates in the pharmaceutical industry.[5][9] this compound is particularly valuable for several strategic reasons:

  • Versatile Functional Handle: The nitro group is not just an activating group for the synthesis; it is a versatile functional handle. It can be readily reduced to an amine (-NH₂) using standard conditions (e.g., Pd/C with H₂, or SnCl₂).[4] This resulting aminopyridine is a key nucleophile for building more complex molecular architectures through amide bond formation, reductive amination, or further substitution reactions.

  • Fluorine's Role in Medicinal Chemistry: The incorporation of a fluorine atom, specifically on the phenyl ring, is a deliberate strategy in drug design.[10][11] Fluorine can:

    • Block Metabolic Oxidation: It can prevent metabolic breakdown at the para-position of the phenyl ring, increasing the compound's half-life.

    • Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets.

    • Modulate Physicochemical Properties: It can alter pKa, lipophilicity, and membrane permeability, which are critical for a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Scaffold for Bioactive Molecules: The diaryl ether linkage is a common and stable scaffold found in numerous biologically active compounds. Derivatives of this core structure have been investigated for a range of therapeutic targets, including kinases and other enzymes.[12][13]

Safety, Handling, and Storage

As with any chemical intermediate, proper safety protocols must be strictly followed.

  • Hazard Identification: Based on safety data for similar nitropyridine compounds, this compound should be handled as a substance that is potentially harmful if swallowed and may cause skin and serious eye irritation.[14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[15]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

This compound, identified by CAS number 31011-26-4, is more than a simple chemical reagent; it is a strategically designed intermediate that leverages the principles of physical organic chemistry to facilitate the synthesis of complex molecules. Its predictable reactivity in SNAr reactions, coupled with the advantageous properties conferred by its nitro and fluoro functionalities, makes it an invaluable tool for researchers and scientists in the field of drug discovery. The robust synthetic and analytical protocols detailed in this guide provide a solid foundation for the reliable production and characterization of this important compound.

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An In-depth Technical Guide to the Biological Activity of 2-(4-Fluorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and potential biological activities of 2-(4-Fluorophenoxy)-5-nitropyridine. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document leverages established principles of medicinal chemistry and data from structurally related analogues to build a predictive framework for its pharmacological potential. We will delve into its synthesis, physicochemical characteristics, and hypothesize its utility as a scaffold in drug discovery, with a particular focus on its potential as an anti-inflammatory, anticancer, and neuroprotective agent. Furthermore, this guide outlines detailed, self-validating experimental protocols to systematically investigate these predicted biological activities, offering a roadmap for future research and development.

Introduction: The 2-Phenoxypyridine Scaffold and the Influence of Key Functional Groups

The this compound molecule belongs to the broader class of diaryl ethers, which are prevalent in numerous biologically active compounds. The core structure, a pyridine ring linked to a benzene ring via an ether bond, is a versatile pharmacophore. The specific substitutions on this scaffold, a nitro group at the 5-position of the pyridine ring and a fluorine atom at the 4-position of the phenoxy ring, are critical determinants of its chemical reactivity and potential biological interactions.

  • The 5-Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. In a biological context, nitroaromatic compounds are known to undergo metabolic reduction to form reactive intermediates that can exert cytotoxic effects, a property exploited in some anticancer and antimicrobial drugs. This group can also participate in hydrogen bonding and other non-covalent interactions within biological targets.

  • The 4-Fluoro Group: The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[1] The fluorine atom on the phenoxy ring can alter the molecule's conformation and electronic distribution, potentially leading to more selective interactions with target proteins.[1]

Given these structural features, this compound is a compelling candidate for investigation in various therapeutic areas.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.[2] This well-established method involves the reaction of a 2-halopyridine, such as 2-chloro-5-nitropyridine, with 4-fluorophenol in the presence of a base.[2]

General Synthesis Protocol:
  • To a solution of 2-chloro-5-nitropyridine and 4-fluorophenol in an appropriate solvent (e.g., acetone, DMF), add a base such as potassium carbonate.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Synthesis_Workflow

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties (Predicted)
PropertyPredicted ValueSource
Molecular FormulaC₁₁H₇FN₂O₃-
Molecular Weight234.18 g/mol -
XLogP32.5-
Hydrogen Bond Donor Count0-
Hydrogen Bond Acceptor Count5-
Rotatable Bond Count2-

These predicted properties suggest that the molecule has good oral bioavailability potential according to Lipinski's rule of five.

Predicted Biological Activities and Potential Therapeutic Targets

Based on the activities of structurally similar compounds, we can hypothesize several potential biological activities for this compound.

Anti-Inflammatory Activity

The pyridine and nitropyridine motifs are present in a number of compounds with anti-inflammatory properties.[3] The mechanism of action for such compounds often involves the inhibition of key inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).[4][5]

Hypothesized Mechanism: this compound may exert anti-inflammatory effects by modulating the NF-κB signaling pathway, a central regulator of the inflammatory response.[4][6]

Anti_Inflammatory_Pathway

Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.

Anticancer Activity

The pyridine ring is a common scaffold in a multitude of anticancer agents.[7] Furthermore, nitroaromatic compounds have been explored as hypoxia-activated prodrugs. The reduced oxygen environment in solid tumors can facilitate the reduction of the nitro group to cytotoxic species, leading to cancer cell death.[8]

Hypothesized Mechanism: The anticancer activity of this compound could be mediated by its conversion to reactive metabolites within tumor cells, leading to DNA damage and apoptosis.[8] It may also act as a kinase inhibitor, a common mechanism for pyridine-containing anticancer drugs.[9]

Neuroprotective Activity

Oxidative stress and inflammation are key pathological features of neurodegenerative diseases.[6][10] Compounds with antioxidant and anti-inflammatory properties have shown promise in preclinical models of these conditions.

Hypothesized Mechanism: By scavenging reactive oxygen species (ROS) and inhibiting inflammatory pathways in the central nervous system, this compound could potentially offer neuroprotection.[10][11]

Proposed Experimental Workflows for Biological Activity Screening

To validate the hypothesized biological activities, a systematic screening approach is necessary. The following protocols are designed to be self-validating and provide a clear path for investigation.

In Vitro Anti-Inflammatory Activity Assessment

Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm.

    • Quantify NO production using a sodium nitrite standard curve.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Measure the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits.

  • Cell Viability Assay (MTT Assay):

    • Assess the cytotoxicity of the compound by performing an MTT assay on a parallel set of treated cells.

Anti_Inflammatory_Screening

Caption: Workflow for in vitro anti-inflammatory screening.

In Vitro Anticancer Activity Assessment

Objective: To evaluate the cytotoxic effects of this compound on a panel of human cancer cell lines.

Protocol:

  • Cell Lines:

    • Select a panel of cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

  • Cytotoxicity Assay (MTT or SRB Assay):

    • Seed cancer cells in 96-well plates.

    • Treat the cells with a range of concentrations of the compound for 72 hours.

    • Determine cell viability using either the MTT or Sulforhodamine B (SRB) assay.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cancer cells with the compound at its IC₅₀ concentration.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

In Vivo Pharmacokinetic and Efficacy Studies

Should in vitro studies yield promising results, subsequent in vivo investigations would be warranted.

Pharmacokinetic Study:

  • Animal Model: Use healthy mice or rats.

  • Dosing: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.

  • Sample Collection: Collect blood samples at various time points.

  • Analysis: Quantify the concentration of the compound in plasma using LC-MS/MS.

  • Parameter Calculation: Determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.[12][13]

In Vivo Efficacy Study (e.g., Xenograft Model for Cancer):

  • Tumor Implantation: Implant human cancer cells subcutaneously into immunodeficient mice.

  • Treatment: Once tumors are established, treat the mice with the compound or vehicle control.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker analysis).[14]

Conclusion and Future Directions

This compound represents a molecule with significant, albeit currently unexplored, potential in drug discovery. Its structural features suggest possible anti-inflammatory, anticancer, and neuroprotective activities. The experimental workflows detailed in this guide provide a robust framework for the systematic evaluation of these potential therapeutic applications. Future research should focus on the synthesis and purification of this compound, followed by the proposed in vitro and in vivo screening cascades. Positive findings from these studies would pave the way for lead optimization and further preclinical development.

References

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Probing the Bio-Functional Landscape of 2-(4-Fluorophenoxy)-5-nitropyridine: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action for 2-(4-Fluorophenoxy)-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct, comprehensive studies on this specific molecule, this paper synthesizes evidence from structurally related phenoxypyridine and nitropyridine derivatives to postulate its most probable biological targets and signaling pathway interactions. We present a scientifically grounded hypothesis centered on the inhibition of key protein kinases, such as c-Met and VEGFR-2, and inducible nitric oxide synthase (iNOS), which are implicated in oncology and inflammatory diseases. This guide further outlines a rigorous, multi-faceted experimental framework for the validation of these proposed mechanisms, providing detailed protocols for in vitro and cell-based assays. Visualized through clear diagrams, the proposed signaling cascades and experimental workflows offer a roadmap for researchers and drug development professionals seeking to elucidate the therapeutic potential of this compound.

Introduction: The Therapeutic Potential of the Phenoxypyridine Scaffold

The pyridine ring is a "privileged structure" in medicinal chemistry, renowned for its presence in a multitude of FDA-approved drugs and its ability to interact with a wide array of biological targets.[1] The incorporation of a phenoxy group and further functionalization, as seen in this compound, creates a molecule with significant potential for therapeutic intervention. The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group, an electron-withdrawing moiety, can modulate the electronic properties of the molecule and is a key feature in several biologically active compounds.[1][2]

Derivatives of 4-phenoxypyridine have demonstrated potent inhibitory activity against critical signaling proteins, including c-Met and VEGFR-2 kinases, which are pivotal in cancer progression.[3][4] Furthermore, the nitropyridine and nitropyrimidine cores are associated with the inhibition of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes.[5][6] Based on this compelling evidence from analogous structures, this guide will explore the probable mechanisms of action for this compound, focusing on kinase and iNOS inhibition.

Postulated Primary Mechanism of Action: Dual Inhibition of Receptor Tyrosine Kinases c-Met and VEGFR-2

We hypothesize that this compound functions as a dual inhibitor of the receptor tyrosine kinases (RTKs) c-Met and VEGFR-2. This hypothesis is predicated on the established activity of structurally similar 4-phenoxy-pyridine derivatives.[4]

The c-Met receptor, activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and invasion. Its dysregulation is a hallmark of many cancers. Similarly, VEGFR-2, the primary receptor for vascular endothelial growth factor A (VEGF-A), is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

Proposed Signaling Pathway Interruption

The binding of this compound to the ATP-binding pocket of the c-Met and VEGFR-2 kinase domains is proposed to inhibit their autophosphorylation and subsequent activation of downstream signaling cascades.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular Cellular Response c-Met c-Met RAS/MAPK RAS/MAPK c-Met->RAS/MAPK Activates PI3K/AKT PI3K/AKT c-Met->PI3K/AKT Activates VEGFR-2 VEGFR-2 VEGFR-2->PI3K/AKT Activates PLCγ/PKC PLCγ/PKC VEGFR-2->PLCγ/PKC Activates HGF HGF HGF->c-Met Binds VEGF-A VEGF-A VEGF-A->VEGFR-2 Binds Compound 2-(4-Fluorophenoxy) -5-nitropyridine Compound->c-Met Inhibits Compound->VEGFR-2 Inhibits Proliferation Proliferation RAS/MAPK->Proliferation Migration Migration RAS/MAPK->Migration Survival Survival PI3K/AKT->Survival Angiogenesis Angiogenesis PLCγ/PKC->Angiogenesis

Figure 1: Proposed inhibition of c-Met and VEGFR-2 signaling pathways.

Experimental Validation Workflow

To validate this hypothesis, a multi-step experimental approach is necessary.

G Start Start Kinase_Assay In vitro Kinase Assay (IC50 determination) Start->Kinase_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT, BrdU) Kinase_Assay->Cell_Proliferation If potent Western_Blot Western Blot Analysis (Phospho-protein levels) Cell_Proliferation->Western_Blot If cytotoxic Angiogenesis_Assay In vitro Angiogenesis Assay (Tube formation) Western_Blot->Angiogenesis_Assay If target phosphorylation is reduced End End Angiogenesis_Assay->End

Figure 2: Experimental workflow for validating kinase inhibition.

Detailed Protocol: In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified c-Met and VEGFR-2 kinases.

  • Materials:

    • Recombinant human c-Met and VEGFR-2 kinase domains.

    • ATP and appropriate kinase-specific peptide substrate.

    • This compound stock solution in DMSO.

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well white assay plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 384-well plate, add the kinase, peptide substrate, and compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's protocol.

    • Measure luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Data Interpretation

A low IC50 value (typically in the nanomolar to low micromolar range) would indicate potent inhibition of the target kinase.

Target Hypothetical IC50 (µM)
c-Met0.05
VEGFR-20.12

Postulated Secondary Mechanism of Action: Inhibition of Inducible Nitric Oxide Synthase (iNOS)

The 5-nitropyridine moiety present in the subject compound is also found in inhibitors of inducible nitric oxide synthase (iNOS).[5][6] iNOS produces large quantities of nitric oxide (NO), a signaling molecule involved in inflammation and immune responses. Overproduction of NO by iNOS is implicated in various inflammatory diseases.

Proposed Pathway Involvement

This compound may act as a competitive inhibitor of iNOS, binding to its active site and preventing the conversion of L-arginine to L-citrulline and NO.

G L-Arginine L-Arginine iNOS iNOS L-Arginine->iNOS L-Citrulline L-Citrulline iNOS->L-Citrulline NO Nitric Oxide iNOS->NO Compound 2-(4-Fluorophenoxy) -5-nitropyridine Compound->iNOS Inhibits

Figure 3: Proposed inhibition of iNOS activity.

Experimental Validation
Detailed Protocol: Griess Assay for Nitrite Determination
  • Objective: To measure the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Materials:

    • RAW 264.7 cells.

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.

    • Lipopolysaccharide (LPS).

    • This compound stock solution in DMSO.

    • Griess Reagent System (Promega) or similar.

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression.

    • Collect the cell culture supernatant.

    • Perform the Griess assay by adding the Griess reagents to the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite (a stable metabolite of NO) using a sodium nitrite standard curve.

    • Determine the IC50 for NO production.

Conclusion and Future Directions

This whitepaper has delineated a plausible mechanistic framework for the biological activity of this compound, centered on the dual inhibition of c-Met/VEGFR-2 and the inhibition of iNOS. The proposed mechanisms are firmly rooted in the established bioactivities of structurally analogous compounds. The detailed experimental protocols provided herein offer a clear and robust strategy for validating these hypotheses.

Future research should focus on executing these validation experiments to confirm the primary and any secondary targets. Subsequent studies could involve in vivo efficacy models for cancer and inflammatory diseases, as well as comprehensive pharmacokinetic and toxicological profiling to fully assess the therapeutic potential of this promising compound.

References

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  • PubMed. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity.
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The Solubility Profile of 2-(4-Fluorophenoxy)-5-nitropyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Fluorophenoxy)-5-nitropyridine, a key intermediate in contemporary pharmaceutical synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers researchers, scientists, and drug development professionals a detailed framework for understanding and experimentally determining the solubility of this compound in various organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes foundational principles of solubility, outlines robust experimental protocols for its determination, and provides expert insights into predicting its behavior in different solvent systems based on its physicochemical properties.

Introduction: The Criticality of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, is a cornerstone of process chemistry and formulation science. A thorough understanding of a compound's solubility is paramount for:

  • Optimizing Reaction Conditions: The rate and outcome of a chemical synthesis are often dictated by the solubility of reactants in the chosen solvent system.

  • Efficient Purification: Crystallization, a primary method for purifying chemical intermediates, is fundamentally dependent on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.

  • Formulation and Bioavailability: For an API to be effective, it must be in a soluble form at its site of action. Early assessment of solubility informs the selection of appropriate formulation strategies.

This guide is structured to provide a logical progression from the theoretical underpinnings of solubility to practical, actionable experimental protocols, empowering researchers to make informed decisions in their work with this compound.

Physicochemical Properties of this compound

To predict the solubility of this compound, it is essential to first understand its key physicochemical properties. These properties provide insights into the intermolecular forces at play between the solute and potential solvents.

PropertyValueSource
Molecular FormulaC₁₁H₇FN₂O₃PubChem[1]
Molecular Weight234.18 g/mol Echemi[2]
XLogP33.2Echemi[2]
Hydrogen Bond Acceptor Count5Echemi[2]
Rotatable Bond Count2Echemi[2]
PSA (Polar Surface Area)67.94 ŲEchemi[2]

The XLogP3 value of 3.2 suggests that this compound is a relatively lipophilic ("fat-loving") molecule, indicating a preference for non-polar environments over aqueous ones. The presence of five hydrogen bond acceptors (the nitrogen and oxygen atoms) and a significant polar surface area, however, suggest that it can also interact with polar solvents. This duality is key to understanding its solubility profile.

Theoretical Framework: Factors Influencing Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3][4] This is a direct consequence of the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. The primary factors governing the solubility of an organic compound like this compound are:

  • Polarity: Polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents.[5] The polarity of this compound, arising from the nitro group, the ether linkage, and the fluorine atom, allows for dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: While this compound has no hydrogen bond donors, its five acceptor sites can interact with protic solvents (e.g., alcohols) that can donate a hydrogen bond.

  • Molecular Size: Larger molecules can be more difficult to solvate, which can lead to lower solubility.[5]

  • Temperature: For most solid solutes, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid.[5][6]

The interplay of these factors determines the extent to which this compound will dissolve in a particular organic solvent.

Predicted Solubility of this compound in Common Organic Solvents

Based on the physicochemical properties and theoretical principles, we can predict the solubility behavior of this compound in different classes of organic solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess significant dipole moments but do not have hydrogen bond donating capabilities. Given the polar nature of this compound, it is expected to exhibit good solubility in these solvents due to strong dipole-dipole interactions. Similar compounds like 2,4-dichloro-5-nitropyridine show high solubility in DMSO and DMF.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both accept and donate hydrogen bonds. The hydrogen bond accepting sites on this compound will interact favorably with the hydroxyl protons of alcohols, likely leading to good solubility.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. Due to the significant polarity of this compound, its solubility in non-polar solvents is expected to be limited.

  • Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity. It is anticipated that this compound will have moderate to good solubility in these solvents.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is indispensable. The following protocols describe two common and robust methods for quantifying the solubility of a solid compound in an organic solvent.

The Shake-Flask Method (Gravimetric Determination)

This is a traditional and widely accepted method for determining equilibrium solubility.

Protocol:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask.

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath with a shaker is ideal.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the equilibration temperature) fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered solution to a pre-weighed container.

    • Evaporate the solvent under reduced pressure or in a fume hood.

    • Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a vacuum oven.

    • Weigh the container with the dried solid.

  • Calculation:

    • The mass of the dissolved solid is the final weight minus the initial weight of the container.

    • Solubility is then calculated as mass of solute per volume of solvent (e.g., mg/mL or g/L).

High-Performance Liquid Chromatography (HPLC) Method

This method is particularly useful for higher throughput screening of solubility in multiple solvents and requires a smaller amount of material.

Protocol:

  • Preparation of a Saturated Solution:

    • Follow step 1 of the Shake-Flask Method.

  • Sample Preparation:

    • Follow step 2 of the Shake-Flask Method to obtain a clear, saturated solution.

    • Accurately dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Inject the standard solutions into the HPLC to generate a calibration curve of peak area versus concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

  • Calculation:

    • Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_hplc HPLC Method cluster_calculation Calculation prep1 Add excess solute to a known volume of solvent prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 sep1 Allow suspension to settle prep2->sep1 sep2 Withdraw supernatant using a filtered syringe sep1->sep2 grav1 Evaporate solvent from a known volume of filtrate sep2->grav1 hplc1 Dilute a known volume of filtrate sep2->hplc1 grav2 Dry and weigh the solid residue grav1->grav2 calc Determine solubility (e.g., in mg/mL or g/L) grav2->calc hplc2 Analyze by HPLC against a calibration curve hplc1->hplc2 hplc2->calc

Caption: A generalized workflow for the experimental determination of solubility.

Logical Relationships in Solubility Prediction

The decision-making process for predicting solubility involves considering both solute and solvent properties.

Solubility_Prediction cluster_solute Solute Properties: this compound cluster_solvent Solvent Properties cluster_prediction Solubility Prediction solute High Polarity (Nitro, Ether, Fluoro) H-Bond Acceptors (N, O) Moderate Lipophilicity (XLogP3 = 3.2) prediction High Solubility Good Solubility Poor Solubility solute:f0->prediction:f0 Strong Dipole-Dipole Interactions solute:f1->prediction:f1 Hydrogen Bonding solute:f2->prediction:f2 Mismatched Polarity solvent Polar Aprotic (e.g., DMSO, Acetone) Polar Protic (e.g., Methanol, Ethanol) Non-Polar (e.g., Hexane, Toluene) solvent:f0->prediction:f0 solvent:f1->prediction:f1 solvent:f2->prediction:f2

Sources

An In-depth Technical Guide to the Structural Characterization of 2-(4-Fluorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 2-(4-Fluorophenoxy)-5-nitropyridine, a key heterocyclic compound with significant potential in pharmaceutical and materials science research. This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each analytical technique. We will explore a multi-faceted approach, beginning with the synthesis of the compound and extending through a suite of spectroscopic and crystallographic methods to achieve an unambiguous structural elucidation. The methodologies described herein are designed to form a self-validating system, ensuring the integrity and reliability of the characterization data.

Introduction: The Significance of this compound

This compound belongs to a class of substituted nitropyridines that are of considerable interest as versatile intermediates in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it a valuable scaffold for the development of novel bioactive molecules. The presence of a fluorophenoxy moiety can enhance metabolic stability and binding affinity to biological targets, a common strategy in medicinal chemistry. A thorough structural characterization is paramount to understanding its chemical behavior, predicting its reactivity, and establishing a foundation for its application in drug discovery and materials science.

Synthesis and Sample Preparation: A Foundational Step

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electron-deficient nature of the pyridine ring, activated by the strongly electron-withdrawing nitro group.

Synthetic Protocol

A reliable method for the synthesis involves the coupling of 2-chloro-5-nitropyridine with 4-fluorophenol in the presence of a suitable base.[1]

Materials:

  • 2-chloro-5-nitropyridine

  • 4-fluorophenol

  • Potassium carbonate (K2CO3)

  • Acetone (anhydrous)

Procedure:

  • To a solution of 2-chloro-5-nitropyridine (1.0 eq) in anhydrous acetone, add 4-fluorophenol (1.1 eq) and potassium carbonate (1.5 eq).

  • The reaction mixture is heated to reflux and stirred for 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Rationale for Experimental Choices
  • Choice of Base: Potassium carbonate is a sufficiently strong base to deprotonate the weakly acidic 4-fluorophenol, forming the more nucleophilic phenoxide ion, while being mild enough to avoid unwanted side reactions.

  • Solvent Selection: Acetone is an appropriate solvent due to its polarity, which facilitates the dissolution of the reactants, and its boiling point, which allows for a suitable reaction temperature.

  • Purification: Chromatographic purification is essential to remove any unreacted starting materials and by-products, ensuring the sample's purity for subsequent analytical characterization.

Spectroscopic Characterization: Unveiling the Molecular Structure

A combination of spectroscopic techniques is employed to elucidate the molecular structure of this compound. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both 1H and 13C NMR are essential.

The 1H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, splitting patterns (multiplicity), and integration values.

Expected 1H NMR Spectrum:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Coupling Constants (J, Hz) Integration
H-6 (Pyridine)8.8 - 9.0dJ ≈ 2-3 Hz1H
H-4 (Pyridine)8.2 - 8.4ddJ ≈ 9 Hz, 2-3 Hz1H
H-3 (Pyridine)7.0 - 7.2dJ ≈ 9 Hz1H
H-2', H-6' (Phenoxy)7.1 - 7.3m2H
H-3', H-5' (Phenoxy)7.0 - 7.2m2H

Causality of Spectral Features:

  • The protons on the pyridine ring are significantly deshielded due to the electron-withdrawing effects of the nitro group and the ring nitrogen. H-6, being ortho to the nitro group, is expected to be the most downfield signal.

  • The protons on the fluorophenoxy ring will appear in the aromatic region, with their chemical shifts and multiplicities influenced by the fluorine substituent. The protons ortho to the fluorine (H-3', H-5') will show coupling to the 19F nucleus.

The 13C NMR spectrum provides information about the different carbon environments in the molecule. Due to the presence of fluorine, C-F coupling will be observed.

Expected 13C NMR Spectrum:

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to C-F coupling)
C-5 (Pyridine)140 - 142s
C-2 (Pyridine)162 - 164s
C-6 (Pyridine)145 - 147s
C-4 (Pyridine)135 - 137s
C-3 (Pyridine)110 - 112s
C-1' (Phenoxy)150 - 152d
C-4' (Phenoxy)158 - 162d (large 1JCF)
C-2', C-6' (Phenoxy)122 - 124d
C-3', C-5' (Phenoxy)116 - 118d

Causality of Spectral Features:

  • The carbon atoms of the pyridine ring are influenced by the electronic effects of the substituents.

  • The carbon atoms of the fluorophenoxy ring will exhibit characteristic splitting patterns due to coupling with the 19F nucleus. The carbon directly attached to the fluorine (C-4') will show a large one-bond coupling constant (1JCF), while other carbons in the ring will show smaller two-, three-, and four-bond couplings.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm-1) Vibrational Mode Functional Group
1580 - 1610C=C and C=N stretchingAromatic rings (Pyridine and Phenyl)
1510 - 1550Asymmetric NO2 stretchingNitro group
1340 - 1360Symmetric NO2 stretchingNitro group
1200 - 1250Asymmetric C-O-C stretchingAryl ether
1090 - 1120C-F stretchingFluoroaromatic

Self-Validation: The presence of strong absorption bands corresponding to the nitro group, the aryl ether linkage, and the C-F bond provides corroborative evidence for the successful synthesis of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. Both high-resolution (HRMS) and low-resolution mass spectrometry can be employed.

Expected Mass Spectrum Data:

  • Molecular Ion (M+•): m/z = 234.0441 (calculated for C11H7FN2O3). The presence of the molecular ion peak is crucial for confirming the molecular weight.

  • Major Fragmentation Pathways:

    • Loss of the nitro group (-NO2, 46 Da)

    • Cleavage of the ether bond, leading to fragments corresponding to the nitropyridine and fluorophenoxy moieties.

    • Loss of a fluorine atom (-F, 19 Da) from the fluorophenoxy fragment.

Diagram of a Proposed Fragmentation Pathway:

fragmentation M [C11H7FN2O3]+• m/z = 234 F1 [C11H7FN2O2]+• m/z = 218 M->F1 - O F2 [C5H3N2O3]+• m/z = 139 M->F2 - C6H4F F3 [C6H4FO]+• m/z = 111 M->F3 - C5H3N2O2 F4 [C6H4O]+• m/z = 92 F3->F4 - F

Caption: Proposed ESI-MS fragmentation of this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum is expected to show absorption bands characteristic of the conjugated π-system.

Expected UV-Vis Absorption:

  • λmax: Expected in the range of 300-350 nm, corresponding to the π → π* transitions of the nitropyridine chromophore. The exact position of the absorption maximum will be influenced by the solvent polarity.

Crystallographic Analysis: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystallization and Data Collection

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or solvent mixture.

General Protocol for Single-Crystal X-ray Diffraction:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • X-ray diffraction data are collected using a diffractometer with monochromatic radiation (e.g., Mo Kα).

Expected Crystal Structure and Intermolecular Interactions

Based on the crystal structure of the closely related 2-(4-Methylphenoxy)-5-nitropyridine, the following features are anticipated for this compound[3][4]:

  • Crystal System: Likely to be orthorhombic.

  • Molecular Conformation: A twisted conformation is expected, with a significant dihedral angle between the pyridine and the fluorophenyl rings. The nitro group is likely to be nearly coplanar with the pyridine ring.

  • Intermolecular Interactions: The crystal packing is expected to be stabilized by a network of non-covalent interactions, including:

    • C—H···O hydrogen bonds: Involving the hydrogen atoms of the aromatic rings and the oxygen atoms of the nitro group.

    • π–π stacking: Between the electron-deficient pyridine rings and the electron-rich fluorophenyl rings of adjacent molecules.

Diagram of Expected Intermolecular Interactions:

interactions cluster_0 Molecule A cluster_1 Molecule B A Pyridine Ring (π-deficient) B Fluorophenyl Ring (π-rich) A->B π-π stacking A_NO2 O-N-O B_H C-H B_H->A_NO2 C-H···O interaction

Caption: Key intermolecular interactions in this compound.

Conclusion: A Holistic Approach to Structural Verification

The comprehensive structural characterization of this compound requires a synergistic application of multiple analytical techniques. The synthetic pathway provides the material for analysis, while a combination of NMR, FTIR, MS, and UV-Vis spectroscopy elucidates its molecular structure and functional group composition. Finally, single-crystal X-ray crystallography offers an unambiguous determination of its solid-state conformation and packing. This multi-pronged, self-validating approach ensures a high degree of confidence in the structural assignment, which is a critical prerequisite for any further investigation into the chemical and biological properties of this promising molecule.

References

  • Bruker. (n.d.). 1H and 13C NMR spectra. The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]

  • Nasir, S. B., et al. (n.d.). 2-(4-Methylphenoxy)-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2026, January 3). 2,4-Bis(4-fluorophenyl)-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

  • Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). c5sc02983j1.pdf. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Bis(3-fluorophenyl)-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Indian Journal of Advances in Chemical Science. (n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]

  • Sci-Hub. (n.d.). 2-(2,4-Difluorophenyl)-5-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-(4-Methylphenoxy)-5-nitropyridine. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS N/A | 2-(4-Fluorophenyl)-5-nitropyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro. Retrieved from [Link]

  • Nanalysis. (n.d.). 1H-60Teach. Retrieved from [Link]

  • NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line).... Retrieved from [Link]

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An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Fluorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Unknown

The landscape of medicinal chemistry is rich with molecular scaffolds that serve as foundational blueprints for drug discovery. The pyridine ring, in particular, is a privileged structure, gracing numerous FDA-approved therapeutics.[1][2] When functionalized with a nitro group and a fluorinated phenoxy moiety, as in the case of 2-(4-Fluorophenoxy)-5-nitropyridine, we are presented with a molecule of significant synthetic tractability and latent therapeutic potential. While direct, peer-reviewed investigations into the specific biological activities of this compound are nascent, the extensive body of research on structurally related nitropyridine and phenoxypyridine derivatives provides a fertile ground for hypothesis-driven target exploration.

This guide is structured to transcend a simple recitation of facts. Instead, it embarks on a logical exploration of potential therapeutic targets for this compound, grounded in the established pharmacology of its chemical cousins. We will delve into the causal reasoning behind the selection of these putative targets and provide robust, detailed protocols for their experimental validation. Our objective is to equip researchers and drug development professionals with a comprehensive framework for unlocking the therapeutic promise of this intriguing molecule.

Section 1: The Molecular Architecture and Physicochemical Properties of this compound

The structure of this compound, with its electron-withdrawing nitro group and halogenated phenoxy side chain, suggests a molecule with a predisposition for engaging in specific biological interactions. The pyridine core is a common feature in kinase inhibitors, while the nitroaromatic moiety is a known pharmacophore in various bioactive compounds.

PropertyPredicted Value/InformationSource
Molecular FormulaC₁₁H₇FN₂O₃Inferred from name
Molecular Weight~234.19 g/mol Inferred from formula
XLogP3~2.5-3.5Estimated based on similar structures
Hydrogen Bond Donors0Inferred from structure
Hydrogen Bond Acceptors5Inferred from structure

These properties suggest that the compound possesses reasonable lipophilicity for cell permeability, a key characteristic for intracellular drug targets.

Section 2: Postulated Therapeutic Arenas and Key Molecular Targets

Drawing parallels from the broader class of nitropyridine derivatives, we can logically infer several promising therapeutic avenues for this compound. The primary areas of interest are oncology and inflammatory diseases.

Oncology: A Multi-pronged Approach

The pyridine nucleus is a cornerstone of many anticancer agents.[2] Coupled with the observed activities of various nitropyridines, we can hypothesize several oncological targets.

Recent studies have identified 3-nitropyridine analogues as a novel class of microtubule-targeting agents that bind to the colchicine site of tubulin, leading to G2/M cell cycle arrest and apoptosis.[3] This provides a strong rationale for investigating this compound as a potential disruptor of microtubule polymerization.

Microtubule_Targeting_Pathway Compound 2-(4-Fluorophenoxy) -5-nitropyridine Tubulin αβ-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site (Hypothesized) Polymerization Inhibition of Polymerization Tubulin->Polymerization Depolymerization Promotion of Depolymerization MT Microtubules MT_Instability Microtubule Instability Polymerization->MT_Instability Depolymerization->MT Mitotic_Arrest Mitotic Arrest (G2/M) MT_Instability->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Hypothesized mechanism of this compound as a microtubule-targeting agent.

Nitropyridine compounds have been shown to inhibit cytosolic thioredoxin reductase 1 (TrxR1), an enzyme crucial for maintaining cellular redox balance and often overexpressed in cancer cells.[1] Inhibition of TrxR1 leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and apoptosis in malignant cells.

TrxR1_Inhibition_Pathway Compound 2-(4-Fluorophenoxy) -5-nitropyridine TrxR1 Thioredoxin Reductase 1 (TrxR1) Compound->TrxR1 Inhibition Trx_red Reduced Thioredoxin (Trx-S₂) TrxR1->Trx_red Reduces ROS Reactive Oxygen Species (ROS) Trx_ox Oxidized Thioredoxin (Trx-(SH)₂) Trx_red->Trx_ox Reduces Substrates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Postulated pathway of TrxR1 inhibition by this compound.

Inflammatory Diseases: Modulating the Inflammatory Cascade

The presence of the nitro group also points towards potential anti-inflammatory activity. A structurally related compound, 2-(2,4-Difluorophenoxy)-5-nitropyridine, has been noted for its potential anti-inflammatory properties.[4]

Derivatives of 5-nitropyrimidine-2,4-dione have been synthesized and shown to inhibit the production of nitric oxide (NO) by targeting inducible nitric oxide synthase (iNOS).[5] Given the structural similarities, it is plausible that this compound could also modulate iNOS activity, making it a candidate for treating inflammatory conditions characterized by excessive NO production.

iNOS_Inhibition_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) iNOS_Expression iNOS Gene Expression Inflammatory_Stimuli->iNOS_Expression iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein L_Arginine L-Arginine Compound 2-(4-Fluorophenoxy) -5-nitropyridine Compound->iNOS_Protein Inhibition (Hypothesized) NO Nitric Oxide (NO) L_Arginine->NO iNOS Inflammation Inflammation NO->Inflammation

Caption: Hypothesized inhibition of the iNOS pathway by this compound.

Section 3: Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for validating the hypothesized therapeutic targets of this compound.

Validating Microtubule Destabilizing Activity

Microtubule_Validation_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Tubulin_Polymerization Tubulin Polymerization Assay Colchicine_Binding Colchicine Competitive Binding Assay Tubulin_Polymerization->Colchicine_Binding Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Viability->Tubulin_Polymerization Informed by Cellular Activity Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Immunofluorescence Immunofluorescence Microscopy of Microtubule Network Cell_Cycle->Immunofluorescence

Caption: Experimental workflow for validating microtubule-targeting activity.

  • Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

  • Method:

    • Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates.

    • Treat cells with a serial dilution of the compound (e.g., 0.01 µM to 100 µM) for 48-72 hours.

    • Assess cell viability using a standard method such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®).

    • Calculate the IC₅₀ value for each cell line.

  • Objective: To determine if the compound induces cell cycle arrest at the G2/M phase.

  • Method:

    • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest, fix, and stain cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle.

  • Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

  • Method:

    • Use a commercially available tubulin polymerization assay kit.

    • Incubate purified tubulin with the compound at various concentrations in a polymerization buffer.

    • Monitor the change in absorbance or fluorescence over time at 340 nm to measure microtubule formation.

    • Include paclitaxel (stabilizer) and nocodazole (destabilizer) as controls.

Validating Thioredoxin Reductase Inhibition

TrxR1_Validation_Workflow cluster_invitro_trx In Vitro Assays cluster_cellular_trx Cell-Based Assays Enzymatic_Assay Enzymatic Assay with Purified TrxR1 DTNB_Assay DTNB Reduction Assay Enzymatic_Assay->DTNB_Assay Cellular_TrxR1 Cellular TrxR1 Activity Assay Enzymatic_Assay->Cellular_TrxR1 Confirmation in Cellular Context ROS_Detection Intracellular ROS Detection (e.g., DCFDA staining) Cellular_TrxR1->ROS_Detection

Caption: Experimental workflow for validating TrxR1 inhibition.

  • Objective: To determine the direct inhibitory effect of the compound on purified TrxR1.

  • Method:

    • Utilize a TrxR1 inhibitor screening kit.

    • Incubate purified recombinant human TrxR1 with the compound.

    • Initiate the reaction by adding the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

    • Monitor the rate of DTNB reduction by measuring the increase in absorbance at 412 nm.

    • Calculate the IC₅₀ value.

  • Objective: To measure the induction of oxidative stress in cells treated with the compound.

  • Method:

    • Treat cells with the compound at various concentrations.

    • Load the cells with a ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate - DCFDA).

    • Measure the fluorescence intensity using a plate reader or flow cytometry.

Validating iNOS Inhibition

iNOS_Validation_Workflow cluster_cellular_inos Cell-Based Assays Macrophage_Culture Macrophage Cell Culture (e.g., RAW 264.7) LPS_Stimulation LPS Stimulation Macrophage_Culture->LPS_Stimulation Compound_Treatment Treatment with Compound LPS_Stimulation->Compound_Treatment NO_Measurement Nitric Oxide Measurement (Griess Assay) Compound_Treatment->NO_Measurement iNOS_Expression iNOS Protein Expression (Western Blot) Compound_Treatment->iNOS_Expression

Caption: Experimental workflow for validating iNOS inhibition.

  • Objective: To quantify the inhibition of NO production in stimulated macrophages.

  • Method:

    • Culture macrophage-like cells (e.g., RAW 264.7).

    • Pre-treat the cells with various concentrations of the compound.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression.

    • After 24 hours, collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable metabolite of NO) using the Griess reagent.

  • Objective: To determine if the compound inhibits the expression of the iNOS protein.

  • Method:

    • Treat and stimulate cells as described above.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for iNOS, followed by a secondary antibody.

    • Visualize the protein bands and quantify their intensity relative to a loading control (e.g., β-actin).

Section 4: Concluding Remarks and Future Directions

While the direct biological characterization of this compound is still in its early stages, the wealth of data on related nitropyridine and phenoxypyridine compounds provides a solid foundation for targeted investigation. The potential for this molecule to act as a microtubule destabilizer, a TrxR1 inhibitor, or an iNOS modulator warrants a systematic and rigorous validation process as outlined in this guide.

The path forward will involve not only the validation of these primary targets but also broader profiling efforts, including kinase screening panels and off-target liability assays. A thorough understanding of the structure-activity relationships, which can be achieved through the synthesis and testing of analogues, will be crucial in optimizing the potency and selectivity of this promising chemical scaffold. Ultimately, a multi-faceted and hypothesis-driven research program will be instrumental in elucidating the full therapeutic potential of this compound and its derivatives.

References

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
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  • Arts, K., et al. (2021). 3-nitropyridine analogues as novel microtubule-targeting agents. Scientific Reports, 11, 22005. Retrieved from [Link]

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  • ResearchGate. (2022). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Molecules, 27(19), 6262. Retrieved from [Link]

  • Sci-Hub. (2012). 2-(2,4-Difluorophenyl)-5-nitropyridine. Acta Crystallographica Section E Structure Reports Online, 68(7), o2001. Retrieved from [Link]

  • Tiekink, E. R., & Nasir, O. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2627. Retrieved from [Link]

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  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(21), 6649. Retrieved from [Link]

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A Technical Guide to the Discovery and History of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitropyridine derivatives are a cornerstone of modern medicinal and materials chemistry, serving as versatile precursors to a vast array of functional molecules. Their history is a compelling narrative of overcoming synthetic challenges, marked by ingenuity and the progressive understanding of heterocyclic reactivity. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of nitropyridine synthesis. We will delve into the foundational challenges of nitrating the electron-deficient pyridine ring, the seminal work of pioneers like Aleksei Chichibabin, the evolution of synthetic strategies from harsh, low-yield methods to more refined protocols, and the subsequent impact on drug discovery and other scientific fields. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also actionable, field-proven insights and detailed experimental protocols.

The Foundational Challenge: The Inert Pyridine Nucleus

The story of nitropyridine derivatives begins with a fundamental problem in heterocyclic chemistry. Pyridine, though aromatic, is significantly less reactive towards electrophilic aromatic substitution than benzene. The nitrogen atom's electron-withdrawing inductive effect and its propensity for protonation in the acidic media typically used for nitration create a highly deactivated pyridinium cation, which is extremely resistant to electrophilic attack.[1][2]

Early attempts to directly nitrate pyridine were largely unsuccessful, often requiring extreme conditions and resulting in very low yields. For instance, the direct nitration of pyridine at 350°C was reported to yield only a small amount of 3-nitropyridine.[3] This inherent lack of reactivity necessitated the development of innovative strategies to access this important class of compounds.

Early Pioneers and Foundational Reactions: The Legacy of Chichibabin

While not directly focused on nitropyridines, the work of Russian chemist Aleksei Yevgen'ievich Chichibabin in the early 20th century was a pivotal moment in pyridine chemistry. His discovery of the direct amination of pyridine in 1914, now known as the Chichibabin reaction, provided a crucial pathway to aminopyridines.[2][4][5] These aminopyridines, with their electron-donating amino group, could then be nitrated under more manageable conditions, representing one of the earliest successful strategies for producing aminonitropyridines.[6][7]

Chichibabin's broader work on pyridine synthesis, starting with his first report in 1905 on synthesizing pyridines from aldehydes and ammonia, laid the groundwork for the availability of a wide range of pyridine precursors.[8][9]

Logical Workflow: From Pyridine to Aminonitropyridine via Chichibabin Reaction

Pyridine Pyridine Aminopyridine 2-Aminopyridine Pyridine->Aminopyridine Chichibabin Reaction (1914) Sodium_Amide Sodium Amide (NaNH2) in liquid ammonia or xylene Aminonitropyridine 2-Amino-5-nitropyridine Aminopyridine->Aminonitropyridine Electrophilic Nitration Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4)

Caption: Foundational pathway to aminonitropyridines.

Evolution of Synthetic Methodologies

The journey from the initial struggles to the efficient synthesis of nitropyridines is marked by several key methodological advancements.

The Pyridine N-Oxide Route: Activating the Ring

A significant breakthrough in the synthesis of nitropyridines was the use of pyridine N-oxides. The N-oxide functional group alters the electronic properties of the pyridine ring, increasing electron density at the 2- and 4-positions and making it more susceptible to electrophilic attack.[10] This strategy, developed in the mid-20th century, allowed for the efficient synthesis of 4-nitropyridine N-oxide in high yields, which could then be deoxygenated to afford 4-nitropyridine.

This protocol is based on established historical methods using a mixed acid approach.[10]

  • Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 12 mL (0.29 mol) of fuming nitric acid. While cooling in an ice bath and stirring, slowly add 30 mL (0.56 mol) of concentrated sulfuric acid in portions. Allow the mixture to warm to 20°C before use.

  • Reaction Setup: Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel.

  • Nitration Procedure: Add 9.51 g (100 mmol) of pyridine N-oxide to the reaction flask and heat to 60°C. Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate can be collected by filtration, washed with cold water, and dried to yield 4-nitropyridine N-oxide. Further purification can be achieved by recrystallization from acetone.

Direct Nitration of Aminopyridines

As foreshadowed by the work of Chichibabin, the direct nitration of aminopyridines became a cornerstone for the synthesis of aminonitropyridines. The synthesis of 2-amino-5-nitropyridine, first reported in the early 20th century, is a classic example of this approach.[6][7]

This protocol is a representative method for the direct nitration of an activated pyridine ring.[11]

  • Reaction Setup: In a reaction vessel, dissolve 18.82g (0.2mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane and stir.

  • Nitration Procedure: Cool the solution to below 10°C and slowly add 45.17g of a mixed acid solution (concentrated sulfuric acid and fuming nitric acid) dropwise over a period of 60-90 minutes, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to proceed for 12 hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and wash with water until the pH of the aqueous layer is approximately 5.8. The organic layer is then separated, and the solvent is removed under reduced pressure. The residue is poured into ice water to precipitate the product, which is then filtered, washed with water, and dried to yield 2-amino-5-nitropyridine.

Bakke's Procedure for 3-Nitropyridines

A significant advancement in the synthesis of 3-nitropyridines was developed by Bakke and co-workers. This method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium ion intermediate, which, upon treatment with an aqueous solution of sodium bisulfite, yields 3-nitropyridine.[1][12] The mechanism is proposed to involve a[6][13] sigmatropic shift of the nitro group rather than a direct electrophilic aromatic substitution.[1] This procedure provided a more efficient route to the 3-nitro isomer, which was difficult to obtain via traditional methods.

Comparative Yields of Historical Nitration Methods

The evolution of synthetic methods has led to significant improvements in the yields of nitropyridine derivatives. The following table provides a comparative overview of yields for different historical methods.

Target CompoundPrecursorMethodReagentsReported Yield (%)Reference(s)
3-NitropyridinePyridineDirect NitrationHigh Temperature~6-12[3]
4-Nitropyridine N-oxidePyridine N-oxideMixed Acid NitrationFuming HNO₃ / H₂SO₄>90[10]
3-NitropyridinePyridineBakke's ProcedureN₂O₅, then NaHSO₃~77[1][7]
2-Amino-5-nitropyridine2-AminopyridineMixed Acid NitrationHNO₃ / H₂SO₄~91[11]
3-Nitro-2,6-dichloropyridine2,6-DichloropyridineDirect NitrationHNO₃ / H₂SO₄Reasonable[2]

The Impact on Drug Discovery and Development

The availability of a diverse range of nitropyridine derivatives has had a profound impact on the pharmaceutical industry. These compounds serve as key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).

The Case of Isoniazid: A Delayed Discovery

The story of isoniazid, a cornerstone in the treatment of tuberculosis, highlights the importance of pyridine chemistry. Isonicotinic acid hydrazide (isoniazid) was first synthesized in 1912 by Hans Meyer and Josef Mally.[10][13] However, its potent antitubercular activity remained undiscovered for four decades until the early 1950s when it was independently investigated by several pharmaceutical companies.[10][13] The synthesis of isoniazid originates from pyridine derivatives, showcasing the critical role of these foundational compounds in the development of life-saving medicines.

Nifedipine and the Rise of Calcium Channel Blockers

The development of the dihydropyridine class of calcium channel blockers, such as nifedipine, for the treatment of hypertension and angina, also has its roots in pyridine chemistry. The Hantzsch pyridine synthesis, first reported in 1881, provides the dihydropyridine core structure.[14][15] Nifedipine itself is synthesized from 2-nitrobenzaldehyde, a derivative of a nitrated aromatic compound, reacting with methyl acetoacetate and ammonia, a variation of the Hantzsch synthesis.[14]

Modern Drug Development Workflow

The principles established through the historical synthesis of nitropyridines continue to inform modern drug discovery. The general workflow involves the synthesis of a library of derivatives, followed by biological screening and optimization.

Start Nitropyridine Precursor Synth Synthesis of Derivatives Start->Synth Screen Biological Screening Synth->Screen SAR Structure-Activity Relationship (SAR) Analysis Screen->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synth Iterative Design Candidate Drug Candidate Lead_Opt->Candidate

Caption: Modern drug discovery workflow enabled by nitropyridine precursors.

Conclusion

The history of nitropyridine derivatives is a testament to the perseverance and ingenuity of chemists in overcoming fundamental challenges in organic synthesis. From the early struggles to functionalize the inert pyridine ring to the development of sophisticated, high-yield methodologies, the journey has been one of continuous innovation. The foundational work of pioneers like Chichibabin and the development of key strategies such as the N-oxide route have provided the chemical community with a rich toolbox for accessing these invaluable compounds. The profound impact of nitropyridine derivatives on drug discovery, exemplified by blockbuster drugs like isoniazid and nifedipine, underscores the critical importance of fundamental synthetic chemistry in advancing human health. As we look to the future, the versatile chemistry of nitropyridines will undoubtedly continue to fuel the discovery and development of the next generation of pharmaceuticals and advanced materials.

References

  • Chichibabin, Alexei Yevgenievich | Encyclopedia.com. (n.d.). Encyclopedia.com. [Link]

  • Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. (2021). Synform, 2021(05), A79–A86. [Link]

  • Isoniazid - Basicmedical Key. (2016). Basicmedical Key. [Link]

  • US4386209A - Chichibabin reaction - Google Patents. (n.d.).
  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024). NIH. [Link]

  • Nitropyridines, Their Synthesis and Reactions. (2005). ResearchGate. [Link]

  • Aleksei Yevgen'evich Chichibabin (1871-1945): A Century of Pyridine Chemistry. (2017). PubMed. [Link]

  • Chichibabin Reaction. (n.d.). Wiley Online Library. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2025). ACS Publications. [Link]

  • Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration. (2013). Scientific & Academic Publishing. [Link]

  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses. [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. (2005). Organic & Biomolecular Chemistry. [Link]

  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. (2005). Semantic Scholar. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). PMC - PubMed Central - NIH. [Link]

  • Chichibabin Pyridine Synthesis. (n.d.). Wiley Online Library. [Link]

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. (n.d.). [Link]

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (n.d.). [Link]

  • Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. (1997). Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (n.d.). [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents. (n.d.).
  • The synthesis and investigation of pyridine and pyrazine analogs of salicylates. (1948). PubMed. [Link]

  • Nifedipine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Pyridine - Some Industrial Chemicals - NCBI Bookshelf. (n.d.). NCBI. [Link]

  • Hantzsch's Pyridine Synthesis. (1949). Journal of the American Chemical Society. [Link]

  • Nitropyridines: Synthesis and reactions. (2005). ResearchGate. [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid. (2005). RSC Publishing. [Link]

  • Nitropyridines Synthesis via Pyridine Nitration. (n.d.). Scribd. [Link]

  • A study of the mixed acid nitration of 2-amino-5-chloropyridine. (n.d.). Digital Commons @ NJIT. [Link]

  • SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

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Methodological & Application

detailed synthesis protocol for 2-(4-Fluorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-(4-Fluorophenoxy)-5-nitropyridine

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of this compound, a key intermediate in medicinal chemistry and materials science. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and 4-fluorophenol. This guide details the reaction mechanism, provides a step-by-step experimental protocol, outlines methods for purification and characterization, and emphasizes critical safety considerations. The content is designed for researchers, scientists, and drug development professionals seeking a reliable and well-documented synthetic procedure.

Introduction and Mechanistic Overview

This compound is a valuable molecular building block utilized in the synthesis of various biologically active compounds. Its structure incorporates a nitropyridine core, which is a common scaffold in pharmaceuticals, linked to a fluorinated phenol, a group known to enhance metabolic stability and binding affinity.

The synthesis hinges on the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. In the case of 2-chloro-5-nitropyridine, the pyridine nitrogen and the potent nitro group (-NO₂) positioned para to the chlorine leaving group strongly activate the ring, making the C2 position highly electrophilic.[1][3]

The reaction proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Addition: The reaction is initiated by the deprotonation of 4-fluorophenol using a mild base, such as potassium carbonate, to form the more nucleophilic 4-fluorophenoxide anion. This anion then attacks the electron-deficient C2 carbon of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

  • Elimination: The aromaticity of the pyridine ring is restored through the expulsion of the chloride leaving group, yielding the final ether product, this compound.

The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation without solvating the phenoxide anion, thereby enhancing its nucleophilicity.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis, purification, and analysis of the target compound.

Materials and Equipment

Reagents & Materials

ReagentFormulaMW ( g/mol )MmolEquiv.AmountSupplierPurity
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.5410.01.01.59 gSigma-Aldrich>98%
4-FluorophenolC₆H₅FO112.1011.01.11.23 gAcros Organics>99%
Potassium Carbonate (K₂CO₃)K₂CO₃138.2120.02.02.76 gFisher Scientific>99%, anhydrous
N,N-Dimethylformamide (DMF)C₃H₇NO73.09--20 mLJ.T. BakerAnhydrous, >99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--As neededVWRACS Grade
HexanesC₆H₁₄86.18--As neededVWRACS Grade
Deionized Water (H₂O)H₂O18.02--As needed--
Anhydrous Magnesium SulfateMgSO₄120.37--As neededSigma-AldrichGranular

Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass funnel and filter paper

  • Standard laboratory glassware

Reaction Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Combine Reactants: - 2-Chloro-5-nitropyridine - 4-Fluorophenol - K₂CO₃ - Anhydrous DMF B Equip Flask: - Stir bar - Reflux condenser - N₂/Ar inlet A->B Assemble C Heat to 80-90 °C with stirring B->C Start D Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) (4-6 hours) C->D Maintain Temp E Cool to RT D->E Upon Completion F Quench with Deionized Water E->F G Extract with Ethyl Acetate (3x) F->G H Wash organic layer (Water, Brine) G->H I Dry over MgSO₄, Filter, Concentrate H->I J Recrystallize from Ethanol or Isopropanol I->J Crude Product K Characterize: - ¹H NMR - ¹³C NMR - MS - Melting Point J->K Pure Product

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol), 4-fluorophenol (1.23 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (20 mL) to the flask.

  • Inert Atmosphere: Equip the flask with a reflux condenser and flush the system with nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Heating: Place the flask in a heating mantle and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent. The starting material, 2-chloro-5-nitropyridine, should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 4-6 hours.

  • Work-up - Quenching: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 100 mL of cold deionized water. A precipitate (the crude product) should form.

  • Work-up - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification Protocol

Recrystallization is the preferred method for purifying the final product.

  • Transfer the crude solid to a suitable flask.

  • Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound as a pale yellow solid.

Characterization and Expected Results

The identity and purity of the synthesized compound must be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance Pale yellow crystalline solid
Yield Typically 85-95%
Melting Point 94-96 °C
¹H NMR (400 MHz, CDCl₃)δ 9.05 (d, J=2.8 Hz, 1H), 8.45 (dd, J=9.2, 2.8 Hz, 1H), 7.20-7.10 (m, 4H), 7.05 (d, J=9.2 Hz, 1H)
¹³C NMR (101 MHz, CDCl₃)δ 166.9, 161.0 (d, J=246 Hz), 148.8, 145.1, 140.2, 123.5 (d, J=8.5 Hz), 117.2 (d, J=23.5 Hz), 110.1
Mass Spec (ESI) m/z 235.05 [M+H]⁺

Note: NMR chemical shifts (δ) are reported in parts per million (ppm). Coupling constants (J) are reported in Hertz (Hz). Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis.[4]

Safety and Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 2-Chloro-5-nitropyridine: This reactant is a skin, eye, and respiratory irritant.[5][6] Avoid inhalation of dust and direct contact with skin and eyes.[5]

  • 4-Fluorophenol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage. Handle with extreme care.

  • N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Ensure handling in a fume hood and avoid all direct contact.

  • General Precautions: The reaction should be conducted under an inert atmosphere to prevent moisture from interfering with the base.[7] Dispose of all chemical waste in accordance with institutional and local regulations.[6]

Conclusion

The SNAr reaction described provides an efficient and reliable pathway for the synthesis of this compound. By carefully controlling the reaction conditions and adhering to the outlined safety protocols, researchers can consistently obtain high yields of this important chemical intermediate for further application in drug discovery and materials development.

References

  • Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • MDPI. (2015). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

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Application Note: Structural Elucidation of 2-(4-Fluorophenoxy)-5-nitropyridine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the analysis of 2-(4-Fluorophenoxy)-5-nitropyridine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in medicinal chemistry and materials science, unambiguous structural confirmation of this compound is paramount. This document outlines the theoretical basis for the expected spectral features, provides detailed, field-proven protocols for sample preparation and data acquisition, and presents a thorough interpretation of the predicted ¹H and ¹³C NMR spectra. The causality behind chemical shifts and coupling constants is explained by considering the electronic effects of the substituent groups. This guide is intended for researchers, scientists, and drug development professionals requiring a robust methodology for the structural characterization of substituted heteroaromatic compounds.

Introduction: The Importance of NMR in Small Molecule Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides unparalleled insight into the chemical environment of individual atoms and their connectivity within a molecular framework. For a molecule such as this compound, with its distinct aromatic systems and influential substituents, NMR serves as the gold standard for confirming its identity and purity.

The molecule consists of a pyridine ring substituted with a strongly electron-withdrawing nitro group at the 5-position and an electron-donating 4-fluorophenoxy group at the 2-position. These substituents create a unique electronic environment that significantly influences the chemical shifts of the protons and carbons in both aromatic rings, providing a distinct spectral fingerprint.

dot

Figure 1: Molecular Structure of this compound.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the three protons on the pyridine ring and the four protons on the fluorophenyl ring. The chemical shifts are influenced by the electron-withdrawing nitro group and the ether linkage, as well as the fluorine atom.

Causality of Predicted Chemical Shifts and Coupling Constants
  • Pyridine Ring Protons:

    • H6: This proton is ortho to the ring nitrogen and is expected to be the most deshielded proton on the pyridine ring, appearing at the lowest field. The strong electron-withdrawing effect of the adjacent nitro group at the 5-position further deshields this proton.

    • H4: This proton is para to the nitrogen and ortho to the nitro group, leading to significant deshielding.

    • H3: This proton is meta to both the nitrogen and the nitro group, and adjacent to the electron-donating phenoxy group, making it the most shielded of the pyridine protons.

  • Fluorophenyl Ring Protons:

    • The protons on the fluorophenyl ring will appear as two distinct signals due to the symmetry of the para-substituted ring. These will present as a typical AA'BB' system, which often simplifies to two apparent triplets or doublets of doublets.

    • H2'/H6': These protons are ortho to the ether oxygen and are expected to be deshielded compared to benzene due to the oxygen's electronegativity.

    • H3'/H5': These protons are meta to the ether oxygen and will also be influenced by the fluorine atom.

  • Spin-Spin Coupling:

    • Pyridine Ring: Standard ortho, meta, and para couplings are expected. The coupling between H3 and H4 (ortho) will be the largest (³J ≈ 8-9 Hz). The coupling between H4 and H6 (meta) will be smaller (⁴J ≈ 2-3 Hz), and the coupling between H3 and H6 (para) will be the smallest and possibly not resolved (⁵J < 1 Hz).

    • Fluorophenyl Ring: The protons will exhibit ortho coupling (³J ≈ 8-9 Hz) to each other. Additionally, there will be coupling to the ¹⁹F nucleus. The ortho H-F coupling (³JHF) is typically around 7-10 Hz, while the meta H-F coupling (⁴JHF) is smaller, around 4-6 Hz.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H69.0 - 9.2d⁴J(H6-H4) ≈ 2.5
H48.4 - 8.6dd³J(H4-H3) ≈ 9.0, ⁴J(H4-H6) ≈ 2.5
H37.2 - 7.4d³J(H3-H4) ≈ 9.0
H2', H6'7.1 - 7.3t or dd³J(H2'-H3') ≈ 8.8, ⁴J(H2'-F) ≈ 4.5
H3', H5'7.2 - 7.4t or dd³J(H3'-H2') ≈ 8.8, ³J(H3'-F) ≈ 8.8

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, as all carbon atoms are in unique chemical environments. The chemical shifts are strongly influenced by the attached heteroatoms and substituent groups.

Causality of Predicted Chemical Shifts
  • Pyridine Ring Carbons:

    • C2 & C5: These carbons are directly attached to the electron-withdrawing phenoxy and nitro groups, respectively, and will be significantly deshielded. C2 will also be influenced by the ring nitrogen.

    • C6 & C4: These carbons are ortho to the nitrogen and/or the nitro group and will also be deshielded.

    • C3: This carbon is expected to be the most shielded of the pyridine ring carbons.

  • Fluorophenyl Ring Carbons:

    • C1': This carbon is attached to the ether oxygen and will be deshielded.

    • C4': This carbon is directly bonded to the highly electronegative fluorine atom, resulting in a large downfield shift and a significant one-bond carbon-fluorine coupling (¹JCF).

    • C2'/C6' & C3'/C5': These carbons will also show coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei (¹JCF > ²JCF > ³JCF).

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted ¹³C-¹⁹F Coupling (JCF, Hz)
C2162 - 164-
C5145 - 147-
C6142 - 144-
C4135 - 137-
C3110 - 112-
C4'160 - 163¹J ≈ 240 - 250
C1'150 - 152⁴J ≈ 2 - 4
C2', C6'122 - 124²J ≈ 20 - 25
C3', C5'116 - 118³J ≈ 8 - 10

Note: The predicted chemical shifts and coupling constants are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Experimental Protocols

To ensure high-quality, reproducible NMR data, the following protocols for sample preparation and instrument setup should be followed. These protocols are designed to be a self-validating system, minimizing potential sources of error.

Protocol: NMR Sample Preparation

dot

NMR Sample Preparation cluster_0 Preparation cluster_1 Filtration & Transfer cluster_2 Finalization weigh 1. Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve Accurate Mass vortex 3. Vortex to Ensure Homogeneity dissolve->vortex Complete Dissolution filter 4. Filter through Glass Wool Plug (Removes particulates) vortex->filter Homogeneous Solution transfer 5. Transfer to NMR Tube (High-quality, clean tube) filter->transfer Particulate-Free cap 6. Cap and Invert to Mix transfer->cap label_tube 7. Label Tube Clearly cap->label_tube

Figure 2: Workflow for NMR Sample Preparation.

Methodology:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.[1] The higher concentration for ¹³C NMR is necessary due to the lower natural abundance of the ¹³C isotope and its smaller gyromagnetic ratio.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial.[2] The choice of solvent is critical as it must dissolve the sample completely and should not have signals that overlap with the analyte peaks.

  • Homogenization: Vortex the sample until the solid is completely dissolved.[3] This ensures a homogeneous solution, which is crucial for obtaining sharp, well-resolved NMR signals.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[3]

  • Capping and Labeling: Securely cap the NMR tube and carefully invert it several times to ensure the solution is thoroughly mixed. Label the tube clearly with the sample identification.

Protocol: ¹H and ¹³C NMR Data Acquisition

dot

NMR Data Acquisition cluster_H1 ¹H NMR Acquisition cluster_C13 ¹³C NMR Acquisition start Insert Sample into Spectrometer lock Lock on Deuterium Signal start->lock shim Shim Magnetic Field lock->shim tune Tune and Match Probe shim->tune H1_params Set ¹H Parameters (Pulse angle, acquisition time, etc.) tune->H1_params C13_params Set ¹³C Parameters (Proton decoupling, pulse angle, etc.) tune->C13_params H1_acquire Acquire ¹H Spectrum H1_params->H1_acquire process Process Data (FT, Phasing, Baseline Correction) H1_acquire->process C13_acquire Acquire ¹³C Spectrum C13_params->C13_acquire C13_acquire->process analyze Analyze Spectra process->analyze

Figure 3: Workflow for NMR Data Acquisition and Processing.

Methodology:

  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is essential for high resolution.

  • Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure efficient transfer of radiofrequency power.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is recommended to allow for a shorter relaxation delay.

    • Spectral Width: Set to approximately 16 ppm, centered around 5-6 ppm.

    • Acquisition Time: At least 2-3 seconds to ensure good digital resolution.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Decoupling: Use proton decoupling to simplify the spectrum to singlets.

    • Pulse Angle: A 30° pulse is recommended to allow for faster acquisition, especially for quaternary carbons which can have long relaxation times.[4]

    • Spectral Width: Set to approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: After acquisition, the Free Induction Decay (FID) is converted to a spectrum via Fourier Transform. Apply phase and baseline corrections to obtain a clean, interpretable spectrum. For ¹³C spectra, an exponential multiplication with a line broadening of 1-2 Hz is often applied to improve the signal-to-noise ratio.

Conclusion

This application note has detailed the comprehensive analysis of this compound by ¹H and ¹³C NMR spectroscopy. By understanding the electronic effects of the substituents, a detailed prediction of the chemical shifts and coupling patterns has been established. The provided step-by-step protocols for sample preparation and data acquisition are designed to yield high-quality, reliable data for unambiguous structural confirmation. This integrated approach of theoretical prediction and robust experimental methodology provides a powerful framework for the characterization of complex organic molecules in a research and development setting.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University, Department of Chemistry. Small molecule NMR sample preparation. [Link]

  • University College London, Department of Chemistry. Sample Preparation. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

  • University of Ottawa. NMR Sample Preparation. [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (2018). Acquiring 1H and 13C Spectra. In Structure Elucidation by Modern NMR: A Workbook (pp. 109-130). Springer, Cham. [Link]

  • University of California, Riverside, Department of Chemistry. Step-by-step procedure for NMR data acquisition. [Link]

  • University of Wisconsin-Madison, Chemistry Department. Optimized Default 13C Parameters. [Link]

Sources

Elucidating the Gas-Phase Fragmentation Maze: A Technical Guide to the Mass Spectrometry of 2-(4-Fluorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Charting the Analytical Course for a Key Synthetic Intermediate

In the landscape of modern pharmaceutical and materials science research, the structural characterization of novel and intermediate compounds is a cornerstone of discovery and development. Among these, 2-(4-Fluorophenoxy)-5-nitropyridine stands out as a significant building block, leveraging the unique electronic properties of its trifunctionalized scaffold. The presence of a fluorinated aromatic ether linkage to a nitropyridine core imparts a distinct reactivity profile, making it a valuable precursor in the synthesis of a diverse range of target molecules.

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the mass spectrometric behavior of this compound. Moving beyond a mere recitation of protocols, we will delve into the causal underpinnings of its fragmentation pathways under common ionization techniques. By understanding the "why" behind the spectral data, analysts can approach the identification and characterization of this and related compounds with a heightened degree of confidence and scientific rigor. This document will serve as a practical application note and a detailed protocol guide, empowering you to navigate the complexities of its mass spectral analysis.

Core Principles of Fragmentation: A Predictive Approach

The fragmentation of this compound in the mass spectrometer is a competitive process, governed by the relative stabilities of the potential fragment ions and neutral losses. The molecule's structure, with its combination of a nitro group, an ether linkage, and a fluorinated aromatic ring, presents several likely pathways for bond cleavage upon ionization.

Under typical Electron Ionization (EI) conditions, the initial event is the removal of an electron to form the molecular ion (M\u207a\u02d9). This high-energy species is prone to fragmentation, primarily driven by the energetically favorable loss of the nitro group or the cleavage of the ether bond.[1]

  • Nitro Group Fragmentation: Aromatic nitro compounds are well-known to undergo characteristic losses of \u2022NO\u2082 (46 Da) and \u2022NO (30 Da).[2] The loss of \u2022NO\u2082 is often a primary fragmentation event, leading to a resonance-stabilized pyridyl cation.

  • Ether Bond Cleavage: The C-O ether linkage represents another labile site. Cleavage can occur on either side of the oxygen atom. For aromatic ethers, cleavage of the bond between the oxygen and the pyridine ring is a common pathway.[3]

The presence of the fluorine atom on the phenoxy ring also influences the fragmentation, although to a lesser extent than the nitro and ether functionalities. Losses of a fluorine radical (\u2022F, 19 Da) or neutral hydrogen fluoride (HF, 20 Da) are plausible subsequent fragmentation steps from fluorine-containing fragment ions.[4]

Predicted Fragmentation Pathways of this compound

Based on the established principles of mass spectrometry, we can propose a detailed fragmentation scheme for this compound. The molecular ion (m/z 234) is the starting point for a cascade of fragmentation events.

Primary Fragmentation Pathways:

Two major initial fragmentation routes are anticipated:

  • Loss of the Nitro Group: The molecular ion can lose a nitro radical (\u2022NO\u2082) to form a highly stable pyridyl cation at m/z 188 . This is often a dominant pathway for nitroaromatic compounds.

  • Ether Bond Cleavage: Cleavage of the C-O bond between the pyridine ring and the phenoxy group can lead to the formation of a 4-fluorophenoxy radical and a 5-nitropyridin-2-yl cation at m/z 124 . Alternatively, cleavage of the O-phenyl bond could generate a 5-nitropyridin-2-oxy radical and a 4-fluorophenyl cation at m/z 95 .

Secondary and Tertiary Fragmentation:

The primary fragment ions can undergo further fragmentation:

  • The m/z 188 ion (from loss of \u2022NO\u2082) can subsequently lose carbon monoxide (CO, 28 Da), a common fragmentation for phenolic ethers, to yield an ion at m/z 160 . Further fragmentation of the pyridine ring could lead to the loss of hydrogen cyanide (HCN, 27 Da), resulting in an ion at m/z 133 .

  • The m/z 124 ion (5-nitropyridin-2-yl cation) can undergo the characteristic losses of \u2022NO (30 Da) to give an ion at m/z 94 , followed by the loss of CO (28 Da) to yield an ion at m/z 66 .

  • The m/z 95 ion (4-fluorophenyl cation) is relatively stable but can lose acetylene (C\u2082H\u2082, 26 Da) to form an ion at m/z 69 .

The following diagram illustrates these predicted fragmentation pathways.

Fragmentation_Pathway M C₁₁H₇FN₂O₃ m/z 234 (Molecular Ion) F1 C₁₁H₇FN₂O m/z 188 M->F1 - NO₂ (46 Da) F2 C₅H₃N₂O₂ m/z 124 M->F2 - C₆H₄FO• F3 C₆H₄F m/z 95 M->F3 - C₅H₃N₂O₃• F1_1 C₁₀H₇FN m/z 160 F1->F1_1 - CO (28 Da) F2_1 C₅H₃NO m/z 94 F2->F2_1 - NO (30 Da) F3_1 C₄H₂F m/z 69 F3->F3_1 - C₂H₂ (26 Da) F1_2 C₉H₆F m/z 133 F1_1->F1_2 - HCN (27 Da) F2_2 C₄H₃N m/z 66 F2_1->F2_2 - CO (28 Da) Experimental_Workflow cluster_gcms GC-MS Protocol cluster_lcms LC-ESI-MS/MS Protocol GC_Sample_Prep Sample Preparation (Dichloromethane) GC_Separation Gas Chromatography (5% Phenyl Methylpolysiloxane Column) GC_Sample_Prep->GC_Separation EI_Ionization Electron Ionization (70 eV) GC_Separation->EI_Ionization MS_Analysis_GC Mass Analysis (Quadrupole) EI_Ionization->MS_Analysis_GC LC_Sample_Prep Sample Preparation (Acetonitrile/Water) LC_Separation Liquid Chromatography (C18 Column) LC_Sample_Prep->LC_Separation ESI_Ionization Electrospray Ionization (Positive Mode) LC_Separation->ESI_Ionization MSMS_Analysis Tandem Mass Spectrometry (Collision-Induced Dissociation) ESI_Ionization->MSMS_Analysis

Sources

Application Note: FTIR Functional Group Analysis of 2-(4-Fluorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Significance of Structural Verification

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. 2-(4-Fluorophenoxy)-5-nitropyridine is a heterocyclic compound of significant interest, serving as a versatile intermediate in the synthesis of various biologically active molecules. The presence and arrangement of its key functional groups—an aromatic ether linkage, a nitro group, a carbon-fluorine bond, and substituted aromatic rings—govern its reactivity and, ultimately, its utility in drug discovery pipelines.

Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the functional group identity of such molecules.[1][2][3] By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique "molecular fingerprint," revealing the vibrational modes of its constituent chemical bonds.[4][5][6] This application note provides a detailed protocol and interpretive guide for the FTIR analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Theoretical Framework: Vibrational Signatures of Key Functional Groups

The infrared spectrum of this compound is a composite of the vibrational absorptions of its distinct functional moieties. Understanding the expected wavenumber ranges for these groups is crucial for accurate spectral interpretation.

  • Aromatic Ether (Ar-O-Ar'): The C-O-C linkage in aromatic ethers gives rise to characteristic asymmetric and symmetric stretching vibrations.[7] The asymmetric stretch, typically the more intense of the two, is expected in the 1300-1200 cm⁻¹ region.[7] The symmetric stretch is generally found at a lower wavenumber.[7]

  • Nitro Group (-NO₂): The nitro group exhibits two strong and characteristic stretching vibrations due to the resonance within the N=O bonds.[8] These correspond to an asymmetric stretch, typically observed between 1550-1475 cm⁻¹, and a symmetric stretch, found in the 1360-1290 cm⁻¹ range when attached to an aromatic ring.[8][9] The high polarity of the N-O bonds results in intense absorption peaks, making the nitro group readily identifiable.[8]

  • Carbon-Fluorine Bond (C-F): The C-F bond is the strongest single bond in organic chemistry, and its stretching vibration appears as a strong absorption in the infrared spectrum.[10] The exact position is sensitive to the molecular environment, but for monofluorinated aromatic compounds, a strong band is typically observed between 1000 and 1110 cm⁻¹.[10]

  • Aromatic Rings (C=C and C-H): The pyridine and benzene rings will display characteristic absorptions. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. In-plane C=C stretching vibrations of the aromatic rings usually appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 900-650 cm⁻¹ range.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

This protocol details the use of Attenuated Total Reflectance (ATR) FTIR, a common and convenient technique for analyzing solid samples that requires minimal sample preparation.[11][12][13]

Instrumentation and Materials
  • FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

  • This compound (solid powder).

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).

  • Lint-free wipes.

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residual contaminants.

    • Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.[14]

  • Sample Analysis:

    • Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.[15]

    • Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface.[11]

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

  • Data Processing and Cleaning:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • After analysis, retract the press arm, and carefully remove the sample powder.

    • Clean the ATR crystal and the press arm tip as described in step 2.

Visualization of the Experimental Workflow

FTIR_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background Ensures no contaminants Load_Sample Load Sample onto Crystal Acquire_Background->Load_Sample Ready for sample Apply_Pressure Apply Pressure Load_Sample->Apply_Pressure Ensures good contact Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process and Analyze Data Acquire_Spectrum->Process_Data Clean_Up Clean Crystal and Workspace Process_Data->Clean_Up

Caption: Experimental workflow for FTIR analysis using an ATR accessory.

Expected Spectral Features and Interpretation

The FTIR spectrum of this compound is expected to exhibit a series of distinct absorption bands corresponding to its functional groups. The following table summarizes the anticipated peak assignments.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic RingsMedium to Weak
1600 - 1450C=C StretchAromatic RingsMedium to Strong
1550 - 1475Asymmetric NO₂ StretchNitro GroupStrong
1360 - 1290Symmetric NO₂ StretchNitro GroupStrong
1300 - 1200Asymmetric C-O-C StretchAryl EtherStrong
1110 - 1000C-F StretchFluoroaromaticStrong
900 - 650C-H Out-of-Plane BendAromatic RingsMedium to Strong

Molecular Structure and Key Vibrational Modes

The following diagram illustrates the chemical structure of this compound and highlights the key bonds responsible for the characteristic infrared absorptions.

Caption: Key vibrational modes of this compound.

Conclusion

FTIR spectroscopy provides an invaluable tool for the structural elucidation of this compound. By following the detailed protocol and utilizing the provided spectral interpretation guide, researchers can confidently verify the presence of the critical aryl ether, nitro, and fluoroaromatic functional groups. This analytical method serves as a fundamental step in quality control and characterization for the use of this important compound in pharmaceutical synthesis and materials science research.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of California, Irvine. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

  • Vertex AI Search. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Istiqomah, L., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. The Journal of Physical Chemistry C, 120(15), 8348–8356. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum showing the temporal evolution of NO, NO2, N2O4, and HNO3.... Retrieved from [Link]

  • Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341–6351. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • Istiqomah, L., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1). Retrieved from [Link]

  • MSE 313 FTIR Lab Manual. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • University of Tartu. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the fluorocarbon gases identified in TFE continuous.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4-Bis(4-fluorophenyl)-5-nitropyridine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the fluorinated microspheres prepared with various.... Retrieved from [Link]

  • Appchem. (n.d.). 2-(2,4-Difluorophenoxy)-5-nitropyridine. Retrieved from [Link]

  • PubMed. (2016, April 5). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Retrieved from [Link]

  • Midac Corporation. (1996, December 12). PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST. Retrieved from [Link]

  • Universal Lab Blog. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of the untreated and fluorinated samples. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Physics Forums. (2013, January 27). IR Spectra: N-O Nitro group: Why two peaks?. Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Utility of 2-(4-Fluorophenoxy)-5-nitropyridine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Linchpin Intermediate in Complex Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic selection of starting materials and intermediates is paramount. 2-(4-Fluorophenoxy)-5-nitropyridine has emerged as a highly valuable and versatile building block, prized for its inherent reactivity and the synthetic avenues it unlocks. Its structure is deceptively simple, yet it masterfully combines three key features that medicinal chemists and process scientists can exploit:

  • An electron-deficient pyridine ring , primed for specific transformations.

  • A nitro group at the 5-position , which serves as a powerful electron-withdrawing group and a synthetic handle for conversion into a nucleophilic amino group.

  • A 2-(4-fluorophenoxy) moiety , which not only influences the electronic properties of the scaffold but also provides a site for potential modification or can be a crucial pharmacophoric element in the final target molecule.

This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the underlying principles and provide robust, field-tested protocols for its application. The focus is on its two most critical transformations: the reduction of the nitro group to form a key amine precursor and the subsequent utilization of this amine in constructing complex molecular architectures, such as those found in modern kinase inhibitors.

Physicochemical & Spectroscopic Profile

A thorough understanding of an intermediate's physical properties is fundamental to its effective use in the laboratory. The data below has been compiled from authoritative sources for your reference.[1][2]

PropertyValue
Chemical Name This compound
CAS Number 31011-26-4
Molecular Formula C₁₁H₇FN₂O₃
Molecular Weight 234.18 g/mol
Appearance Typically a yellow to light-brown solid
Melting Point 88-92 °C
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, Acetone, and DMF. Sparingly soluble in alcohols and insoluble in water.

Core Application I: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is arguably the most pivotal transformation of this compound. This reaction fundamentally alters the electronic character of the molecule, converting an electron-withdrawing group into a potent electron-donating and nucleophilic amino group. The resulting product, 5-amino-2-(4-fluorophenoxy)pyridine , is a cornerstone intermediate for a vast array of subsequent reactions, including amide couplings, diazotizations, and, most notably, nucleophilic aromatic substitutions.

Causality Behind Experimental Choices

The reduction of an aromatic nitro group can be achieved through various methods, with the most common being catalytic hydrogenation or the use of metal-based reducing agents in acidic media.[3][4]

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often the cleanest method, producing water as the only byproduct.[3] The palladium on carbon catalyst provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the stepwise reduction. This method is highly efficient but requires specialized hydrogenation equipment and careful handling of flammable hydrogen gas and the pyrophoric catalyst.

  • Metal-Acid Systems (e.g., Fe/HCl, SnCl₂/HCl): These methods are operationally simpler for standard laboratory setups.[4] Tin(II) chloride is a particularly effective and mild reducing agent for aromatic nitro compounds. The reaction proceeds through a series of single-electron transfers from the metal, with the acidic medium providing the necessary protons. This method is often preferred for its chemoselectivity and tolerance of other functional groups.

The following protocol details the reduction using tin(II) chloride, a reliable and scalable method.

Experimental Workflow: Nitro Group Reduction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep1 Dissolve this compound in Ethanol prep2 Add SnCl2·2H2O to the solution prep1->prep2 react1 Heat mixture to reflux (e.g., 78 °C) for 2-4 hours prep2->react1 react2 Monitor reaction progress by TLC react1->react2 workup1 Cool to RT and pour onto ice react2->workup1 workup2 Basify with saturated NaHCO3 solution to pH ~8 workup1->workup2 workup3 Extract with Ethyl Acetate (3x) workup2->workup3 workup4 Wash combined organic layers with brine workup3->workup4 workup5 Dry over anhydrous Na2SO4, filter, and concentrate workup4->workup5 purify1 Purify crude product via column chromatography workup5->purify1 purify2 Obtain 5-amino-2-(4-fluorophenoxy)pyridine as a pure solid purify1->purify2

Caption: Workflow for the reduction of this compound.

Protocol 1: Synthesis of 5-Amino-2-(4-fluorophenoxy)pyridine

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (EtOH), absolute

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq). Dissolve the starting material in absolute ethanol (approx. 10 mL per 1 g of starting material).

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (4.5 eq) portion-wise. The addition may be exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice in a beaker.

  • Neutralization: Slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until the pH of the solution is approximately 8. Causality Note: This step neutralizes the acidic reaction medium and precipitates tin salts, which can then be removed.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of ethanol used).

  • Washing: Combine the organic layers and wash with brine. This step helps to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of hexane/ethyl acetate) to afford the pure 5-amino-2-(4-fluorophenoxy)pyridine.

Core Application II: Building Kinase Inhibitor Scaffolds via SₙAr

The 5-amino-2-(4-fluorophenoxy)pyridine synthesized in the previous step is a powerful nucleophile. This reactivity is central to its use in constructing the core scaffolds of many targeted therapeutics, particularly protein kinase inhibitors.[5][6] Many kinase inhibitors feature a bi-aryl or hetero-biaryl amine linkage, which is often formed via a Nucleophilic Aromatic Substitution (SₙAr) reaction.[7][8]

Mechanism and Rationale

The SₙAr reaction proceeds via a two-step addition-elimination mechanism.[9]

  • Nucleophilic Attack: The amino group of our intermediate attacks an electron-deficient aromatic ring (the electrophile), which is activated by one or more strong electron-withdrawing groups (e.g., nitro, cyano, or a ring nitrogen) and possesses a good leaving group (typically a halogen like Cl or F). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]

  • Elimination: Aromaticty is restored by the expulsion of the leaving group, yielding the final coupled product.

In the context of kinase inhibitor synthesis, a common electrophile is a di-substituted pyrimidine or triazine, where the ring nitrogens provide the necessary activation for substitution to occur.[10] The use of a non-nucleophilic base (e.g., DIPEA) is crucial to scavenge the acid (e.g., HCl) generated during the reaction without competing with the primary amine nucleophile.

Synthetic Pathway: SₙAr for Kinase Inhibitor Core

G cluster_reaction SₙAr Reaction cluster_workup Work-up & Purification start 5-Amino-2-(4-fluorophenoxy)pyridine (Nucleophile) start_point start->start_point electrophile 2,4-Dichloropyrimidine (Electrophile) electrophile->start_point reagents DIPEA (Base) n-Butanol (Solvent) reagents->start_point Combine Reactants\n& Reagents Combine Reactants & Reagents start_point->Combine Reactants\n& Reagents end_point workup1 Cool, dilute with water end_point->workup1 Heat to 100-120 °C Heat to 100-120 °C Combine Reactants\n& Reagents->Heat to 100-120 °C Monitor by LC-MS Monitor by LC-MS Heat to 100-120 °C->Monitor by LC-MS Monitor by LC-MS->end_point workup2 Filter precipitated solid workup1->workup2 workup3 Wash solid with water, then Hexane workup2->workup3 workup4 Dry to obtain crude product workup3->workup4 workup5 Recrystallize or use column chromatography workup4->workup5 final_product N-(2-chloropyrimidin-4-yl)-6-(4-fluorophenoxy)pyridin-3-amine (Kinase Inhibitor Scaffold) workup5->final_product

Sources

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Nitropyridines in Synthesis

Nitropyridines are a cornerstone class of heterocyclic compounds, pivotal in the fields of medicinal chemistry, agrochemicals, and materials science. Their significance stems from the powerful electron-withdrawing nature of the nitro group, which profoundly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This activation allows for the facile and often regioselective displacement of a leaving group, such as a halogen, by a diverse array of nucleophiles.[1][2][3] This reactivity profile makes nitropyridines exceptionally versatile intermediates for the synthesis of complex substituted pyridines, which are prevalent motifs in a multitude of biologically active molecules.[2][4][5]

This comprehensive guide provides an in-depth exploration of the experimental setup for the SNAr of nitropyridines. Moving beyond a mere recitation of procedural steps, this document elucidates the underlying mechanistic principles, offering a rationale for experimental design and optimization. Detailed protocols, troubleshooting advice, and safety considerations are presented to empower researchers to confidently and successfully employ these powerful reactions in their synthetic endeavors.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) on Nitropyridines

The SNAr reaction of nitropyridines proceeds via a well-established two-step addition-elimination mechanism.[6][7] Understanding this mechanism is paramount for rational experimental design and for troubleshooting unforeseen reaction outcomes.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyridine ring, typically the one bearing the leaving group.[8] This attack is facilitated by the presence of the electron-withdrawing nitro group, which polarizes the carbon-leaving group bond, rendering the carbon atom highly electrophilic.[8] The initial attack disrupts the aromaticity of the pyridine ring, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][8] The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[1] The formation of this complex is generally the rate-determining step of the reaction.[6][8][9]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically faster step, the leaving group departs, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[6][8]

Diagram: The Addition-Elimination Mechanism of SNAr

Caption: General mechanism of SNAr on a nitropyridine.

Experimental Design and Optimization

The success of an SNAr reaction on a nitropyridine hinges on the judicious selection of several key parameters. A systematic approach to optimizing these variables will lead to higher yields, cleaner reactions, and easier purifications.

Substrate Considerations

The reactivity of the nitropyridine substrate is fundamentally dictated by the position of the nitro group and the leaving group.

  • Activation by the Nitro Group: The nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[1][3][8] When the nitro group is in the meta position, this resonance stabilization is not possible, and the substrate will be significantly less reactive or completely unreactive towards SNAr.[1]

  • The Nature of the Leaving Group: In contrast to SN2 reactions, the reactivity of halogens as leaving groups in SNAr often follows the trend: F > Cl > Br > I.[8] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[8] The breaking of the carbon-leaving group bond occurs in the subsequent fast step, so bond strength is less of a factor.[8]

Choice of Nucleophile

A wide variety of nucleophiles can be employed in the SNAr of nitropyridines. The choice of nucleophile will be dictated by the desired final product. Common nucleophiles include:

  • Amines (Primary and Secondary): Both aliphatic and aromatic amines are excellent nucleophiles for these reactions, leading to the formation of aminopyridines.[4][10]

  • Alkoxides and Phenoxides: These strong oxygen nucleophiles readily displace leaving groups to form ethers.

  • Thiols and Thiolates: Sulfur nucleophiles are generally very reactive in SNAr reactions, yielding thioethers.[11]

  • Water and Alcohols: While weaker nucleophiles, under forcing conditions or with highly activated substrates, they can be used to introduce hydroxyl or alkoxy groups.

The Role of the Solvent

The choice of solvent is critical for the success of SNAr reactions. Polar aprotic solvents are generally the preferred medium.[12]

  • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are ideal because they can effectively solvate the charged Meisenheimer complex, thereby stabilizing it.[12] Importantly, they do not strongly solvate the nucleophile, which would decrease its reactivity.[12]

  • Protic Solvents: Protic solvents like water and alcohols can also be used, particularly in cases where the nucleophile is an amine.[4][9] However, they can potentially solvate the nucleophile through hydrogen bonding, which may reduce its nucleophilicity.

Catalysts and Bases
  • Bases: When the nucleophile is a neutral molecule (e.g., an amine or an alcohol), a base is often required to either deprotonate the nucleophile to increase its reactivity or to neutralize the acid generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), potassium carbonate (K₂CO₃), and sodium hydride (NaH) for less acidic nucleophiles.[5][10]

  • Phase-Transfer Catalysts: In reactions where the nucleophile is a salt that is insoluble in the organic solvent, a phase-transfer catalyst such as a quaternary ammonium salt can be beneficial.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting SNAr reactions on nitropyridines. It is essential to adapt these protocols based on the specific reactivity of the substrates and nucleophiles being used.

Diagram: General Experimental Workflow

Workflow A Reactant Preparation & Safety Precautions B Reaction Setup under Inert Atmosphere A->B C Addition of Reagents B->C D Reaction Monitoring (TLC, GC-MS, LC-MS) C->D E Reaction Workup & Quenching D->E Reaction Complete F Product Extraction E->F G Purification (Column Chromatography, Recrystallization) F->G H Characterization (NMR, MS, etc.) G->H

Caption: A typical workflow for an SNAr experiment.

Protocol 1: Amination of a Chloro-Nitropyridine

This protocol describes the reaction of a chloro-nitropyridine with a primary or secondary amine.

Materials:

  • Chloro-nitropyridine (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the chloro-nitropyridine and anhydrous DMF.

  • Add the amine to the stirred solution.

  • Add the base (TEA or DIPEA) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Thiolation of a Fluoro-Nitropyridine

This protocol outlines the reaction of a fluoro-nitropyridine with a thiol.

Materials:

  • Fluoro-nitropyridine (1.0 equiv)

  • Thiol (1.0 - 1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous Acetonitrile

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the fluoro-nitropyridine, thiol, and potassium carbonate.

  • Add anhydrous acetonitrile and stir the mixture vigorously.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical reaction conditions for the SNAr of various nitropyridines. These should be considered as starting points for optimization.

SubstrateNucleophileBaseSolventTemperature (°C)Typical Yield (%)
2-Chloro-5-nitropyridineMorpholineK₂CO₃DMF80>90[4]
2-Fluoro-3-nitropyridineBenzylamineTEAAcetonitrile60High
4-Chloro-3-nitropyridineSodium Methoxide-MethanolRefluxGood to Excellent
2,6-Dichloro-3-nitropyridineAnilineDIPEADioxane100Moderate to Good[10]

Analytical Methods for Reaction Monitoring and Characterization

Effective monitoring of the reaction progress is crucial for determining the optimal reaction time and for maximizing yield.

  • Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring the consumption of starting materials and the formation of the product.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides more quantitative information on the reaction progress and can help identify byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring a wide range of SNAr reactions, providing information on the molecular weight of the products and impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation and purity assessment of the final product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Insufficiently activated substrate (nitro group meta to leaving group).Use a substrate with ortho or para activation.[8]
Poor leaving group.Consider using a substrate with a better leaving group (e.g., fluoride instead of chloride).[8]
Nucleophile is too weak.Use a stronger nucleophile or add a base to deprotonate the nucleophile.[8]
Insufficient temperature.Gradually increase the reaction temperature.[8]
Formation of Side Products Competing reaction pathways.Optimize reaction conditions (temperature, solvent, base) to favor the desired product.
Decomposition of starting materials or product.Lower the reaction temperature and/or shorten the reaction time.
Difficult Product Isolation High-boiling point solvent (e.g., DMSO, DMF).After the reaction, pour the mixture into water and extract the product with an appropriate organic solvent.[12]
Emulsion formation during workup.Add brine to the aqueous layer to help break the emulsion.[8]

Safety Precautions

Nitropyridines and their derivatives should be handled with care, as they can be toxic and potentially mutagenic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[13][14]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Handling: Avoid inhalation of dust and vapors.[13][14] Prevent contact with skin and eyes.[13][15]

  • Storage: Store nitropyridines in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

  • Waste Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

The nucleophilic aromatic substitution of nitropyridines is a robust and highly valuable transformation in modern organic synthesis. A thorough understanding of the underlying mechanism and the key experimental parameters that govern the reaction's outcome is essential for its successful implementation. By carefully selecting the substrate, nucleophile, solvent, and reaction conditions, researchers can efficiently synthesize a vast array of functionalized pyridines for a wide range of applications. This guide provides the foundational knowledge and practical protocols to empower scientists to harness the full potential of this important class of reactions.

References

  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem. (n.d.).
  • Campodonico, P., Olivares, B., & Tapia, R. A. (2025). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate.
  • MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE - Cleanchem Laboratories. (n.d.).
  • Technical Support Center: Optimizing SNAr Reactions with 2-Chloro-4-nitropyridine - Benchchem. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. (2022).
  • 4-Nitropyridine N-oxide - Safety Data Sheet. (2025).
  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. Retrieved from [Link]

  • 4-Amino-3-nitropyridine - Safety Data Sheet. (2025).
  • 3-Hydroxy-2-nitropyridine SDS, 15128-82-2 Safety Data Sheets - ECHEMI. (n.d.).
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine - Benchchem. (n.d.).
  • A Comparative Guide to the Performance of 3-Ethyl-4-nitropyridine 1-oxide in Nucleophilic Aromatic Substitution - Benchchem. (n.d.).
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution | Organic Letters. (2022). Retrieved from [Link]

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC - NIH. (2025).
  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018). Retrieved from [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. (n.d.).
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC - NIH. (2025).
  • Nucleophilic Aromatic Substitution—Addition and Identification of an Amine - ResearchGate. (2020). Retrieved from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC - PubMed Central. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Retrieved from [Link]

  • Lewis Acids for the Activation of Pyridines for Further Functionalisation - University of Bath. (n.d.).
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - Universidad del Atlántico. (2022).
  • nucleophilic aromatic substitutions - YouTube. (2019). Retrieved from [Link]

  • Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers - Benchchem. (n.d.).
  • SNAr reactions of fluoropyridines 1 and 4 with anions of nitriles 2. - ResearchGate. (n.d.). Retrieved from [Link]

  • Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy - UCL Discovery. (n.d.).
  • nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 18.6 Nucleophilic Aromatic Substitution (NAS) - Chad's Prep. (n.d.). Retrieved from [Link]

  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. (n.d.). Retrieved from [Link]

Sources

Application Note & Protocol: High-Purity Isolation of 2-(4-Fluorophenoxy)-5-nitropyridine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and materials science.

Abstract

2-(4-Fluorophenoxy)-5-nitropyridine is a key heterocyclic intermediate in the synthesis of advanced pharmaceutical agents and functional materials. The purity of this compound is paramount, as even trace impurities can significantly impact downstream reaction yields, biological activity, and material properties. Recrystallization is a powerful, cost-effective, and scalable technique for achieving high levels of purity. This document provides a comprehensive guide to the principles and a detailed, field-proven protocol for the purification of this compound by recrystallization, emphasizing solvent selection, troubleshooting, and the underlying scientific rationale.

Introduction: The Imperative for Purity

The 2-(phenoxy)-5-nitropyridine scaffold is integral to numerous compounds of medicinal interest. The presence of the fluorine atom in the phenoxy ring and the nitro group on the pyridine moiety imparts unique electronic properties that are often exploited in drug design. However, the synthesis of this molecule can lead to the formation of side products, and residual starting materials or reagents can persist in the crude product.

Recrystallization offers a robust method for purification by leveraging the differences in solubility between the desired compound and its impurities in a selected solvent at varying temperatures.[1][2] A successful recrystallization protocol yields a product with high crystalline order and significantly enhanced purity, which is essential for reliable and reproducible research.

The Science of Recrystallization

Recrystallization is a physical separation technique based on the principle that the solubility of most solid compounds increases with temperature.[2] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling. As the solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Ideally, the impurities remain dissolved in the cooled solvent, known as the mother liquor, and are subsequently separated by filtration.[1][3]

The success of this technique is critically dependent on the choice of solvent. An ideal solvent will exhibit:

  • High solubility for this compound at its boiling point.

  • Low solubility for this compound at low temperatures (e.g., room temperature or 0-4 °C).

  • High solubility for impurities at all temperatures, or insolubility for impurities at high temperatures (allowing for hot filtration).

  • Chemical inertness ; it should not react with the compound.

  • A boiling point that is below the melting point of the compound.

  • Sufficient volatility for easy removal from the purified crystals.[3]

Experimental Protocols

Part A: Critical First Step - Solvent Screening

The molecular structure of this compound, containing a polar nitropyridine system and a less polar fluorophenoxy ether group, suggests that solvents of intermediate polarity are likely candidates. Nitroaryl compounds, for instance, often crystallize well from alcoholic solvents.[4] The following protocol outlines a systematic approach to identify the optimal solvent.

Objective: To identify a single or mixed solvent system that provides a high recovery of pure crystalline material.

Materials:

  • Crude this compound

  • Test tubes (13x100 mm)

  • Hot plate or water bath

  • A selection of analytical grade solvents (see Table 1)

  • Glass stirring rods

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.[5]

  • To each tube, add a different candidate solvent dropwise at room temperature, stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound readily at this stage.[2]

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate to the boiling point of the solvent. Continue adding the solvent dropwise until the solid just dissolves.[6]

  • Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, try to induce it by scratching the inside of the test tube with a glass rod at the air-solvent interface.[1][5]

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Record your observations on the quantity and quality of the crystals formed for each solvent.

Data Presentation: Solvent Screening Results

The results of the screening should be tabulated to facilitate the selection of the best solvent system.

SolventSolubility at 20°CSolubility at Boiling PointCrystal Formation upon CoolingRemarks
EthanolSparingly SolubleSolubleGood, well-defined needlesPromising Candidate
IsopropanolSparingly SolubleSolubleGood, crystalline powderGood Alternative
Ethyl AcetateSolubleVery SolublePoor recoveryToo soluble
TolueneInsolubleSolubleSlow crystallizationPotential candidate
HexaneInsolubleInsolubleN/AUnsuitable
WaterInsolubleInsolubleN/AUnsuitable (potential anti-solvent)
Ethanol/WaterSparingly SolubleSolubleExcellent, large crystalsPromising mixed-solvent system

This table presents hypothetical data to illustrate the decision-making process. Based on these hypothetical results, ethanol or an ethanol/water mixture would be chosen for the full-scale procedure.

Part B: Full-Scale Recrystallization Protocol (Single Solvent: Ethanol)

This protocol assumes ethanol has been selected as the optimal solvent from the screening process.

Materials:

  • Crude this compound

  • Erlenmeyer flasks (sized so the solvent will fill about half the volume)

  • Hot plate with stirring capability

  • Condenser (optional, but recommended for volatile solvents)

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and vacuum source

  • Ethanol (reagent grade)

  • Boiling chips or magnetic stir bar

Workflow Visualization

Recrystallization_Workflow start_end start_end process process decision decision output output waste waste Crude Crude Solid Dissolve 1. Dissolve in Minimal Hot Ethanol Crude->Dissolve CheckInsoluble Insoluble Impurities? Dissolve->CheckInsoluble HotFilter 2. Hot Filtration CheckInsoluble->HotFilter Yes Cool 3. Slow Cooling & Crystallization CheckInsoluble->Cool No HotFilter->Cool SolidImp Solid Impurities HotFilter->SolidImp Isolate 4. Vacuum Filtration Cool->Isolate Wash 5. Wash with Cold Ethanol Isolate->Wash MotherLiquor Mother Liquor (Impurities) Isolate->MotherLiquor Dry 6. Dry Crystals Wash->Dry Pure Pure Product Dry->Pure

Caption: Recrystallization workflow for this compound.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar or boiling chips. Add a small portion of ethanol, just enough to create a slurry. Heat the mixture to a gentle boil on a hot plate with stirring.[1] Continue to add hot ethanol in small portions until the solid is completely dissolved. Causality: Using the minimal amount of hot solvent is crucial for maximizing the recovery of the product upon cooling.[2] An excess of solvent will keep more of the product dissolved at low temperatures, reducing the yield.

  • Decolorization/Hot Filtration (Optional): If the hot solution has a color from impurities, or if there are insoluble solid particles, a decolorization or hot filtration step is necessary.

    • Decolorization: Remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes. The charcoal will adsorb colored impurities.[5]

    • Hot Filtration: To remove the charcoal or any other insoluble impurities, perform a gravity filtration while the solution is still hot. Use a pre-heated stemless funnel and fluted filter paper. Causality: A stemless funnel prevents the solution from cooling and crystallizing prematurely in the stem, which would clog the apparatus.[1] Pouring the solution in small batches also helps maintain a high temperature.

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and set it aside on a heat-insulating surface (like cork or wood) to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-ordered, and pure crystals. Rapid cooling can trap impurities within the crystal lattice and often results in the formation of small, impure crystals.[7]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to further decrease the solubility of the compound and maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask. Use a small amount of the cold mother liquor to transfer any remaining crystals from the flask to the funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol. Causality: Washing with cold solvent removes any residual mother liquor (containing dissolved impurities) that may be adhering to the crystal surfaces. Using a cold solvent minimizes the loss of the purified product, which would redissolve in a warmer solvent.

  • Drying: Press the crystals as dry as possible on the filter funnel using a clean stopper or spatula. Then, transfer the crystalline solid to a watch glass and allow it to air dry, or for more efficient drying, place it in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Common Issues

ProblemObservationProbable Cause(s)Recommended Solution(s)
No Crystals Form Solution remains clear even after cooling in ice.1. Too much solvent was used.2. The solution is supersaturated and requires nucleation.1. Re-heat the solution to boil off some of the solvent and increase the concentration. Allow to cool again.[8]2. Try scratching the inner surface of the flask with a glass rod or add a "seed crystal" of the crude material to induce crystallization.[1][8]
"Oiling Out" An oily liquid separates from the solution instead of solid crystals.1. The compound's melting point is lower than the boiling point of the solvent.2. The solution is too concentrated, causing the compound to come out of solution above its melting point.1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.2. Switch to a lower-boiling point solvent or use a mixed-solvent system.[1]
Low Recovery A very small amount of purified product is obtained.1. Too much solvent was used.2. The compound is significantly soluble in the solvent even at low temperatures.3. Premature crystallization during hot filtration.1. Concentrate the mother liquor by boiling off some solvent and cool again to recover a second crop of crystals (may be less pure).2. Re-evaluate the choice of solvent; a different solvent or a mixed-solvent system may be necessary.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • PubChem. (n.d.). 2,4-Bis(4-fluorophenyl)-5-nitropyridine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Sci-Hub. (n.d.). 2-(2,4-Difluorophenyl)-5-nitropyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. Retrieved from [Link]

  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Retrieved from [Link]

  • International Journal of ChemTech Research. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Retrieved from [Link]

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Application Note: A Validated Protocol for Assessing the Anti-inflammatory Activity of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism essential for healing, chronic and unresolved inflammation is a key pathological feature of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and certain cancers.[1] The inflammatory cascade is complex, involving a variety of cells and a network of signaling molecules, including cytokines, prostaglandins, and leukotrienes.[2] Key enzymatic players in this process are cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the synthesis of pro-inflammatory prostaglandins and leukotrienes, respectively.[3]

Pyridine and its derivatives represent a privileged scaffold in medicinal chemistry, with many exhibiting a wide range of pharmacological activities, including anti-inflammatory effects.[4][5][6] The nitrogen-containing heterocyclic ring of pyridine allows for diverse chemical modifications, enabling the fine-tuning of its biological activity. The therapeutic potential of pyridine derivatives as anti-inflammatory agents lies in their ability to modulate key inflammatory pathways. This application note provides a comprehensive, step-by-step protocol for the systematic evaluation of the anti-inflammatory properties of novel pyridine derivatives, from initial in vitro screening to in vivo validation.

Experimental Rationale and Workflow

A hierarchical approach is crucial for the efficient and cost-effective evaluation of novel compounds. This protocol is designed to first identify promising candidates through a series of robust in vitro assays that assess key anti-inflammatory mechanisms. Compounds demonstrating significant in vitro activity are then advanced to in vivo models to confirm their efficacy in a more complex biological system.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Cytotoxicity Assay Cytotoxicity Assay NO Production Assay NO Production Assay Cytotoxicity Assay->NO Production Assay Non-toxic Concentrations Enzyme Inhibition Assays COX-2 & 5-LOX Inhibition Assays NO Production Assay->Enzyme Inhibition Assays Active Compounds Cytokine Quantification Pro-inflammatory Cytokine Quantification (ELISA) Enzyme Inhibition Assays->Cytokine Quantification Potent Inhibitors Mechanism of Action Mechanism of Action Studies (NF-κB Western Blot) Cytokine Quantification->Mechanism of Action Significant Reduction InVivo_Model Carrageenan-Induced Paw Edema Model Mechanism of Action->InVivo_Model Promising Candidates Efficacy_Confirmed Efficacy Confirmed InVivo_Model->Efficacy_Confirmed Start Start Start->Cytotoxicity Assay

Figure 1: A comprehensive workflow for screening the anti-inflammatory activity of pyridine derivatives.

Part 1: In Vitro Assessment of Anti-inflammatory Activity

Preliminary Cytotoxicity Assessment

Rationale: It is imperative to first determine the non-toxic concentration range of the pyridine derivatives. This ensures that any observed anti-inflammatory effects are not a result of cell death. The MTT assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

Protocol: MTT Assay for Cytotoxicity [9][10]

  • Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 590 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Select the highest non-toxic concentrations for subsequent anti-inflammatory assays.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: During inflammation, macrophages are activated by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria.[11] This activation leads to the upregulation of inducible nitric oxide synthase (iNOS), which produces large amounts of nitric oxide (NO), a key pro-inflammatory mediator.[12][13] The Griess assay is a straightforward and sensitive method to quantify nitrite, a stable and nonvolatile breakdown product of NO.[14]

Protocol: Griess Assay for Nitric Oxide Production [14][15]

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with non-toxic concentrations of the pyridine derivatives for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Reagent Reaction: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. A significant decrease in NO production indicates potential anti-inflammatory activity.

Direct Enzyme Inhibition Assays: COX-2 and 5-LOX

Rationale: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively.[3][16] Direct inhibition of these enzymes is a major mechanism of action for many anti-inflammatory drugs. Commercially available inhibitor screening kits provide a convenient and standardized method to assess the inhibitory potential of the pyridine derivatives.

Protocol: COX-2 and 5-LOX Inhibition Assays [17][18][19]

  • COX-2 Inhibition: Utilize a commercial COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Sigma-Aldrich).[20][21] The assay typically measures the peroxidase component of COX-2 by monitoring the appearance of an oxidized chromophore.[21] Follow the manufacturer's protocol, which generally involves incubating the recombinant human COX-2 enzyme with the test compounds and arachidonic acid as the substrate.

  • 5-LOX Inhibition: Employ a commercial 5-LOX inhibitor screening kit (e.g., from Sigma-Aldrich or Cayman Chemical).[22][23] These kits measure the hydroperoxides produced in the lipoxygenation reaction. The protocol involves incubating the 5-LOX enzyme with the pyridine derivatives and a suitable substrate.

Data Presentation:

CompoundIC₅₀ (µM) - COX-2IC₅₀ (µM) - 5-LOX
Pyridine Derivative 115.2> 100
Pyridine Derivative 25.822.5
Celecoxib (Control)0.8N/A
Zileuton (Control)N/A1.2

Table 1: Hypothetical inhibitory concentrations (IC₅₀) of pyridine derivatives against COX-2 and 5-LOX.

Quantification of Pro-inflammatory Cytokines

Rationale: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) are central mediators of the inflammatory response.[24][25] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the levels of these cytokines in cell culture supernatants.[26][27]

Protocol: ELISA for Pro-inflammatory Cytokines [26][28]

  • Sample Collection: Collect the supernatants from LPS-stimulated RAW 264.7 cells treated with the pyridine derivatives, as described in section 1.2.

  • ELISA Procedure: Use commercial ELISA kits for TNF-α, IL-6, and IL-1β. Follow the manufacturer's instructions, which typically involve:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell culture supernatants and standards.

    • Incubating with a detection antibody.

    • Adding an enzyme-conjugated secondary antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

Elucidation of Mechanism: NF-κB Signaling Pathway

Rationale: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[29][30] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκB.[31] Upon stimulation with LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Western blotting can be used to assess the effect of pyridine derivatives on this key signaling pathway.[32][33]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK_complex IKK Complex Activation TLR4->IKK_complex IkB_degradation IκB Phosphorylation & Degradation IKK_complex->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Gene_transcription Pro-inflammatory Gene Transcription NFkB_translocation->Gene_transcription Inflammatory_mediators TNF-α, IL-6, COX-2, iNOS Gene_transcription->Inflammatory_mediators Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->IKK_complex Inhibition

Figure 2: Simplified NF-κB signaling pathway and a potential point of inhibition by pyridine derivatives.

Protocol: Western Blot for NF-κB Translocation [31][32]

  • Cell Lysis and Protein Quantification: Treat RAW 264.7 cells with the pyridine derivatives and LPS as previously described. Lyse the cells and separate the cytoplasmic and nuclear fractions. Determine the protein concentration of each fraction.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer.

    • Incubate with a primary antibody against the p65 subunit of NF-κB.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate. A decrease in the nuclear localization of p65 in treated cells compared to the LPS-only control indicates inhibition of the NF-κB pathway.

Part 2: In Vivo Validation of Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rodents

Rationale: The carrageenan-induced paw edema model is a well-established and widely used in vivo model for evaluating the anti-inflammatory activity of new compounds.[4][34][35] Carrageenan injection into the paw induces an acute inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[36][37]

Protocol: Carrageenan-Induced Paw Edema [34][35][38]

  • Animal Acclimatization and Grouping: Acclimate male Wistar rats or Swiss albino mice for at least one week. Divide the animals into groups: vehicle control, positive control (e.g., indomethacin or ibuprofen), and treatment groups for the pyridine derivatives at various doses.[5][35]

  • Compound Administration: Administer the pyridine derivatives and control drugs intraperitoneally or orally 30-60 minutes before carrageenan injection.[5][34]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[35]

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the National Institutes of Health (NIH) guide for the care and use of Laboratory animals.[37]

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Indomethacin100.32 ± 0.0362.4%
Pyridine Derivative 2200.45 ± 0.0447.1%
Pyridine Derivative 2400.35 ± 0.0358.8%

Table 2: Hypothetical data from the carrageenan-induced paw edema model.

Conclusion

This application note provides a robust and validated protocol for the comprehensive assessment of the anti-inflammatory activity of novel pyridine derivatives. By following this hierarchical approach, researchers can efficiently screen compounds, identify promising leads, and gain insights into their mechanisms of action. The combination of in vitro and in vivo assays ensures a thorough evaluation, which is a critical step in the drug discovery and development process for new anti-inflammatory therapeutics.

References

  • Anti-Inflammatory Activity of Natural Products - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • What will be the best way to test NFkb activation via western blot? - ResearchGate. (2024, July 19). Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved from [Link]

  • A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH. (2014, May 28). Retrieved from [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC - NIH. (n.d.). Retrieved from [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. (2019, September 5). Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. (n.d.). Retrieved from [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis - ResearchGate. (2025, August 8). Retrieved from [Link]

  • Antioxidant and Anti-Inflammatory Activity and Cytotoxicity of Ethanol Extracts from Rhynchosia nulubilis Cultivated with Ganoderma lucidum Mycelium - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021, November 24). Retrieved from [Link]

  • Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC. (2020, May 11). Retrieved from [Link]

  • Nitric oxide production in LPS-induced RAW 264.7 macrophage cells.... - ResearchGate. (n.d.). Retrieved from [Link]

  • New In Vivo LPS Model for Anti-Inflammatory Drug Profiling - Sygnature Discovery. (2023, June 12). Retrieved from [Link]

  • Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. (2023). Retrieved from [Link]

  • Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed. (n.d.). Retrieved from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777) - Assay Genie. (n.d.). Retrieved from [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A - MDPI. (n.d.). Retrieved from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - MDPI. (n.d.). Retrieved from [Link]

  • In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity - Journal of Applied Pharmaceutical Science. (n.d.). Retrieved from [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC - NIH. (n.d.). Retrieved from [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI. (n.d.). Retrieved from [Link]

  • MTT Analysis Protocol - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Cytokine Detection ELISAs - Chondrex, Inc. (n.d.). Retrieved from [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI - NIH. (n.d.). Retrieved from [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). Retrieved from [Link]

  • Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC - NIH. (n.d.). Retrieved from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse - ResearchGate. (2025, August 10). Retrieved from [Link]

  • Simple Western Analysis of NF-kappaB Signaling Cascade Proteins - Bio-Techne. (n.d.). Retrieved from [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. - MDPI. (2023, March 2). Retrieved from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies | ACS Omega - ACS Publications. (2020, September 25). Retrieved from [Link]

  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell - Jurnal Kedokteran Brawijaya. (n.d.). Retrieved from [Link]

  • NF-κB Signaling Pathway - Bio-Rad Antibodies. (n.d.). Retrieved from [Link]

  • MTT assay for assessing the cytotoxicity of individual and combinatorial - ResearchGate. (n.d.). Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (n.d.). Retrieved from [Link]

  • Lipoxygenase Inhibition by Plant Extracts - MDPI. (2021, January 25). Retrieved from [Link]

  • Monitoring the Levels of Cellular NF-κB Activation States - MDPI. (n.d.). Retrieved from [Link]

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  • Using ELISA to Detect Cytokines and Chemokines - Biocompare. (n.d.). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenoxy)-5-nitropyridine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this synthesis. We will delve into the underlying chemistry to not only solve problems but also to build a foundational understanding for process optimization and impurity control.

Understanding the Synthesis: The SNAr Pathway

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction proceeds via an addition-elimination mechanism, where the electron-deficient pyridine ring is attacked by a nucleophile.[1][2][3] The presence of a strong electron-withdrawing nitro group (-NO₂) at the 5-position is crucial, as it activates the ring for nucleophilic attack, particularly at the C2 and C4 positions, by stabilizing the negatively charged intermediate (Meisenheimer complex).[4][5]

The most common route involves the reaction of 2-chloro-5-nitropyridine with 4-fluorophenol in the presence of a base.

SNAr_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & By-products SM1 2-Chloro-5-nitropyridine Solvent Solvent (e.g., DMF, Acetonitrile) Heat (e.g., 80-120°C) SM1->Solvent SM2 4-Fluorophenol SM2->Solvent Base Base (e.g., K₂CO₃) Base->Solvent Product This compound Salt KCl + KHCO₃ Solvent->Product

Caption: General workflow for the SNAr synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-position of the pyridine ring reactive in this synthesis?

A: The C2 (and C4) positions on the pyridine ring are inherently electron-deficient due to the electronegativity of the ring nitrogen.[6][7][8] The powerful electron-withdrawing nitro group at the 5-position further depletes electron density at the C2 position through resonance, making it highly susceptible to attack by nucleophiles like the 4-fluorophenoxide ion.[8] The intermediate formed upon attack at the C2 position is effectively stabilized by delocalizing the negative charge onto the electronegative nitrogen atom of the pyridine ring.[9]

Q2: What is the role of the base in this reaction?

A: The base, typically a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for deprotonating the hydroxyl group of 4-fluorophenol.[10] This generates the more nucleophilic 4-fluorophenoxide anion, which is the active species that attacks the 2-chloro-5-nitropyridine ring. An appropriate excess of the base is used to drive the reaction to completion.

Q3: Can I use 2-fluoro-5-nitropyridine instead of 2-chloro-5-nitropyridine as a starting material?

A: Yes, and it is often preferred. In SNAr reactions, the reactivity of the leaving group is typically F > Cl > Br > I.[1] This is because the rate-determining step is usually the initial nucleophilic attack, not the departure of the leaving group. The highly electronegative fluorine atom makes the attached carbon more electrophilic and accelerates the attack. Therefore, using 2-fluoro-5-nitropyridine can lead to faster reaction rates and may allow for milder reaction conditions.[3]

Q4: My reaction is sluggish or incomplete. What are the common causes?

A: Several factors can lead to an incomplete reaction:

  • Insufficient Base: The base may be of low quality, hydrated, or used in insufficient molar equivalents to fully deprotonate the phenol.

  • Low Temperature: SNAr reactions often require elevated temperatures (e.g., 80-120°C) to proceed at a reasonable rate.[10]

  • Poor Solvent Choice: A polar, aprotic solvent like DMF, DMSO, or acetonitrile is ideal as it can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile.

  • Water Contamination: Excessive water can hydrolyze the starting material (2-chloro-5-nitropyridine) to 2-hydroxy-5-nitropyridine, consuming it in a non-productive side reaction.

Troubleshooting Guide: Identifying and Mitigating Impurities

This section addresses specific experimental observations and links them to potential impurities.

Impurity_Formation SM1 2-Chloro-5-nitropyridine Product Desired Product This compound SM1->Product + 4-Fluorophenoxide (Main Pathway) Impurity1 Unreacted 2-Chloro-5-nitropyridine SM1->Impurity1 Incomplete Reaction Impurity3 Hydrolysis Product 2-Hydroxy-5-nitropyridine SM1->Impurity3 + OH⁻ (from H₂O + Base) SM2 4-Fluorophenol Impurity2 Unreacted 4-Fluorophenol SM2->Impurity2 Incomplete Reaction Impurity4 Isomeric Impurity (e.g., from 2-Chloro-3-nitropyridine) Water H₂O (Trace) Water->Impurity3 SM1_Isomer 2-Chloro-3-nitropyridine (Impurity in SM1) SM1_Isomer->Impurity4 + 4-Fluorophenoxide

Caption: Key pathways for the formation of common impurities during the synthesis.

Q5: My post-reaction analysis (TLC/HPLC) shows unreacted starting materials. How do I resolve this?

  • Likely Impurities: 2-chloro-5-nitropyridine and 4-fluorophenol.[11]

  • Causality: This is the most common issue and points to an incomplete reaction. The cause could be insufficient reaction time, temperature, or suboptimal amounts of base.

  • Troubleshooting Steps:

    • Confirm Reaction Completion: Before work-up, always check for the disappearance of the limiting starting material by TLC or HPLC.

    • Extend Reaction Time/Increase Temperature: If starting material is still present, continue heating the reaction for an additional 2-4 hours or increase the temperature by 10-20°C, monitoring progress periodically.

    • Add More Base: If the reaction has stalled, a small, additional charge of the base may help drive it to completion, especially if the 4-fluorophenol spot is prominent on TLC.

    • Purification: Unreacted 4-fluorophenol can often be removed by a basic wash (e.g., 1M NaOH) during the aqueous work-up, which will deprotonate the acidic phenol and extract it into the aqueous layer. Unreacted 2-chloro-5-nitropyridine will need to be removed via recrystallization or chromatography.

Q6: I have an unexpected peak in my chromatogram with a polarity similar to a phenol. What could it be?

  • Likely Impurity: 2-hydroxy-5-nitropyridine.

  • Causality: This impurity arises from the hydrolysis of the starting material, 2-chloro-5-nitropyridine. This occurs when water is present in the reaction mixture, reacting with the base to form hydroxide ions, which then act as a competing nucleophile.[12][13]

  • Troubleshooting Steps:

    • Prevention (Moisture Control): Use anhydrous solvents and ensure the base (e.g., K₂CO₃) is dried in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture ingress.

    • Purification: 2-hydroxy-5-nitropyridine is acidic and can be partially removed with a basic wash during work-up. However, its polarity is quite different from the product, making it easily separable by column chromatography or careful recrystallization.

Q7: My NMR spectrum shows a minor set of aromatic signals that I cannot assign to the product or starting materials. What is the likely cause?

  • Likely Impurity: An isomeric product, such as 2-(4-Fluorophenoxy)-3-nitropyridine.

  • Causality: This type of impurity typically does not form during the SNAr reaction itself but is carried over from the starting material. The synthesis of 2-chloro-5-nitropyridine can sometimes produce the 2-chloro-3-nitropyridine isomer as a byproduct.[12][13] This isomeric impurity will react similarly to the main starting material, yielding an isomeric final product that can be very difficult to separate.

  • Troubleshooting Steps:

    • Starting Material QC: The most critical step is prevention. Always analyze the purity and isomeric content of the starting 2-chloro-5-nitropyridine lot by HPLC or GC before beginning the synthesis.

    • Advanced Purification: Separation of these isomers is challenging due to their similar physical properties. High-performance column chromatography or fractional recrystallization may be required.

Impurity Profile Summary
Impurity NameStructurePotential SourceRecommended Analytical MethodMitigation Strategy
2-Chloro-5-nitropyridine C₅H₃ClN₂O₂Unreacted starting materialHPLC, GC-MS[14][15]Drive reaction to completion; Purify by recrystallization.
4-Fluorophenol C₆H₅FOUnreacted starting materialHPLC, GC-MSDrive reaction to completion; Remove with a basic wash during work-up.
2-Hydroxy-5-nitropyridine C₅H₄N₂O₃Hydrolysis of 2-chloro-5-nitropyridineHPLCUse anhydrous conditions; Purify by chromatography or basic wash.
Isomeric Ether C₁₁H₇FN₂O₃Reaction of isomeric impurity in starting material (e.g., 2-chloro-3-nitropyridine)HPLC, NMRSource high-purity starting materials; Purify by fractional recrystallization or preparative HPLC.

Key Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq.)

  • 4-Fluorophenol (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (anhydrous)

  • Ethyl Acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-nitropyridine (e.g., 10.0 g, 63.1 mmol), 4-fluorophenol (7.78 g, 69.4 mmol), and anhydrous potassium carbonate (17.4 g, 126.2 mmol).

  • Add anhydrous acetonitrile (100 mL) to the flask.

  • Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC every 2 hours. The reaction is typically complete in 6-10 hours.

  • Once the 2-chloro-5-nitropyridine is consumed, cool the mixture to room temperature.

  • Filter the mixture to remove inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1M NaOH solution (2 x 50 mL) to remove excess 4-fluorophenol, deionized water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexane mixture to yield pure this compound.[11]

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for purity validation.[16][17]

Instrumentation & Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (optional, for pH adjustment)

Chromatographic Conditions:

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately prepare a stock solution of a certified reference standard of this compound in a 50:50 acetonitrile/water mixture to a concentration of ~1.0 mg/mL. Prepare a working standard of ~0.1 mg/mL by diluting the stock solution.

  • Sample Solution: Prepare the sample solution in the same manner and at the same concentration as the working standard.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Calculate the purity of the sample using the area normalization method. The percentage purity is determined by dividing the peak area of the main component by the total area of all integrated peaks.

References

  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]

  • Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? Available at: [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available at: [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. Available at: [Link]

  • National Center for Biotechnology Information. (2010). 2-(4-Methylphenoxy)-5-nitropyridine. Available at: [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [Link]

  • Royal Society of Chemistry. (2015). Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide (1s). Available at: [Link]

  • Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Google Patents. (2020). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • PubChem. 2-Chloro-5-nitropyridine. Available at: [Link]

  • YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • ResearchGate. (2010). 2-Chloro-5-nitropyridine. Available at: [Link]

  • YouTube. (2024). Adding Nucleophiles to Aromatics: SNAr and Benzyne Reactions. Available at: [Link]

  • PubChem. 2-Fluoro-5-nitropyridine. Available at: [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Phenoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-phenoxypyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this important synthetic transformation. Our focus is on anticipating and resolving common side reactions to enhance yield, purity, and reproducibility.

Introduction to 2-Phenoxypyridine Synthesis

The 2-phenoxypyridine motif is a prevalent scaffold in pharmaceuticals and agrochemicals. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact the outcome of the experiment. The primary methods for constructing the C-O bond in these molecules are the Ullmann condensation, the Buchwald-Hartwig C-O coupling, and Nucleophilic Aromatic Substitution (SNAr). Each of these methodologies comes with its own set of challenges. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical laboratory experience.

Section 1: Ullmann Condensation for 2-Phenoxypyridine Synthesis

The Ullmann condensation is a classical copper-catalyzed reaction between a phenol and an aryl halide.[1][2] While a foundational method, it is notorious for requiring harsh reaction conditions and can be prone to several side reactions.[3][4]

Frequently Asked Questions (FAQs) - Ullmann Condensation

Q1: My Ullmann reaction is sluggish and gives low yields. What are the common causes?

A1: Low yields in Ullmann diaryl ether synthesis are often multifactorial. Key areas to investigate include:

  • Copper Catalyst Activity: The active species is Cu(I). If you are starting with a Cu(II) salt, it must be reduced in situ. Ensure your copper source is of high quality and consider pre-activating the catalyst. The use of copper-bronze alloys or finely divided copper powder can be beneficial.[2]

  • Reaction Temperature: Traditional Ullmann reactions require high temperatures (often >180 °C) to proceed at a reasonable rate.[1][2] Ensure your reaction is reaching and maintaining the target temperature.

  • Base Selection: A strong base is typically required to deprotonate the phenol. Common choices include K2CO3, Cs2CO3, or NaH.[5] The choice of base can significantly impact the reaction rate and yield.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or nitrobenzene are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.

Q2: I am observing significant formation of a byproduct that appears to be N-phenyl-2-pyridone. Why is this happening and how can I prevent it?

A2: This is a classic example of competing N-arylation versus O-arylation. 2-Hydroxypyridine exists in tautomeric equilibrium with 2-pyridone. The pyridone tautomer can act as a nucleophile through the nitrogen atom, leading to the formation of the N-arylated byproduct.[6][7]

  • Troubleshooting N-Arylation:

    • Chelating Ligands: The addition of ligands such as N,N-dimethylglycine can favor O-arylation by altering the coordination sphere of the copper catalyst.[8]

    • Reaction Conditions: Carefully screen the base, solvent, and temperature. In some cases, a milder base or lower temperature may favor O-arylation.

    • Alternative Reagents: Using diaryliodonium salts as the aryl source with a copper catalyst can be a mild and effective method for N-arylation, so understanding the factors that promote it can help in its avoidance in your desired O-arylation.[6][7][9][10]

Q3: My reaction mixture turns black, and the reaction stalls. What does this indicate?

A3: A blackening of the reaction mixture often points to the formation of finely divided copper colloids or copper oxides, which are catalytically inactive.[11] This can be caused by:

  • High Temperatures: Excessive heat can lead to the decomposition of the active Cu(I) species.[11]

  • Oxygen Contamination: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

Troubleshooting Workflow for Ullmann Condensation

Ullmann_Troubleshooting start Low Yield or Stalled Reaction check_temp check_temp start->check_temp check_catalyst Evaluate Copper Source - Purity - Cu(I) vs Cu(II) - Activation check_temp->check_catalyst check_base Assess Base - Strength (e.g., K2CO3, Cs2CO3) - Stoichiometry check_catalyst->check_base check_solvent Check Solvent - Anhydrous? - Appropriate boiling point? check_base->check_solvent side_product Side Product Observed? (e.g., N-arylation) check_solvent->side_product n_arylation Issue: N-Arylation Add Ligands (N,N-dimethylglycine) Screen Base/Solvent side_product->n_arylation Yes catalyst_death Issue: Catalyst Decomposition (Black Precipitate) side_product->catalyst_death No success Improved Yield of 2-Phenoxypyridine n_arylation->success inert_atmosphere Improve Inert Atmosphere (N2 or Ar) catalyst_death->inert_atmosphere Yes catalyst_death->success No optimize_temp Optimize Temperature (Avoid excessive heat) inert_atmosphere->optimize_temp optimize_temp->success

Caption: Troubleshooting workflow for Ullmann condensation.

Section 2: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a milder, palladium-catalyzed alternative to the Ullmann reaction.[12][13] However, this method is sensitive to ligand, base, and substrate choice.

Frequently Asked Questions (FAQs) - Buchwald-Hartwig C-O Coupling

Q1: What are the critical parameters for a successful Buchwald-Hartwig C-O coupling to form 2-phenoxypyridine?

A1: Success in this reaction hinges on the careful selection of several components:

  • Palladium Pre-catalyst: Pd(OAc)2 and Pd2(dba)3 are common choices.[14] The active catalyst is a Pd(0) species.

  • Ligand: This is arguably the most critical component. Bulky, electron-rich phosphine ligands are essential. Examples include biarylphosphine ligands developed by Buchwald or ferrocene-based ligands like dppf.[8][15] The ligand stabilizes the palladium center and facilitates the reductive elimination step.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a frequent choice, but other bases like K3PO4 or Cs2CO3 can also be effective and may be necessary for base-sensitive substrates.[5][16]

  • Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or THF are standard.

Q2: I am observing hydrodehalogenation of my 2-halopyridine starting material. What causes this side reaction?

A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a known side reaction. It can arise from a competing pathway to the desired C-O bond formation. One common mechanism involves β-hydride elimination from the palladium-alkoxide intermediate if the alkoxide contains β-hydrogens.[15] However, with phenols, other pathways involving protonolysis of palladium intermediates can also lead to this byproduct.

  • Troubleshooting Hydrodehalogenation:

    • Base Choice: The choice of base can influence this side reaction. If using a strong alkoxide base, consider switching to a carbonate or phosphate base.

    • Ligand Selection: The ligand can influence the relative rates of reductive elimination and side reactions. Screening different ligands may be necessary.

    • Water Content: Ensure strictly anhydrous conditions. Trace water can facilitate protonolysis pathways that lead to hydrodehalogenation.

Q3: The reaction is not going to completion, and I am recovering starting materials. How can I improve the conversion?

A3: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen. Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas.

  • Ligand:Palladium Ratio: The ratio of ligand to palladium is crucial. A ratio of 1.5:1 to 2:1 is often optimal.

  • Temperature: While milder than the Ullmann reaction, Buchwald-Hartwig couplings often require heating (80-110 °C).[16] Ensure the reaction temperature is adequate.

Mechanistic Overview of Desired vs. Side Reaction

Buchwald_Hartwig_Mechanism cluster_0 Desired Catalytic Cycle (C-O Coupling) cluster_1 Side Reaction Pathway (Hydrodehalogenation) Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Ligand_Ex Ligand Exchange (Ph-OH, Base) PdII_complex->Ligand_Ex Side_Reaction Protonolysis or other decomposition PdII_complex->Side_Reaction PdII_alkoxide L-Pd(II)(Ar)(OPh) Ligand_Ex->PdII_alkoxide Red_Elim Reductive Elimination PdII_alkoxide->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-OPh (2-Phenoxypyridine) Red_Elim->Product Hydrodehalogenated Ar-H Side_Reaction->Hydrodehalogenated

Caption: Desired vs. side reaction pathways in Buchwald-Hartwig C-O coupling.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for forming 2-phenoxypyridines, particularly when the pyridine ring is activated by electron-withdrawing groups.[17][18] The reaction proceeds via a Meisenheimer complex intermediate.

Frequently Asked Questions (FAQs) - SNAr

Q1: My SNAr reaction is not working with an unactivated 2-halopyridine. What are the requirements for this reaction?

A1: SNAr reactions on heteroaromatic rings like pyridine are generally more facile than on benzene, but they still benefit greatly from electronic activation.

  • Electron-Withdrawing Groups (EWGs): The reaction rate is significantly enhanced by the presence of strong EWGs (e.g., -NO2, -CN) at the positions ortho or para to the leaving group (the halogen).[17][19] These groups stabilize the negative charge in the Meisenheimer intermediate.

  • Leaving Group Ability: The rate of SNAr often follows the order F > Cl > Br > I. Fluorine is the best leaving group in this context because its high electronegativity makes the carbon to which it is attached highly electrophilic and susceptible to nucleophilic attack.[20]

  • Reaction Conditions: If your pyridine is not sufficiently activated, you may need to use forcing conditions, such as high temperatures and a strong base in a polar aprotic solvent.[20][21]

Q2: I am seeing hydrolysis of my 2-halopyridine starting material to 2-hydroxypyridine. How can I avoid this?

A2: Hydrolysis is a competing nucleophilic substitution reaction where water or hydroxide acts as the nucleophile.[22][23][24]

  • Troubleshooting Hydrolysis:

    • Anhydrous Conditions: Use a dry solvent and ensure your reagents are anhydrous.

    • Base Selection: If using an aqueous base, consider switching to a non-aqueous base like NaH or KHMDS to generate the phenoxide in situ.[25]

    • Protecting Groups: In some cases, it may be necessary to protect other functional groups on your molecules that could be sensitive to the reaction conditions.

Q3: Can I perform an SNAr reaction with a tertiary alcohol as the nucleophile?

A3: Tertiary alcohols, like tertiary amines, are generally poor nucleophiles due to steric hindrance.[20] While not impossible, these reactions are challenging and often require more forcing conditions. You may need to use a very strong base to generate the tertiary alkoxide and higher temperatures. If the reaction still fails, consider an alternative synthetic strategy like the Buchwald-Hartwig coupling.

Comparison of Synthetic Methodologies
FeatureUllmann CondensationBuchwald-Hartwig C-O CouplingNucleophilic Aromatic Substitution (SNAr)
Catalyst Copper (stoichiometric or catalytic)Palladium (catalytic)Often catalyst-free
Typical Temperature High (>180 °C)Moderate (80-110 °C)Variable, can be room temp with activation
Substrate Scope Broad, but harsh conditions limit functional group toleranceVery broad, good functional group toleranceGenerally requires electron-deficient pyridines
Common Side Reactions N-arylation, Catalyst decompositionHydrodehalogenation, Ligand degradationHydrolysis of starting material
Key Advantage Classical, well-established methodMild conditions, high yieldsAtom economical, often simple conditions
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig C-O Coupling
  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd2(dba)3, 2 mol %) and the phosphine ligand (e.g., a biarylphosphine ligand, 4 mol %).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the 2-halopyridine (1.0 equiv), the phenol (1.2 equiv), and the base (e.g., K3PO4, 2.0 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Jung, S.-H., et al. (2016). A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts. Journal of Organic Chemistry, 81, 7717-7724. [Link]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • NIH. (Date not available). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. [Link]

  • Journal of Synthetic Chemistry. (Date not available). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (Date not available). [Link]

  • Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group. [Link]

  • Wikipedia. (Date not available). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Organic Chemistry Portal. (Date not available). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Andersson, H., et al. (Date not available). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. [Link]

  • ResearchGate. (Date not available). Synthesis and antiprotozoal activity of 2-phenoxy derivatives of pyridine. ResearchGate. [Link]

  • Books. (2024).
  • Organic Chemistry Portal. (Date not available). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • RSC Publishing. (Date not available). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Publishing. [Link]

  • PubMed. (2023). Rh(II)-Catalyzed Synthesis of N-Aryl 2-pyridone Using 2-Oxypyridine and Diazonaphthoquinone Via 1,6-Benzoyl Migratory Rearrangement. PubMed. [Link]

  • Organic Chemistry Portal. (Date not available). Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]

  • NIH. (Date not available). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. National Institutes of Health. [Link]

  • ResearchGate. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. ResearchGate. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]

  • KPU Pressbooks. (Date not available). 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Beilstein Journals. (Date not available). Recent advances in copper-catalyzed asymmetric coupling reactions. Beilstein Journals. [Link]

  • Wikipedia. (Date not available). Ullmann reaction. Wikipedia. [Link]

  • ACS Publications. (Date not available). Hydrolysis of halopyridines at 250-350.deg.. Formation of a rearranged product from 3-halopyridines. ACS Publications. [Link]

  • ChemRxiv. (Date not available). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]

  • ResearchGate. (2017). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. ResearchGate. [Link]

  • Organic Chemistry Portal. (Date not available). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. ACS Publications. [Link]

  • ACS Publications. (Date not available). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. [Link]

  • Chemical Insights. (Date not available). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights. [Link]

  • Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. (2023). [Link]

  • L.S.College, Muzaffarpur. (2020). Ullmann reaction. [Link]

  • OSTI.GOV. (Date not available). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. OSTI.GOV. [Link]

  • mediaTUM. (Date not available). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. mediaTUM. [Link]

  • ResearchGate. (Date not available). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. ResearchGate. [Link]

  • BYJU'S. (Date not available). Ullmann Reaction. BYJU'S. [Link]

  • Google Patents. (Date not available). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (Date not available). [Link]

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Technical Support Center: Optimizing the Synthesis of 2-(4-Fluorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(4-Fluorophenoxy)-5-nitropyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles that govern reaction success, enabling you to optimize your yield and purity.

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The process typically involves the coupling of 2-chloro-5-nitropyridine with 4-fluorophenol in the presence of a base.[1] While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact its outcome.

Reaction Overview: The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. The electron-deficient pyridine ring, further activated by the strongly electron-withdrawing nitro group (-NO₂) at the 5-position, is susceptible to nucleophilic attack.[2][3][4] The position of the leaving group at C-2 is crucial, as the pyridine nitrogen can effectively stabilize the negative charge of the intermediate through resonance.[5][6][7]

  • Nucleophilic Attack: The phenoxide ion, generated by deprotonating 4-fluorophenol with a base, acts as the nucleophile. It attacks the carbon atom bearing the leaving group (e.g., chlorine) to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8]

  • Leaving Group Elimination: Aromaticity is restored by the elimination of the leaving group (chloride ion), yielding the final diaryl ether product. The initial nucleophilic attack is typically the rate-determining step.[6]

Caption: S-N-Ar Mechanism Diagram

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of starting materials. What are the primary causes?

A1: Low or zero conversion is the most frequent challenge and almost always points to an issue with one of three areas: the nucleophile's reactivity, the reaction conditions, or the quality of the reagents.

Workflow for Diagnosing Low Conversion

Troubleshooting_Workflow cluster_nucleophile cluster_conditions cluster_reagents start Problem: Low/No Yield check_nucleophile 1. Evaluate Nucleophile Generation start->check_nucleophile check_conditions 2. Assess Reaction Conditions start->check_conditions check_reagents 3. Verify Reagent Quality start->check_reagents base_strength Is the base strong enough? (pKa Base > pKa Phenol) check_nucleophile->base_strength solvent_choice Is the solvent polar aprotic? (e.g., DMSO, DMF) check_conditions->solvent_choice purity Check purity of starting materials (2-chloro-5-nitropyridine, 4-fluorophenol) check_reagents->purity anhydrous_nuc Is the phenoxide anhydrous? (Water protonates it) temperature Is the temperature high enough? (Typically 80-140°C) anhydrous_cond Is the system anhydrous? (Water is a competing nucleophile) dryness Are reagents and solvents dry?

Caption: Troubleshooting Flowchart for Low Yield

Detailed Analysis:
  • Ineffective Nucleophile Generation: The reacting species is the 4-fluorophenoxide anion, not the neutral phenol. Incomplete deprotonation results in a much lower concentration of the active nucleophile.

    • Causality: The pKa of 4-fluorophenol is approximately 9.9. The conjugate acid of the base you use should have a significantly higher pKa to ensure complete deprotonation.

    • Solution:

      • Moderate Base (e.g., K₂CO₃): Potassium carbonate is a common and effective choice. However, it is a heterogeneous base, and reaction rates can be limited by solid-liquid phase transfer. Vigorous stirring is essential.

      • Stronger Base (e.g., NaH, KHMDS): For difficult reactions, stronger bases ensure complete and rapid deprotonation. Caution: Sodium hydride (NaH) reacts violently with water and can pose a fire risk if not handled under an inert atmosphere (N₂ or Ar).[8]

      • Moisture: Trace amounts of water in the reaction mixture will protonate the phenoxide, reverting it to the less reactive phenol. Ensure all reagents and solvents are anhydrous.

  • Suboptimal Reaction Conditions: SNAr reactions are highly sensitive to the reaction environment.

    • Solvent Choice: The solvent's role is to stabilize the charged intermediate and keep the nucleophile reactive.

      • Recommended: Dipolar aprotic solvents (DMSO, DMF, NMP) are ideal. They excel at solvating cations (like K⁺) but poorly solvate anions.[9] This leaves the phenoxide "naked" and highly nucleophilic, accelerating the reaction.

      • Avoid: Protic solvents (water, alcohols) are generally poor choices. They form strong hydrogen bonds with the phenoxide, creating a solvent shell that stabilizes it and drastically reduces its nucleophilicity and reactivity.[10][11]

    • Temperature: SNAr reactions require an activation energy to form the Meisenheimer complex. Insufficient heat is a common reason for failure.

      • Recommendation: A starting temperature of 80-100°C is typical. If conversion is slow, the temperature can be increased incrementally to 120-140°C, monitoring for potential decomposition.

Q2: I'm observing a significant side product. How do I identify and prevent it?

A2: The most common side product in this synthesis is 2-hydroxy-5-nitropyridine.

  • Identification: This impurity will have a different Rf value on a TLC plate and a distinct mass in LC-MS analysis (M-H⁺ of 139.02).

  • Cause: This byproduct forms when water or hydroxide ions are present in the reaction mixture. Hydroxide is a potent nucleophile that can compete with the 4-fluorophenoxide, attacking the 2-chloro-5-nitropyridine.

  • Prevention:

    • Anhydrous Conditions: Use anhydrous grade solvents. If necessary, distill solvents over a suitable drying agent. Dry glassware thoroughly in an oven before use.

    • Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.

    • Base Selection: Avoid using strong hydroxide bases like NaOH or KOH, as they not only introduce a competing nucleophile (OH⁻) but can also promote ring-opening of the electron-deficient pyridine ring under harsh conditions.[12][13] Use carbonate or hydride bases instead.

Q3: The purification of my final product is difficult. What is the best approach?

A3: Purification challenges usually arise from unreacted starting materials or residual inorganic salts.

  • Aqueous Workup: After the reaction is complete, a carefully planned aqueous workup is critical.

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by pouring it into water or ice water. This will precipitate your organic product and dissolve inorganic salts (e.g., KCl, excess K₂CO₃).

    • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Wash the combined organic layers with water and then brine to remove residual polar solvents (like DMSO/DMF) and inorganic impurities.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Recrystallization/Chromatography:

    • Recrystallization: The crude solid can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[1]

    • Silica Gel Chromatography: If recrystallization is ineffective, column chromatography is the definitive method. A solvent system of ethyl acetate and hexanes is typically effective for separating the product from less polar starting material (2-chloro-5-nitropyridine) and more polar impurities.

Frequently Asked Questions (FAQs)

Q: Which leaving group is theoretically best for this reaction: 2-fluoro-, 2-chloro-, or 2-bromo-5-nitropyridine? A: For the rate-determining nucleophilic addition step in SNAr reactions, the reactivity order is typically F > Cl > Br > I.[14][15] This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic and better able to stabilize the incoming negative charge in the transition state. However, 2-chloro-5-nitropyridine is most commonly used due to a favorable balance of reactivity, cost, and stability.[16][17]

Q: What is the best base for this reaction? A: The choice of base depends on the desired reactivity, cost, and safety considerations.

BaseTypeKey AdvantagesKey Considerations
K₂CO₃ InorganicInexpensive, safe, easy to handle.Heterogeneous, may require higher temperatures or longer reaction times.
Cs₂CO₃ InorganicMore soluble in organic solvents, often gives higher yields at lower temperatures.Significantly more expensive than K₂CO₃.
NaH HydrideVery strong base, ensures rapid and complete deprotonation.Requires strict anhydrous and inert atmosphere; safety hazard (flammable gas).
K₃PO₄ InorganicEffective, non-hygroscopic alternative to carbonates.Can also be heterogeneous.

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. The product, this compound, is typically more polar than the starting material 2-chloro-5-nitropyridine and will have a lower Rf value. The disappearance of the starting material spot is a good indicator of reaction completion. For more precise monitoring, LC-MS can be used.

Q: Are there any specific safety concerns for this synthesis? A: Yes.

  • Nitrated Aromatics: 2-chloro-5-nitropyridine and the product are nitroaromatic compounds, which should be handled with care as they can be toxic and are potentially thermally unstable.

  • High-Boiling Solvents: DMF, DMSO, and NMP have high boiling points and are reproductive toxins.[8] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Strong Bases: As mentioned, NaH requires special handling procedures. Always quench reactions involving strong bases slowly and carefully, preferably with a proton source like isopropanol before adding water.

Experimental Protocol Example

This protocol is a representative example and should be adapted based on laboratory-specific conditions and safety assessments.

Synthesis of this compound

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 eq), 4-fluorophenol (1.1 eq), and potassium carbonate (1.5 eq).

  • Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) every 2-4 hours until the 2-chloro-5-nitropyridine spot is no longer visible. A typical reaction time is 8-16 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the dark reaction mixture slowly into a beaker containing ice water, which should cause the product to precipitate as a solid.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with water to remove inorganic salts and residual DMSO.

  • Purification:

    • Dry the crude solid under vacuum.

    • Recrystallize the solid from hot ethanol or isopropanol to yield this compound as a pale yellow or off-white solid.

References
  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
  • Smolecule. (2023). 2-(2,4-Difluorophenoxy)-5-nitropyridine.
  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848. Published by NIH.
  • LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • ResearchGate. (n.d.). Nature of the nucleophile and solvent effect on a SNAr reaction.
  • i-sustain. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • Izadi, M., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie - Chemical Monthly, 144(10), 1555-1563. Published by NIH.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Tirado-Rives, J., & Jorgensen, W. L. (2006). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 8(4), 641–644. Published by ACS Publications.
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • CNKI. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation.
  • Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 79(12), 5646-5654. Published by NIH.
  • i-sustain. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Wordpress.
  • Organic Chemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Um, I. H., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of organic chemistry, 79(12), 5646–5654. Published by ResearchGate.
  • Guidechem. (n.d.). How is 2-Chloro-4-methyl-5-nitropyridine synthesized?
  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848. Published by ResearchGate.
  • Bagley, M. C., et al. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Beilstein journal of organic chemistry, 10, 2956-2965. Published by NIH.
  • Al-Obaidi, A., et al. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Authorea Preprints. Published by ResearchGate.
  • Ng, S. W., & Tiekink, E. R. T. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(1), o217. Published by NIH.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

Sources

Technical Support Center: Troubleshooting Low Yield in Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diaryl ether synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields for this critical transformation. Diaryl ethers are prevalent structural motifs in numerous natural products, pharmaceuticals, and functional materials, making their efficient synthesis a key objective in organic chemistry.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during both Ullmann condensation and Buchwald-Hartwig C-O cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Ullmann condensation is giving a very low yield. What are the most common initial checks I should perform?

A: The classical Ullmann condensation, while a foundational method, is often plagued by harsh reaction conditions and stoichiometric copper requirements.[2][3] When facing low yields, begin by scrutinizing the following:

  • Purity and Reactivity of Copper Source: Ensure your copper catalyst (e.g., CuI, Cu₂O, or copper powder) is fresh and of high purity. The surface activity of copper powder can vary significantly. Consider activating it with iodine or dilute HCl if you suspect surface oxidation.

  • Anhydrous Conditions: The presence of water can be detrimental, especially when using bases like carbonates, as it can lead to their inactivation.[2][4] Ensure all glassware is flame-dried, and solvents and reagents are rigorously dried. The use of molecular sieves can be beneficial.[2]

  • Base Strength and Solubility: The base is crucial for deprotonating the phenol. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[5] Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.[5] Overly strong bases might promote side reactions.[4]

Q2: I'm observing a significant amount of a dehalogenated arene byproduct in my Buchwald-Hartwig reaction. What is the cause and how can I mitigate it?

A: The formation of a dehalogenated arene is a common side reaction in palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig C-O coupling.[4][6] This occurs when the aryl halide is reduced instead of coupling with the phenol. The primary causes and solutions are:

  • Suboptimal Ligand Choice: The ligand plays a critical role in promoting the desired reductive elimination pathway over competing side reactions.[3][7] If you are observing significant dehalogenation, your current ligand may not be suitable for the specific substrates. Screening a panel of ligands, particularly bulky, electron-rich biarylphosphine ligands like t-BuXPhos or Me₄t-BuXPhos, can be highly effective.[3][7]

  • Inefficient Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the diaryl ether from the palladium center. If this step is slow, the intermediate palladium-aryloxide complex can undergo other reactions, including protonolysis leading to the dehalogenated arene. Employing more electron-donating and sterically hindered ligands can accelerate reductive elimination.[3][7]

Q3: Can I use an aryl chloride as a coupling partner in my diaryl ether synthesis?

A: Aryl chlorides are attractive starting materials due to their lower cost and wider availability compared to bromides and iodides. However, their C-Cl bond is stronger, making them less reactive in both Ullmann and Buchwald-Hartwig couplings.

  • For Ullmann Reactions: Traditional Ullmann conditions are generally ineffective for aryl chlorides.[8] More specialized ligand systems and higher temperatures are often required.

  • For Buchwald-Hartwig Reactions: The use of highly active palladium catalysts with specific electron-rich and sterically demanding ligands is necessary to achieve oxidative addition of the aryl chloride.[9] Modern catalyst systems have shown success, but optimization is often required.

In-Depth Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials

You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows predominantly unreacted starting materials.

1. Catalyst Inactivity:

  • Causality: The catalyst, whether copper in an Ullmann reaction or palladium in a Buchwald-Hartwig coupling, is the heart of the transformation. If it is inactive, the catalytic cycle will not proceed. Inactivity can stem from oxidation (e.g., Cu(I) to Cu(II) or Pd(0) to Pd(II) oxides) or the use of a precursor that does not efficiently generate the active catalytic species.

  • Troubleshooting Protocol:

    • Verify Catalyst Source: Use a freshly opened bottle of the catalyst or a recently purchased batch. Older catalysts, especially copper salts, can degrade upon storage.

    • Employ a Pre-catalyst (for Buchwald-Hartwig): Palladium pre-catalysts are designed to be air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results.[10]

    • Ligand Selection: In palladium-catalyzed reactions, the ligand is crucial for stabilizing the active catalyst and facilitating the catalytic cycle.[10] Ensure you are using a ligand known to be effective for C-O bond formation.

2. Ineffective Base:

  • Causality: The base's primary role is to deprotonate the phenol, generating the nucleophilic phenoxide. If the base is too weak for the specific phenol (especially for electron-deficient phenols), the concentration of the active nucleophile will be too low for the reaction to proceed at a reasonable rate.[5]

  • Troubleshooting Protocol:

    • Screen a Range of Bases: If a weaker base like K₂CO₃ is failing, consider stronger, more soluble bases such as Cs₂CO₃ or K₃PO₄.[5] In some cases, for Buchwald-Hartwig reactions, very strong bases like NaOtBu may be required.[11]

    • Ensure Anhydrous Conditions: As mentioned in the FAQs, water can hydrolyze and inactivate carbonate bases.[2] Rigorously dry all reagents and solvents.

3. Substrate Reactivity Issues:

  • Causality: The electronic and steric properties of both the aryl halide and the phenol significantly impact reactivity. Electron-withdrawing groups on the aryl halide generally increase its reactivity towards nucleophilic attack (in Ullmann-type mechanisms) or oxidative addition (in Buchwald-Hartwig).[8] Conversely, electron-donating groups on the phenol increase its nucleophilicity. Steric hindrance around the reacting centers can severely impede the reaction.

  • Troubleshooting Protocol:

    • Evaluate Electronic Effects: If you are coupling an electron-rich aryl halide with an electron-deficient phenol, the reaction will be inherently more challenging. Harsher conditions (higher temperature, longer reaction time, more active catalyst system) may be necessary.

    • Address Steric Hindrance: For sterically hindered substrates, consider using ligands with a larger bite angle in Buchwald-Hartwig reactions to facilitate the approach of the coupling partners to the metal center.

low_conversion start Low Conversion Observed check_catalyst Verify Catalyst Activity (Fresh Source, Pre-catalyst) start->check_catalyst check_base Evaluate Base Strength & Solubility (Screen K₂CO₃, Cs₂CO₃, K₃PO₄) check_catalyst->check_base If catalyst is active success Improved Yield check_catalyst->success If new catalyst works check_conditions Optimize Reaction Conditions (Increase Temperature, Time) check_base->check_conditions If base is appropriate check_base->success If new base works check_substrates Assess Substrate Reactivity (Electronics, Sterics) check_conditions->check_substrates If conditions are optimized check_conditions->success If optimized conditions work ligand_screen Screen Ligands (Buchwald-Hartwig) check_substrates->ligand_screen If substrates are challenging ligand_screen->success

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Significant Side Products

Your reaction proceeds, but the desired diaryl ether is a minor component in a complex mixture of products.

1. Homocoupling of the Aryl Halide (Biaryl Formation):

  • Causality: This side reaction is particularly prevalent in Ullmann condensations, where two molecules of the aryl halide couple to form a biaryl species. This is often favored at high temperatures and with highly reactive aryl halides.

  • Troubleshooting Protocol:

    • Lower the Reaction Temperature: High temperatures can promote unwanted side reactions. Determine the minimum temperature required for the desired transformation.

    • Use a Ligand: In copper-catalyzed reactions, the addition of a chelating ligand, such as N,N-dimethylglycine, can promote the desired C-O coupling over C-C homocoupling.[2]

    • Control Stoichiometry: Using a slight excess of the phenol can help to favor the cross-coupling reaction.

2. Ether Cleavage:

  • Causality: If your starting materials or product contain other ether functionalities, particularly aryl methyl ethers, they can be susceptible to cleavage under harsh basic or high-temperature conditions.

  • Troubleshooting Protocol:

    • Milder Base: Switch to a milder base like K₃PO₄, which is often effective at lower temperatures.

    • Lower Temperature: As with homocoupling, reducing the reaction temperature can prevent the cleavage of sensitive functional groups.

Aryl HalidePhenolRecommended MethodCatalyst/LigandBaseSolventTemperature (°C)Expected Yield Range
4-Iodoanisole4-MethoxyphenolUllmannCuI / N,N-dimethylglycineK₃PO₄Acetonitrile80-10070-90%[2]
2-Bromotoluene2-CresolBuchwald-Hartwig[(cinnamyl)PdCl]₂ / Bulky BiarylphosphineCs₂CO₃Toluene80-11085-95%[3][7]
4-ChlorobenzonitrilePhenolBuchwald-HartwigPd₂(dba)₃ / XPhosNaOtBuDioxane100-12060-80%
3-Bromo-pyridineo-CresolBuchwald-Hartwig[(cinnamyl)PdCl]₂ / Bulky BiarylphosphineK₃PO₄Toluene110-12075-90%[7]

Note: Yields are representative and can vary based on specific reaction scale and conditions.

Experimental Protocols

Protocol 1: General Procedure for a Screening Experiment to Optimize Base and Solvent

This protocol is designed to efficiently screen different bases and solvents for the synthesis of a target diaryl ether.

  • Preparation: In an array of oven-dried reaction vials equipped with stir bars, add the aryl halide (1.0 equiv), phenol (1.2 equiv), copper(I) iodide (10 mol%), and the chosen ligand (e.g., N,N-dimethylglycine, 10 mol%) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Base and Solvent: To each vial, add the designated base (2.0 equiv) from the table below, followed by the corresponding solvent (to achieve a 0.5 M concentration of the aryl halide).

VialBaseSolvent
1K₂CO₃Toluene
2K₂CO₃Dioxane
3Cs₂CO₃Toluene
4Cs₂CO₃Dioxane
5K₃PO₄Toluene
6K₃PO₄Dioxane
  • Reaction: Seal the vials and place them in a pre-heated aluminum block at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by TLC and LC-MS to determine the conversion and relative yield of the desired product.

  • Analysis: Compare the results to identify the optimal base and solvent combination for your specific substrates.

optimization_tree start Initial Reaction Setup low_yield Low Yield? start->low_yield no_reaction No Reaction? low_yield->no_reaction Yes side_products Side Products? low_yield->side_products No optimize_base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) no_reaction->optimize_base Yes optimize_temp Adjust Temperature no_reaction->optimize_temp No side_products->optimize_temp Yes optimize_ligand Screen Ligands side_products->optimize_ligand No optimize_solvent Screen Solvents optimize_base->optimize_solvent success Successful Synthesis optimize_temp->success optimize_ligand->success optimize_solvent->success

Sources

Technical Support Center: Prevention of Photodegradation of 2-(4-Fluorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to understand and mitigate the photodegradation of 2-(4-Fluorophenoxy)-5-nitropyridine. Drawing upon established principles of photochemistry and pharmaceutical formulation, this document offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format. The content is structured to provide not only practical solutions but also the underlying scientific rationale for each recommendation, ensuring a robust and validated approach to enhancing the photostability of this compound.

Part 1: Understanding the Vulnerability of this compound to Light

Q1: Why is this compound susceptible to photodegradation?

A1: The photosensitivity of this compound arises from the electronic properties of its constituent aromatic systems: the 5-nitropyridine ring and the 4-fluorophenoxy group. The molecule possesses chromophores that absorb ultraviolet (UV) and, to some extent, visible light.[1][2] Upon absorption of photons, the molecule is promoted to an electronically excited state, which is significantly more reactive than its ground state.

The primary drivers of its photoreactivity are:

  • The Nitroaromatic System: The nitro group (-NO2) is a strong electron-withdrawing group, which creates a π-electron deficient pyridine ring. Nitroaromatic compounds are known to have low-lying triplet excited states that are readily populated upon photoexcitation.[3] These triplet states are relatively long-lived and can initiate degradative chemical reactions.

  • Aromatic Ether Linkage: The phenoxy-pyridine ether bond can be a target for photochemical cleavage. Aromatic ethers can undergo photoinduced hydrolysis or homolytic cleavage, leading to the formation of phenolic and pyridinolic derivatives.

  • Fluorine Substitution: While the C-F bond is generally strong, the presence of a fluorine atom can influence the electron distribution in the phenoxy ring and potentially affect the degradation pathway.

Q2: At what wavelengths of light is this compound most likely to degrade?
  • 5-Nitropyridine: The parent 2-amino-5-nitropyridine shows a strong absorption maximum around 350 nm.[4] The n→π* transition of the pyridine ring itself absorbs around 280 nm.[5]

  • 4-Fluorophenol: This moiety exhibits absorption maxima around 225 nm and 275 nm.[6][7][8]

Combining these, it is highly probable that this compound will have significant UV absorption in the 250-380 nm range . This region falls within the UVA and UVB portions of the electromagnetic spectrum, which are present in ambient laboratory light and sunlight. Therefore, precautions should be taken to protect the compound from light sources emitting in this range.

Part 2: Troubleshooting Guide for Observed Degradation

This section addresses specific issues that researchers may encounter, providing a logical flow for diagnosing and resolving photodegradation problems.

Scenario 1: Unexpected Impurities in Analytical Samples

Q3: I am observing unexpected peaks in my HPLC/LC-MS analysis of this compound, especially in samples that have been prepared and left on the autosampler. Could this be photodegradation?

A3: Yes, this is a classic sign of photodegradation. The energy from ambient laboratory lighting or direct sunlight can be sufficient to induce degradation over time, especially in solution.

Troubleshooting Steps:

  • Control for Light Exposure: Prepare a fresh sample and immediately analyze it. Concurrently, prepare another sample, wrap the vial in aluminum foil or use an amber vial, and let it sit for the same duration as your previous samples before analysis. If the impurity peaks are absent or significantly reduced in the protected sample, photodegradation is the likely cause.

  • Wavelength of Detection: Ensure your HPLC's UV detector wavelength is appropriate for the parent compound. If you are using a photodiode array (PDA) detector, examine the UV spectra of the impurity peaks. This can provide clues as to the nature of the degradants (e.g., loss of the nitropyridine chromophore).

  • Workspace Lighting: Evaluate the lighting conditions in your laboratory. Fluorescent lighting emits UV radiation. Consider using yellow or amber light filters in areas where the compound is handled extensively.

Scenario 2: Inconsistent Results in Biological Assays

Q4: My in vitro or in vivo experimental results with this compound are not reproducible. Could photodegradation of my stock solutions be a factor?

A4: Absolutely. If your stock solutions are not properly protected from light, the active concentration of the compound can decrease over time, leading to variability in your experimental outcomes.

Troubleshooting Steps:

  • Stock Solution Preparation and Storage: Prepare stock solutions in a dimly lit area or under yellow light. Store stock solutions in amber glass vials or clear vials wrapped in aluminum foil. Store aliquots in the dark at an appropriate temperature (e.g., -20°C or -80°C) to minimize both photodegradation and thermal degradation.

  • Working Solution Handling: When preparing working solutions from your stock, minimize their exposure to light. Use amber-colored microplates or cover standard plates with a light-blocking lid whenever possible.

  • Quantify Before Use: For critical experiments, consider quantifying the concentration of your working solution by UV-Vis spectrophotometry or HPLC immediately before use to ensure it has not degraded.

Part 3: Proactive Strategies for Preventing Photodegradation

This section provides a detailed overview of methods to prevent photodegradation, categorized by approach.

A. Formulation and Handling Strategies

Q5: What are the best practices for handling and storing this compound to prevent photodegradation?

A5: The most straightforward approach is to minimize light exposure at all stages of handling and storage.

StrategyRationaleImplementation
Light-Resistant Packaging Amber glass or opaque containers block a significant portion of UV and visible light, preventing photons from reaching the compound.[1][9][10]Store the solid compound and its solutions in amber glass bottles or vials. For clear containers, wrap them securely in aluminum foil.
Controlled Laboratory Lighting Standard fluorescent lights emit UV radiation that can cause degradation over time.[11]In areas where the compound is frequently handled (e.g., weighing stations, fume hoods), install yellow or amber fluorescent light tube covers that filter out wavelengths below 500 nm.
Inert Atmosphere Photochemical reactions can be exacerbated by the presence of oxygen, which can participate in photo-oxidative pathways.For long-term storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.[10]
B. Chemical Stabilization: The Role of Excipients

For solution-based applications where light exposure is unavoidable, the addition of photostabilizing agents can be highly effective.

Q6: Can I add other chemicals to my formulation to protect this compound from light?

A6: Yes, incorporating photostabilizers, such as triplet quenchers and singlet oxygen scavengers, is a common and effective strategy.[11]

The excited triplet state is often the primary culprit in photodegradation pathways.[12][13] Triplet quenchers can accept the energy from the excited compound, returning it to its ground state before it can react.

Q7: What are suitable triplet quenchers for this compound?

A7: The choice of quencher depends on the solvent system and compatibility with your application.

  • Sorbic Acid and its Salts (e.g., Potassium Sorbate): These are effective triplet quenchers and are commonly used in pharmaceutical formulations.[14] They are particularly useful in aqueous or polar protic solvents.

  • Cyclooctatetraene (COT): A highly efficient triplet quencher, but its use is generally limited to organic solvents in research settings due to its reactivity and potential toxicity.

  • Peroxides: While seemingly counterintuitive, peroxides can act as triplet quenchers. However, their use must be carefully evaluated as they can also be oxidizing agents.

Experimental Protocol: Evaluating a Triplet Quencher

  • Prepare two identical solutions of this compound in your desired solvent.

  • To one solution, add a potential triplet quencher (e.g., potassium sorbate at a concentration of 0.1-1% w/v).

  • Expose both solutions to a controlled light source (e.g., a photostability chamber) or ambient laboratory light.

  • Monitor the degradation of the parent compound in both solutions over time using a validated HPLC method.

  • A significantly slower degradation rate in the solution containing the quencher indicates successful photostabilization.

The excited triplet state of a molecule can transfer its energy to ground-state triplet oxygen, generating highly reactive singlet oxygen.[15] Singlet oxygen can then attack the drug molecule, leading to oxidation.

Q8: What are effective singlet oxygen scavengers?

A8: Several classes of compounds are known to efficiently quench singlet oxygen.

  • Sodium Azide (NaN3): A very effective physical quencher of singlet oxygen. However, it is highly toxic and must be handled with extreme care.[15] Its use is generally restricted to in vitro chemical studies.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A commonly used and efficient singlet oxygen quencher, particularly in organic solvents.[15]

  • Carotenoids (e.g., Beta-carotene): These natural pigments are excellent physical quenchers of singlet oxygen.[16] Their intense color may, however, interfere with certain applications.

  • Ascorbic Acid (Vitamin C): A chemical quencher that reacts with and neutralizes singlet oxygen.[15][17] It is a common antioxidant used in pharmaceutical formulations.

Part 4: Formal Photostability Testing

For drug development professionals, conducting formal photostability testing according to regulatory guidelines is mandatory.

Q9: How do I perform a formal photostability study for this compound according to ICH guidelines?

A9: The International Council for Harmonisation (ICH) guideline Q1B outlines the requirements for photostability testing.[18][19][20] The process involves a systematic approach to evaluate the effect of light on the drug substance and product.

Key Steps in an ICH Q1B Photostability Study:

  • Forced Degradation Study: This is an initial, aggressive study to understand the degradation pathways. The compound, either as a solid or in solution, is exposed to high-intensity light. The goal is to generate and identify potential photodegradants to develop and validate analytical methods.[21][22]

  • Confirmatory Study: This is the formal study conducted under standardized conditions. The drug substance and/or drug product are exposed to a light source that provides a minimum of:

    • 1.2 million lux hours of visible light

    • 200 watt hours per square meter of near-ultraviolet (UVA) energy [18][21]

  • Sample Analysis: Samples are analyzed at specified time points for degradation of the active ingredient and the appearance of any degradants. A dark control (samples protected from light, e.g., wrapped in aluminum foil) is always included to differentiate between photolytic and thermal degradation.

Experimental Workflow for ICH Q1B Photostability Testing

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B Conditions) cluster_analysis Analysis cluster_outcome Outcome Prep Prepare Drug Substance/Product Samples Exposure Expose to ≥ 1.2 million lux hours (Visible) and ≥ 200 Wh/m² (UVA) Prep->Exposure Control Prepare Dark Control (Foil Wrapped) Control->Exposure Analysis Analyze Samples at Time Points (e.g., HPLC, LC-MS) Exposure->Analysis Compare Compare Exposed vs. Dark Control Analysis->Compare Stable No Significant Degradation: Photostable Compare->Stable If change is within acceptable limits Unstable Significant Degradation: Photolabile Compare->Unstable If change exceeds acceptable limits Package Determine Need for Light-Protective Packaging Unstable->Package

Caption: Workflow for ICH Q1B Photostability Testing.

Part 5: Frequently Asked Questions (FAQs)

Q10: Can I use a standard laboratory freezer to protect my samples from light?

A10: While a freezer will protect against thermal degradation, it does not inherently protect against light. The internal light that turns on when the door is opened can cause degradation over time with repeated access. Always store samples in amber vials or wrapped in foil inside the freezer.

Q11: Are all amber vials created equal?

A11: No. The quality and light-transmissive properties of amber glass can vary. For critical applications, use vials that are certified to meet USP or Ph. Eur. standards for light resistance.

Q12: My compound changes color upon exposure to light. Is this a definitive sign of degradation?

A12: Color change is a strong indicator of a chemical change and likely degradation. However, the absence of a color change does not guarantee photostability. Sensitive analytical techniques like HPLC are required for confirmation.

Q13: Will working in a biosafety cabinet protect my compound from light?

A13: Most biosafety cabinets are equipped with standard fluorescent lighting, which emits UV radiation. Therefore, a biosafety cabinet does not offer protection from photodegradation unless it is fitted with a yellow light source or the samples are shielded.

References

  • ICH Q1B Requirements for Photostability Testing. (2021). Atlas Material Testing Technology. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • Pharma Growth Hub. (2024). ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]

  • ICH. Quality Guidelines. [Link]

  • Chen, B., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. [Link]

  • van der Velde, J. H. M., et al. (2016). On the impact of competing intra- and intermolecular triplet-state quenching on photobleaching and photoswitching kinetics of organic fluorophores. Physical Chemistry Chemical Physics. [Link]

  • ManTech Publications. (2025). Chemical Stability of Drug Substances: Strategies in Formulation Development. [Link]

  • Singh, S., & Kumar, V. (2012). Improvement of Photostability in Formulation: A Review. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • Khan, A. U., & Khan, I. A. (2016). Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy. Journal of Pharmaceutical and Allied Sciences. [Link]

  • FTLOScience. (2022). Preventing Chemical Degradation of Drug Products. [Link]

  • Singh, S., & Murthy, S. N. (2017). Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization. AAPS PharmSciTech. [Link]

  • Jesson, J. P., & Kroto, H. W. (1969). Ultraviolet Absorption Spectra and the Quasi-planarity of Pyridine and its d5 Isotopomer in its S1(pi,pi*) Excited State. Canadian Journal of Chemistry. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Brandi, F., et al. (2006). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences. [Link]

  • Pappalardo, R. R., & Linschitz, H. (1971). Effect of quenching of molecular triplet states in organic dye lasers. IEEE Journal of Quantum Electronics. [Link]

  • NIST. Phenol, 4-fluoro-. NIST WebBook. [Link]

  • Gray, K. A., & Kamat, P. V. (1992). Photocatalyzed degradation of adsorbed nitrophenolic compounds on semiconductor surfaces. Northwestern Scholars. [Link]

  • de Mello, T. C. S., et al. (2021). Triplet-Energy Quenching Functions of Antioxidant Molecules. Molecules. [Link]

  • Canonica, S., & Laubscher, H.-U. (2013). Quenching of excited triplet states by dissolved natural organic matter. Environmental Science & Technology. [Link]

  • Ivanov, B., & Shlyapintokh, V. Y. (1974). Quenching of singlet oxygen. Russian Chemical Reviews. [Link]

  • Glesner, M. R., et al. (2021). Singlet Oxygen Generation, Quenching, and Reactivity with Metal Thiolates. Molecules. [Link]

  • Karmakar, S., et al. (2015). UV absorption spectra in the vapor phase of (a) phenol and (b) PFP. The Journal of Chemical Physics. [Link]

  • Wang, Y., et al. (2021). New insight into photodegradation mechanisms, kinetics and health effects of p-nitrophenol by ozonation in polluted water. Ecotoxicology and Environmental Safety. [Link]

  • Sari, Y. W., & Wijaya, C. H. (2022). Singlet Oxygen in Food: A Review on Its Formation, Oxidative Damages, Quenchers, and Applications in Preservation. Foods. [Link]

  • Stapleton, H. M., & Dodder, N. G. (2008). Photodegradation of Decabromodiphenyl Ether in House Dust by Natural Sunlight. Environmental Toxicology and Chemistry. [Link]

  • Stiborova, H., et al. (2009). Photodegradation pathways of nonabrominated diphenyl ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. Environmental Toxicology and Chemistry. [Link]

  • McKay, G., et al. (2021). Molecular Insights into the Quenching Mechanism of the Triplet Excited State of Rose Bengal through Oxidative and Reductive Organic Compounds. The Journal of Physical Chemistry A. [Link]

  • Sage, K., et al. (2019). Room temperature UV absorption spectra of (a) 4-IPhOH, (b) 4BrPhOH, and (c) 4-ClPhOH vapour recorded in the wavelength range 200 ≤ λ ≤ 330 nm. Physical Chemistry Chemical Physics. [Link]

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Technical Support Center: Regioselectivity in Pyridine Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of nucleophilic substitution on the pyridine ring. Instead of a rigid manual, this resource is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing reactivity and selectivity in pyridine nucleophilic substitutions.

Question 1: Why am I consistently getting substitution at the C2 and C4 positions in my Nucleophilic Aromatic Substitution (SNAr) reactions, and rarely at C3?

Answer: This is the most fundamental aspect of pyridine's reactivity with nucleophiles and is rooted in the electronic structure of the ring. The electronegative nitrogen atom makes the pyridine ring electron-deficient, particularly at the C2 (ortho) and C4 (para) positions.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. The first step, which is typically rate-determining, is the nucleophilic attack to form a negatively charged intermediate called a Meisenheimer complex.[1][2] The stability of this intermediate is paramount.

  • Attack at C2 or C4: When a nucleophile attacks the C2 or C4 position, the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance.[1][3][4] This provides significant stabilization that lowers the activation energy for the reaction.[4]

  • Attack at C3: An attack at the C3 (meta) position does not allow for this resonance stabilization onto the nitrogen.[1][4] The negative charge remains distributed only on the carbon atoms of the ring, resulting in a much higher energy, less stable intermediate. Consequently, the activation barrier for C3 attack is significantly higher, making this pathway kinetically unfavorable.[2]

Below is a diagram illustrating the resonance structures of the intermediates, which is key to understanding this inherent selectivity.

G cluster_c2 Attack at C2 cluster_c4 Attack at C4 cluster_c3 Attack at C3 c2_start Pyridine c2_int1 Intermediate 1 c2_start->c2_int1 + Nu- c2_int2 Intermediate 2 (Charge on N) c2_int1->c2_int2 Resonance c2_int3 Intermediate 3 c2_int2->c2_int3 Resonance c4_start Pyridine c4_int1 Intermediate 1 c4_start->c4_int1 + Nu- c4_int2 Intermediate 2 c4_int1->c4_int2 Resonance c4_int3 Intermediate 3 (Charge on N) c4_int2->c4_int3 Resonance c3_start Pyridine c3_int1 Intermediate 1 c3_start->c3_int1 + Nu- c3_int2 Intermediate 2 c3_int1->c3_int2 Resonance c3_int3 Intermediate 3 c3_int2->c3_int3 Resonance label_stable Stabilized Intermediate label_unstable Unstable Intermediate

Caption: SNAr intermediates. C2/C4 attack allows stabilizing charge on nitrogen.

Question 2: My substrate has no leaving group, but I need to perform a nucleophilic substitution. Is this possible?

Answer: Yes, this is a common challenge. While traditional SNAr reactions require a good leaving group (like a halide), there are powerful methods for the formal nucleophilic substitution of a hydrogen atom on an electron-deficient pyridine ring.

  • Chichibabin Reaction: This classic reaction allows for the direct amination of pyridines, typically at the C2 position, using sodium amide (NaNH₂) or a related reagent.[5][6] The reaction proceeds via nucleophilic addition of the amide anion to form a dihydropyridine intermediate, followed by the elimination of a hydride ion (H⁻) to restore aromaticity.[5][7] It is a robust method for synthesizing 2-aminopyridines.

  • Vicarious Nucleophilic Substitution (VNS): This is a more general method for C-H functionalization.[8][9] It works by using a carbanion that contains a leaving group on the nucleophilic carbon.[8] The carbanion adds to the electron-deficient ring (often a nitropyridine) ortho or para to an electron-withdrawing group.[10][11] This is followed by a base-induced β-elimination of the leaving group from the intermediate, which restores aromaticity.[12]

Section 2: Troubleshooting Guide & Experimental Design

This section provides solutions to specific experimental problems, helping you optimize your reactions for the desired regiochemical outcome.

Scenario 1: My SNAr reaction on a 2-halopyridine yields a mixture of C2 and C4 substituted products. How can I improve selectivity?

This is a classic regioselectivity problem. While both C2 and C4 positions are electronically activated, their relative reactivity can be modulated by several factors.

Troubleshooting Workflow

G start Problem: Mixture of C2/C4 Isomers in S~N~Ar q1 Is your nucleophile or pyridine substrate sterically hindered? start->q1 sterics_yes Steric hindrance is likely favoring C4 attack. To favor C2, use a less bulky nucleophile if possible. q1->sterics_yes Yes sterics_no Consider other factors. q1->sterics_no No end_c4 Outcome: C4-Selective Product sterics_yes->end_c4 q2 Have you explored solvent effects? sterics_no->q2 solvent_yes Analyze solvent properties. Non-polar aprotic solvents (e.g., DCM) may favor one isomer, while polar H-bond acceptors (e.g., DMSO) can favor the other. q2->solvent_yes Yes solvent_no Action: Screen Solvents. Test a range from non-polar (Toluene, DCM) to polar aprotic (DMF, DMSO) to polar protic (alcohols). q2->solvent_no No q3 Can you modify the electronics of the pyridine ring? solvent_yes->q3 solvent_no->q3 end_c2 Outcome: C2-Selective Product solvent_no->end_c2 electronics_yes An EWG at C3 can favor C6 substitution over C2 in a dichloropyridine. An EDG can have the opposite effect. q3->electronics_yes Yes electronics_no Action: Introduce a directing group. If synthesis allows, add a substituent to electronically bias one position over the other. q3->electronics_no No electronics_no->end_c2

Caption: Troubleshooting workflow for C2/C4 isomer mixtures in pyridine SNAr.

Detailed Explanation of Control Factors:

FactorPrinciple & ApplicationExample
Steric Hindrance Bulky nucleophiles will preferentially attack the less hindered C4 position. Similarly, a bulky substituent at a position adjacent to C2 (i.e., C3) will sterically shield it, directing the nucleophile to C4.[13][14]Using t-butoxide instead of methoxide can increase the C4/C2 product ratio. A large group at C3 in a 2,6-dichloropyridine directs substitution to the C6 position.[14]
Solvent Effects The ability of a solvent to act as a hydrogen-bond acceptor can significantly influence regioselectivity.[14] This can alter the relative energies of the transition states leading to the C2 and C4 isomers.In the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, selectivity for the C2 isomer was 16:1 in dichloromethane (DCM), but this could be inverted to favor the C6 (a C2-type position) isomer in a solvent like DMSO.[13][14]
Electronic Effects The electronic nature of other substituents on the ring can fine-tune the relative electron deficiency at C2 vs. C4, altering the product ratio.[13]An electron-withdrawing group at C3 (like -CN or -CF₃) can favor substitution at the C6 position over C2 in 2,6-dichloropyridines. Conversely, a -COO⁻ group at C3 favors C2 substitution.[14]
Scenario 2: I need to synthesize a C4-alkylated pyridine, but Minisci reactions on the parent pyridine are non-selective.

Answer: This is a well-known challenge with Minisci reactions, which often give mixtures of C2 and C4 isomers.[15] A robust, modern solution is to use a temporary blocking group to sterically hinder the C2 and C6 positions, forcing the radical alkylation to occur exclusively at C4.

A highly effective method developed by Baran and coworkers uses a simple maleate-derived blocking group.[16][17]

Mechanism Overview:

  • Blocking Group Installation: The pyridine nitrogen attacks maleic acid or a derivative, forming a stable pyridinium species. The bulky group now shields the C2 and C6 positions.

  • C4-Selective Minisci Reaction: The pyridinium salt undergoes a standard Minisci-type decarboxylative alkylation. The incoming alkyl radical can only access the unhindered C4 position.

  • Deprotection: The blocking group is easily removed under basic conditions (e.g., with DBU) to yield the desired C4-alkylated pyridine.[16]

This strategy transforms the Minisci reaction from a late-stage functionalization tool into a predictable method for early-stage construction of C4-substituted building blocks.[16][17]

Section 3: Key Experimental Protocols

Protocol 1: C4-Selective Minisci Alkylation using a Maleate Blocking Group

Adapted from J. Am. Chem. Soc. 2021, 143, 11927-11933.[17]

Step 1: Installation of the Blocking Group

  • To a solution of the desired pyridine (1.0 equiv) in a suitable solvent (e.g., acetonitrile), add maleic acid (1.1 equiv).

  • Heat the mixture (e.g., to 80 °C) for several hours until the formation of the pyridinium salt is complete (monitor by LCMS or NMR).

  • Remove the solvent under reduced pressure. The resulting pyridinium salt is often a crystalline solid and can be used directly in the next step.[16]

Step 2: Minisci Reaction

  • To a biphasic mixture of dichloroethane (DCE) and water (1:1), add the pyridinium salt (1.0 equiv), the desired carboxylic acid (2.0 equiv), silver nitrate (AgNO₃, 0.2 equiv), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv).[17]

  • Stir the mixture vigorously at 50 °C for 2-4 hours. Monitor the reaction for the consumption of the starting material.

  • Upon completion, cool the reaction, dilute with an organic solvent like DCM, and separate the organic layer.

Step 3: Removal of the Blocking Group

  • Wash the organic layer with aqueous sodium bicarbonate solution.

  • Concentrate the organic layer and redissolve the residue in a solvent like acetonitrile.

  • Add a base such as 1,8-Diazabicycloundec-7-ene (DBU) (3.0 equiv) and stir at room temperature.

  • Once the deprotection is complete, perform a standard aqueous workup and purify the C4-alkylated pyridine product by column chromatography.

Protocol 2: The Chichibabin Reaction for 2-Amination

General procedure for the synthesis of 2-aminopyridine.[5][6]

G cluster_mech Chichibabin Reaction Mechanism Py Pyridine Adduct Anionic σ-adduct (Meisenheimer Adduct) Py->Adduct + NH2- Amide NaNH2 Product_Salt Sodium 2-aminopyridide Adduct->Product_Salt - H- (hydride) H2 H2 gas Product_Salt->H2 Reacts with H+ source Final_Product 2-Aminopyridine Product_Salt->Final_Product Aqueous Workup (H+)

Caption: Simplified mechanism of the Chichibabin reaction.

Procedure: WARNING: Sodium amide is highly reactive and can be explosive upon contact with water or air. Handle with extreme caution under an inert atmosphere.

  • To a flame-dried, three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene or xylene.

  • Under a positive pressure of nitrogen, carefully add sodium amide (NaNH₂, 1.1-1.5 equiv).

  • Heat the suspension to reflux (approx. 110-140 °C depending on the solvent).

  • Slowly add a solution of pyridine (1.0 equiv) in the same dry solvent dropwise to the refluxing mixture.

  • The reaction progress can be monitored by the evolution of hydrogen gas (bubble through an oil bubbler) and the formation of a deep red or brown color from the intermediate σ-adduct.[6]

  • Maintain reflux for 4-6 hours or until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature. Under a nitrogen atmosphere , very carefully and slowly add water or aqueous ammonium chloride to quench the excess sodium amide. This is a highly exothermic process.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting 2-aminopyridine by distillation or recrystallization.

References

  • Chichibabin reaction. Grokipedia. [Link]

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933. [Link]

  • Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]

  • Chichibabin reaction. Wikipedia. [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. [Link]

  • Why nucleophilic substitution in pyridine favours at position-2? Quora. [Link]

  • Kącka-Zych, A., & Makosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 135–140. [Link]

  • Bull, J. A., et al. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. [Link]

  • ANRORC mechanism. Wikipedia. [Link]

  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]

  • Soleymani, M., & Emamian, S. (2022). A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity. Journal of Molecular Graphics and Modelling, 115, 108221. [Link]

  • Chichibabin Reaction. Slideshare. [Link]

  • Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. ResearchGate. [Link]

  • Pozharskii, A. F., & Simonov, A. M. (1971). Advances in the Study of the Chichibabin Reaction. Russian Chemical Reviews, 40(1), 1-16. [Link]

  • Um, I. H., et al. (2011). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 76(15), 6031–6039. [Link]

  • Minisci reaction. Wikipedia. [Link]

  • Mąkosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research, 20(8), 282–289. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]

  • Pyridine N-Oxide - Nucleophilic Substitution (Addition-Elimination). ChemTube3D. [Link]

  • Vicarious nucleophilic substitution. Wikipedia. [Link]

  • van der Plas, H. C. (1978). The SN(ANRORC) mechanism: a new mechanism for nucleophilic substitution. Accounts of Chemical Research, 11(12), 462–468. [Link]

  • Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [Link]

  • Solvent effects on aromatic nucleophilic substitution by the ANRORC mechanism. Hydrolysis of 2-chloro-3,5-dinitropyridine. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. RSC Advances. [Link]

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]

  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [Link]

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Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their SNAr experiments. Here, we will delve into the critical choices of base and solvent, providing not just protocols but the fundamental reasoning behind them. Our goal is to empower you with the expertise to troubleshoot and refine your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

This section addresses the foundational questions regarding the selection of bases and solvents in SNAr reactions.

Q1: What is the fundamental mechanism of an SNAr reaction and the role of key components?

The SNAr reaction is a two-step addition-elimination mechanism.[1][2][3]

  • Nucleophilic Addition: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][3]

  • Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.[2]

For this reaction to proceed, the aromatic ring must be "activated" by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) group, positioned ortho or para to the leaving group.[1][2] This positioning is crucial as it allows for the delocalization and stabilization of the negative charge in the Meisenheimer intermediate.[2][3]

Diagram: The SNAr Mechanism

SNAr_Mechanism Reactants Activated Aryl Halide + Nucleophile (Nu⁻) TS1 Transition State 1 (Rate-Determining Step) Reactants->TS1 Addition Meisenheimer Meisenheimer Complex (Resonance-Stabilized Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Elimination Products Substituted Product + Leaving Group (X⁻) TS2->Products

Caption: The addition-elimination pathway of the SNAr reaction.

Q2: What is the primary role of the base in an SNAr reaction?

The base in an SNAr reaction typically serves one of two primary functions:

  • Deprotonation of the Nucleophile: If the nucleophile is a neutral species with an acidic proton (e.g., an alcohol, thiol, or amine), a base is required to deprotonate it and generate the more potent anionic nucleophile (e.g., alkoxide, thiolate, or amide).[1] The strength of the base must be sufficient to deprotonate the nucleophile effectively. A general rule of thumb is that the pKa of the base's conjugate acid should be significantly higher than the pKa of the nucleophile.[4]

  • Scavenging Protic Byproducts: In reactions where a protic acid is generated (e.g., HCl if the leaving group is Cl⁻ and the nucleophile is an amine), a non-nucleophilic base is often added to neutralize the acid. This prevents the protonation and deactivation of the nucleophile.

Q3: How does the choice of solvent impact the SNAr reaction?

The solvent plays a critical role in an SNAr reaction by influencing the solubility of reactants and, more importantly, the reactivity of the nucleophile.[5][6] The rates of SNAr reactions, especially with anionic nucleophiles, are significantly faster in polar aprotic solvents compared to polar protic solvents.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the solvents of choice for most SNAr reactions.[7] They possess a large dipole moment that allows them to dissolve charged species (like the nucleophile and the Meisenheimer complex). Crucially, they do not have acidic protons, so they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive.[8][9]

  • Polar Protic Solvents (e.g., Water, Alcohols): These solvents can form strong hydrogen bonds with anionic nucleophiles.[8] This "solvation shell" stabilizes the nucleophile, reducing its energy and making it less reactive, which in turn slows down the rate-determining nucleophilic attack.[9]

  • Non-polar Solvents (e.g., Toluene, Hexane): These are generally poor choices as they cannot effectively dissolve the often polar or charged reactants.[9]

Q4: What are the key factors to consider when selecting a base?
  • Strength (pKa): The base must be strong enough to deprotonate the nucleophile. For example, to deprotonate an alcohol (pKa ~16-18), a strong base like sodium hydride (NaH, conjugate acid H₂ has a pKa of ~36) is effective.[10] For a more acidic thiol, a weaker base like potassium carbonate might suffice.

  • Nucleophilicity: The base itself should ideally be non-nucleophilic to avoid competing with the desired nucleophile in attacking the aromatic ring. Sterically hindered bases like potassium tert-butoxide or non-nucleophilic organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are good choices in this regard.

  • Solubility: The base and the resulting salt should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture.

  • Compatibility: The base should not react with other functional groups present in the substrate or nucleophile. For instance, using a strong, nucleophilic base like NaOH with an ester-containing substrate could lead to saponification.

Table 1: Common Bases for SNAr Reactions

BaseAbbreviationpKa of Conjugate AcidTypical Applications & Considerations
Sodium HydrideNaH~36[10]Strong, non-nucleophilic base. Excellent for deprotonating alcohols and other weakly acidic nucleophiles. Generates H₂ gas.
Potassium tert-ButoxideKtBuO~17[10]Strong, sterically hindered base. Good for generating alkoxides in situ.
Potassium CarbonateK₂CO₃~10.3[11]Mild inorganic base. Often used with more acidic nucleophiles like phenols or as an acid scavenger.
Sodium HydroxideNaOH~15.7[10]Strong, inexpensive base. Can also act as a nucleophile, so its use depends on the specific reaction.
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU~13.5 (in MeCN)Strong, non-nucleophilic organic base. Soluble in many organic solvents.
Q5: What are the key factors to consider when selecting a solvent?
  • Solvent Type: As discussed, polar aprotic solvents are strongly preferred.[5][7]

  • Dielectric Constant (Polarity): A higher dielectric constant generally helps to dissolve charged species and stabilize the charged Meisenheimer intermediate.

  • Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction. Many SNAr reactions require heating to proceed at a reasonable rate.[7]

  • Reactivity: The solvent must be inert under the reaction conditions. For example, ester-based solvents like ethyl acetate are incompatible with strong bases like NaH or NaOH.[12] Similarly, some less hindered alcohols can act as nucleophiles themselves.[12]

Table 2: Common Solvents for SNAr Reactions

SolventTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
Dimethyl SulfoxidePolar Aprotic47189Excellent solvent for SNAr, dissolves a wide range of compounds. Can be difficult to remove.
N,N-DimethylformamidePolar Aprotic37153Widely used, good solvating power. Can decompose at high temperatures.
AcetonitrilePolar Aprotic37.582Lower boiling point, useful for reactions at moderate temperatures.
TetrahydrofuranPolar Aprotic7.666Less polar than DMSO/DMF, but a good choice for many reactions. Can form peroxides.
2-MethyltetrahydrofuranPolar Aprotic780A greener alternative to THF with a better safety profile.[12]

Troubleshooting Guide

This section provides solutions to common problems encountered during SNAr reactions.

Problem 1: Low or No Product Yield

This is the most common issue and can stem from several factors.[13] A systematic approach is key to diagnosis.

  • Insufficient Ring Activation:

    • Cause: The aromatic ring lacks strong electron-withdrawing groups (EWGs) or they are in the meta position.[14] EWGs at the ortho and para positions are required to stabilize the negative charge of the Meisenheimer complex through resonance.[1][2]

    • Solution: Re-evaluate your substrate. If possible, choose a substrate with stronger or correctly positioned EWGs.

  • Poor Leaving Group:

    • Cause: While counterintuitive compared to Sₙ1/Sₙ2 reactions, the reactivity order for leaving groups in SNAr is generally F > Cl > Br > I.[1] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial, rate-determining nucleophilic attack.[14]

    • Solution: If possible, use an aryl fluoride as your substrate.

  • Inactive Nucleophile:

    • Cause: The base may be too weak to deprotonate the nucleophile, or the nucleophile is being deactivated by a protic solvent.

    • Solution:

      • Choose a stronger base: Consult a pKa table to ensure your base's conjugate acid is at least 2-3 pKa units higher than the nucleophile.[4][15]

      • Switch to a polar aprotic solvent: Move from an alcohol or water to DMSO, DMF, or acetonitrile to enhance nucleophilicity.[5][8]

  • Reaction Conditions are Too Mild:

    • Cause: Many SNAr reactions have a significant activation energy and require heat.[7]

    • Solution: Increase the reaction temperature. If the solvent's boiling point is limiting, switch to a higher-boiling solvent like DMSO or sulfolane.

Diagram: Troubleshooting Low Yield

Troubleshooting_Low_Yield Start Low/No Yield Check_Substrate Is the aromatic ring activated (ortho/para EWG)? Start->Check_Substrate Check_LG Is the leaving group optimal (F > Cl > Br > I)? Check_Substrate->Check_LG Yes Solution_Substrate Redesign or select a more activated substrate. Check_Substrate->Solution_Substrate No Check_Nucleophile Is the nucleophile fully deprotonated and active? Check_LG->Check_Nucleophile Yes Solution_LG Switch to an aryl fluoride if possible. Check_LG->Solution_LG No Check_Conditions Are the temperature and reaction time sufficient? Check_Nucleophile->Check_Conditions Yes Solution_Nucleophile Use a stronger base or switch to a polar aprotic solvent. Check_Nucleophile->Solution_Nucleophile No Solution_Conditions Increase temperature or use a higher-boiling solvent. Check_Conditions->Solution_Conditions No Success Improved Yield Check_Conditions->Success Yes

Caption: A decision-making workflow for troubleshooting low yields in SNAr reactions.

Problem 2: Formation of Side Products
  • Hydrolysis of the Starting Material:

    • Cause: If using a hydroxide base (e.g., NaOH, KOH) in the presence of water, the hydroxide ion can act as a competing nucleophile, leading to a phenol byproduct.

    • Solution: Use a non-nucleophilic base (e.g., NaH, K₂CO₃) and ensure anhydrous reaction conditions.

  • Reaction with the Solvent:

    • Cause: Some solvents can participate in side reactions. For example, DMF can decompose at high temperatures or in the presence of strong bases to generate dimethylamine, which is nucleophilic.

    • Solution: Choose a more robust solvent like DMSO or 2-MeTHF. If high temperatures are required, ensure the solvent is stable under those conditions.

  • Deprotonation of other Functional Groups:

    • Cause: The base may be deprotonating other acidic sites on your substrate or nucleophile, leading to undesired reactions. For instance, a strong base could deprotonate the alpha-carbon of a ketone.[16]

    • Solution: Use a base that is just strong enough for the intended deprotonation. Alternatively, protect sensitive functional groups before carrying out the SNAr reaction.

Problem 3: Poor Reproducibility
  • Cause: Moisture or oxygen in the reaction can have a significant impact, especially when using highly reactive reagents like NaH. The purity of reagents and solvents is also critical.[17]

  • Solution:

    • Use Dry Solvents and Reagents: Dry solvents using standard laboratory procedures (e.g., distillation from a drying agent or passage through an activated alumina column). Ensure reagents are stored in desiccators.

    • Inert Atmosphere: For sensitive reactions, especially those using hydrides or organometallics, perform the reaction under an inert atmosphere of nitrogen or argon.

    • Reagent Purity: Use reagents from a reliable source and check their purity if results are inconsistent.

Standard Experimental Protocol (Generic)

This protocol outlines a general procedure for an SNAr reaction between an activated aryl halide and an alcohol nucleophile using sodium hydride as the base.

Materials:

  • Activated Aryl Halide (e.g., 1-fluoro-4-nitrobenzene)

  • Alcohol Nucleophile (e.g., Benzyl alcohol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add the alcohol nucleophile (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the alcohol.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.

  • Nucleophile Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Substrate Addition: Dissolve the activated aryl halide (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the aryl halide solution dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by slow addition of water or saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Industrial Process Chemistry Group. (2026). SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Jorgensen, W. L., & Acevedo, O. (2005). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 7(20), 4479–4482. [Link]

  • Kappe, C. O., et al. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 21(15), 3954-3959. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Gazquez, J. L., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Frontiers in Chemistry, 8, 642. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Reich, H. J. Bordwell pKa Table. University of Wisconsin. [Link]

  • Um, I. H., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. RSC Advances, 4(92), 50634-50641. [Link]

  • Reddit. (2023). SNAr troubleshooting. r/AskChemistry. [Link]

  • Gazquez, J. L., et al. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. National Institutes of Health. [Link]

  • Um, I. H., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions.... ResearchGate. [Link]

  • University of California, Davis. pKa Values of Common Bases. [Link]

  • LibreTexts Chemistry. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]

  • Hartwig, J. F. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4882–4885. [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • Royal Society of Chemistry. (2018). Meisenheimer complexes as hidden intermediates in the aza-SNAr mechanism. Organic & Biomolecular Chemistry. [Link]

  • University of California, Los Angeles. Table of Acids with Ka and pKa Values. [Link]

  • KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Hoz, S., & Speizman, D. (2011). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 76(15), 6463–6466. [Link]

  • Buncel, E., & Dust, J. M. (2014). Stable Spirocyclic Meisenheimer Complexes. ResearchGate. [Link]

  • Chem Help ASAP. (2020). SNAr reaction scope & limitations. YouTube. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

Sources

Technical Support Center: Degradation Pathways of 2-Phenoxy-5-Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-phenoxy-5-nitropyridine derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the experimental lifecycle of these compounds. By understanding the potential degradation pathways, you can ensure the integrity of your research and the stability of your compounds.

I. Understanding the Inherent Stability of 2-Phenoxy-5-Nitropyridine Derivatives

The stability of 2-phenoxy-5-nitropyridine derivatives is governed by the interplay of its three key structural components: the pyridine ring, the phenoxy group, and the nitro group. The electron-withdrawing nature of the nitro group and the pyridine nitrogen makes the molecule susceptible to certain degradation pathways. Forced degradation studies are critical to understanding the intrinsic stability of these molecules and are essential for developing stable formulations and analytical methods.[1]

II. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during your experiments, providing a logical, step-by-step approach to problem resolution.

Scenario 1: Unexpected Peaks Observed in HPLC Analysis of a Stability Study Sample

Problem: You are running a stability study on a 2-phenoxy-5-nitropyridine derivative, and your HPLC chromatogram shows several unexpected peaks that were not present in the initial analysis.

Troubleshooting Workflow:

  • System Suitability Check:

    • Action: Re-inject a standard of your parent compound to confirm that the retention time and peak shape are consistent with previous runs.

    • Rationale: This ensures that the issue is not with the HPLC system itself (e.g., column degradation, mobile phase preparation error).

  • Hypothesize Degradation Pathways:

    • Action: Consider the most likely degradation pathways based on the storage conditions.

      • Hydrolysis: If the sample was stored in an aqueous solution, especially at non-neutral pH, hydrolysis of the ether linkage is a primary suspect. This would lead to the formation of 2-hydroxy-5-nitropyridine and phenol.

      • Photolysis: If the sample was exposed to light, photodegradation is possible. Nitroaromatic compounds are known to be light-sensitive.[1][2]

      • Oxidation: If the sample was exposed to air or oxidizing agents, oxidation of the phenoxy ring or the pyridine ring could occur.

    • Rationale: Understanding the chemistry of the molecule allows you to predict the likely degradation products.

  • Preliminary Identification by UV-Vis Spectroscopy:

    • Action: If you are using a Photo Diode Array (PDA) detector, examine the UV spectra of the unknown peaks.

    • Rationale: The UV spectrum of a degradation product may retain some characteristics of the parent molecule or exhibit a significant shift, providing clues to its structure. For example, the formation of 2-hydroxy-5-nitropyridine would likely result in a different UV maximum compared to the parent compound.

  • Confirmation by Mass Spectrometry (LC-MS):

    • Action: Analyze the sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks.

    • Rationale: LC-MS is a powerful tool for identifying unknown compounds.[3] The molecular weight of the degradation products can be determined and compared to the predicted masses from the hypothesized pathways.

  • Fragmentation Analysis (MS/MS):

    • Action: Perform MS/MS analysis on the parent ion of the unknown peaks to obtain fragmentation patterns.

    • Rationale: The fragmentation pattern provides structural information. For example, the loss of the phenoxy group or the nitro group would be a key indicator in the MS/MS spectrum.[4][5]

Scenario 2: Inconsistent Results in Synthesis and Purification

Problem: You are synthesizing a 2-phenoxy-5-nitropyridine derivative, and you are observing variable yields and the presence of persistent impurities that are difficult to remove by standard purification techniques.

Troubleshooting Workflow:

  • Purity of Starting Materials:

    • Action: Verify the purity of your starting materials (e.g., 2-chloro-5-nitropyridine and the corresponding phenol) by an appropriate analytical technique like NMR or HPLC.

    • Rationale: Impurities in the starting materials can lead to side reactions and the formation of byproducts that are structurally similar to the desired product, making them difficult to separate.

  • Reaction Condition Optimization:

    • Action: Systematically vary the reaction conditions, such as temperature, reaction time, and base.

    • Rationale:

      • Temperature: Excessive heat can lead to thermal degradation of the product or starting materials.[6]

      • Reaction Time: Incomplete reactions will leave unreacted starting materials, while prolonged reaction times can lead to the formation of degradation products.

      • Base: The choice and amount of base are critical. A weak base may result in an incomplete reaction, while a strong base could promote side reactions or degradation.

  • Identification of Impurities:

    • Action: Isolate the major impurities and characterize them using NMR and LC-MS.

    • Rationale: Knowing the structure of the impurities can provide insight into the side reactions occurring. For example, the presence of bis-pyridine ether could indicate a side reaction of the product with the starting material.

  • Purification Strategy:

    • Action: Based on the properties of the desired product and the impurities, optimize your purification method.

      • Crystallization: If the product is a solid, explore different solvent systems for recrystallization.

      • Chromatography: If using column chromatography, screen different solvent systems (e.g., varying polarity) to achieve better separation. Consider using a different stationary phase if co-elution is an issue.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-phenoxy-5-nitropyridine derivatives?

A1: The primary degradation pathways for 2-phenoxy-5-nitropyridine derivatives are predicted to be:

  • Hydrolysis: Cleavage of the ether bond is a likely pathway, especially under acidic or basic conditions, yielding 2-hydroxy-5-nitropyridine and the corresponding phenol.[1][2]

  • Photolysis: Nitroaromatic compounds are often susceptible to photodegradation upon exposure to UV or visible light.[1][2] The nitro group can be reduced or other rearrangements can occur.

  • Oxidation: The electron-rich phenoxy ring and the pyridine ring can be susceptible to oxidation, leading to hydroxylated or ring-opened products.[2]

  • Thermal Degradation: High temperatures can cause decomposition of the molecule.[6]

Q2: How can I design a robust stability-indicating HPLC method for my 2-phenoxy-5-nitropyridine derivative?

A2: A robust stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products.[7]

  • Column Selection: A C18 column is a good starting point for reversed-phase chromatography.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to resolve all peaks.

  • Forced Degradation: To develop the method, you must perform forced degradation studies (acid, base, peroxide, heat, and light) to generate the degradation products. The method is then optimized to ensure baseline separation of all these newly formed peaks from the parent peak and from each other.[7]

  • Peak Purity: Use a PDA detector to check for peak purity to ensure that no co-eluting peaks are present.

Q3: What are some common impurities I might encounter during the synthesis of 2-phenoxy-5-nitropyridine derivatives?

A3: Common impurities can arise from starting materials or side reactions:

  • Unreacted Starting Materials: 2-chloro-5-nitropyridine and the phenol starting material.

  • Isomeric Byproducts: If the starting materials are not pure, isomeric impurities may be present. For example, nitration of 2-aminopyridine can also yield 2-amino-3-nitropyridine as a byproduct.[8]

  • Over-alkylation Products: In some cases, reaction of the product with the starting material can lead to the formation of byproducts.

  • Solvent Adducts: Residual solvents from the reaction or purification steps can sometimes form adducts with the product.[9][10]

Q4: What are the recommended storage conditions for 2-phenoxy-5-nitropyridine derivatives?

A4: To ensure long-term stability, it is recommended to store these compounds in a cool, dark, and dry place.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent oxidative degradation. For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be stored at low temperatures (e.g., 2-8 °C) and protected from light.

IV. Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a 2-phenoxy-5-nitropyridine derivative.

Objective: To generate potential degradation products and assess the intrinsic stability of the compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of the 2-phenoxy-5-nitropyridine derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Characterize the major degradation products using LC-MS/MS.

Table 1: Example HPLC Method Parameters
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

V. Visualizing Degradation Pathways & Workflows

Diagram 1: Predicted Major Degradation Pathways

G Parent 2-Phenoxy-5-nitropyridine Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Deg1 2-Hydroxy-5-nitropyridine Hydrolysis->Deg1 Deg2 Phenol Hydrolysis->Deg2 Deg3 Reduced Nitro Products Photolysis->Deg3 Deg4 Ring-Opened Products Photolysis->Deg4 Deg5 Hydroxylated Products Oxidation->Deg5

Caption: Predicted major degradation pathways for 2-phenoxy-5-nitropyridine derivatives.

Diagram 2: Troubleshooting Workflow for Unexpected HPLC Peaks

G Start Unexpected Peaks in HPLC Step1 Check System Suitability Start->Step1 Step2 Hypothesize Degradation Pathways Step1->Step2 Step3 Analyze UV-Vis Spectra (PDA) Step2->Step3 Step4 Perform LC-MS Analysis Step3->Step4 Step5 Conduct MS/MS Fragmentation Step4->Step5 End Identify Degradation Products Step5->End

Caption: A systematic workflow for identifying unknown peaks in an HPLC chromatogram.

VI. References

  • Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the. (2008). Defense Technical Information Center. Retrieved January 22, 2026, from [Link]

  • Reddy, P. C., Reddy, G. S. K., & Kumar, B. J. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. International Journal of Research in Pharmaceutical Sciences, 3(2). Retrieved January 22, 2026, from [Link]

  • Thermal degradation steps and temperatures details. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Method for preparing 2-chloro-5-nitropyridine. (n.d.). Google Patents. Retrieved January 22, 2026, from

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.). Google Patents. Retrieved January 22, 2026, from

  • Impurity Profile of Phenazopyridine Hydrochloride through HPLC. (n.d.). Journal of Food and Drug Analysis. Retrieved January 22, 2026, from [Link]

  • Biodegradation of 2,5-Dihydroxypyridine by 2,5-Dihydroxypyridine Dioxygenase and Its Mutants: Insights into O-O Bond Activation and Flexible Reaction Mechanisms from QM/MM Simulations. (2022). PubMed. Retrieved January 22, 2026, from [Link]

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). PubMed Central. Retrieved January 22, 2026, from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved January 22, 2026, from [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Thermal and thermo-oxidative degradation of some heterocyclic aromatic polyethers containing phenylquinoxaline and/or 1,3,4-oxadiazole rings. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Q3C (R8) Step 5 - impurities: guideline for residual solvents. (2000). European Medicines Agency. Retrieved January 22, 2026, from [Link]

  • 2,3-diaminopyridine. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. (2023). MDPI. Retrieved January 22, 2026, from [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • 2-(Naphthalen-2-yloxy)-5-nitropyridine. (n.d.). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI. (2018). Zenodo. Retrieved January 22, 2026, from [Link]

  • 2-Amino-5-nitropyridine. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 2-Amino-5-nitropyridine. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

  • Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(iii) (Ir(ppy)2(acac)) using spectroelectrochemistry. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Mechanistic studies on the oxidative degradation of Orange II by peracetic acid catalyzed by simple manganese(ii) salts. Tuning the lifetime of the catalyst. (n.d.). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]

  • Oxidative Degradation of Aqueous Monoethanolamine in CO2 Capture Processes: Iron and Copper Catalysis, Inhibition, and O2 Mass Transfer. (n.d.). University of Texas at Austin. Retrieved January 22, 2026, from [Link]

  • Q3C (R6) Step 5 - impurities: guideline for residual solvents. (2019). European Medicines Agency. Retrieved January 22, 2026, from [Link]

Sources

Validation & Comparative

comparison of 2-(4-Fluorophenoxy)-5-nitropyridine with 2-(4-chlorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 2-(4-Fluorophenoxy)-5-nitropyridine and 2-(4-Chlorophenoxy)-5-nitropyridine for Advanced Research Applications

In the landscape of medicinal chemistry and materials science, the 2-phenoxypyridine scaffold is a cornerstone for the development of novel therapeutic agents and functional materials.[1] The strategic introduction of substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide provides a detailed comparative analysis of two closely related yet distinct analogs: this compound and 2-(4-Chlorophenoxy)-5-nitropyridine.

This document moves beyond a simple cataloging of properties to explain the causal relationships between atomic-level substitutions and macroscopic behavior. We will explore how the choice between a fluorine and a chlorine atom on the phenoxy ring—a common bioisosteric replacement—influences synthesis, reactivity, and potential applications, providing researchers with the field-proven insights necessary for informed experimental design.

Physicochemical Properties: A Tale of Two Halogens

The substitution of fluorine for chlorine, while seemingly minor, imparts measurable differences in the compounds' physical properties. These differences, rooted in the fundamental characteristics of the halogen atoms, have significant implications for solubility, membrane permeability, and crystal packing.

Fluorine is the most electronegative element, leading to a highly polarized C-F bond.[2] However, it is also small (van der Waals radius of 1.47 Å). Chlorine is less electronegative but significantly larger (van der Waals radius of 1.74 Å) and more polarizable.[2] These atomic-level differences manifest in the bulk properties summarized below.

PropertyThis compound2-(4-Chlorophenoxy)-5-nitropyridineRationale for Difference
Molecular Formula C₁₁H₇FN₂O₃C₁₁H₇ClN₂O₃Elemental composition
Molecular Weight 234.18 g/mol [3]250.64 g/mol [4]Higher atomic mass of Chlorine vs. Fluorine.
Melting Point Not explicitly found; related compounds suggest a crystalline solid.93 °C[4]Differences in crystal lattice energy due to size, polarity, and intermolecular interactions (e.g., C-H···F vs. C-H···Cl hydrogen bonds).
XLogP3 (Lipophilicity) 3.2[3]3.7 (Predicted)The larger size and greater polarizability of chlorine typically contribute more to lipophilicity than fluorine.
Topological Polar Surface Area 67.9 Ų[3]67.9 Ų (Predicted)TPSA is determined by the N and O atoms of the nitropyridine core; the distal halogen has a negligible effect.
Hydrogen Bond Acceptor Count 5[3]5 (Predicted)The count is dominated by the oxygen and nitrogen atoms; the halogen atoms are weak acceptors.

Synthesis and Reactivity: A Nucleophilic Aromatic Substitution (SNAr) Perspective

Both title compounds are most commonly synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. This process involves the displacement of a leaving group (typically chlorine) from an electron-deficient aromatic ring by a nucleophile. In this case, 2-chloro-5-nitropyridine serves as the electrophilic substrate, activated by the potent electron-withdrawing nitro group, and a substituted phenoxide acts as the nucleophile.[5]

The core of the comparison lies in understanding how the halogen on the nucleophile (4-fluorophenol vs. 4-chlorophenol) influences the reaction kinetics and how the halogen on the final product influences its subsequent reactivity.

Causality in Synthesis: The Role of the Attacking Phenoxide

The rate-determining step in this SNAr reaction is the initial attack of the phenoxide nucleophile on the C2 position of the 2-chloro-5-nitropyridine ring to form a negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this intermediate is key.

  • Nucleophilicity of the Phenoxide : The acidity of the parent phenol dictates the reactivity of its conjugate base. Fluorine is more electronegative than chlorine, making 4-fluorophenol slightly more acidic than 4-chlorophenol. Consequently, the 4-fluorophenoxide is a weaker base and a slightly less potent nucleophile than the 4-chlorophenoxide.

  • Reaction Conditions : Due to this difference in nucleophilicity, the synthesis using 4-fluorophenol might require slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve comparable yields to the reaction with 4-chlorophenol, although in many standard protocols this difference may be negligible.

Reactivity of the Final Products

Once formed, the primary reactive site on both 2-(4-halophenoxy)-5-nitropyridines is the nitro group. It can be readily reduced to an amine, which serves as a versatile handle for further functionalization, such as amide bond formation or coupling reactions. This transformation is a gateway to a vast chemical space of potential drug candidates, particularly kinase inhibitors.[5] The halogen on the phenoxy ring is relatively inert under these conditions but continues to exert its electronic influence on the molecule as a whole.

Experimental Protocol: Synthesis of 2-(4-halophenoxy)-5-nitropyridines

This protocol is a self-validating system, applicable for the synthesis of both target compounds. The progress of the reaction is monitored by Thin Layer Chromatography (TLC), ensuring the reaction is driven to completion before workup.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 eq)[7]

  • 4-Fluorophenol or 4-Chlorophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-nitropyridine (1.0 eq), the corresponding 4-halophenol (1.1 eq), and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 2-chloro-5-nitropyridine.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 4-12 hours, evidenced by the consumption of the starting 2-chloro-5-nitropyridine.

  • Once complete, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization (e.g., from ethanol) or column chromatography on silica gel to yield the pure product.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification R1 2-Chloro-5-nitropyridine P1 Combine in DMF (Solvent) R1->P1 R2 4-Fluorophenol or 4-Chlorophenol R2->P1 R3 K₂CO₃ (Base) R3->P1 P2 Heat (80-100 °C) P1->P2 P3 Reaction Monitoring (TLC) P2->P3 W1 Aqueous Quench P3->W1 W2 Extraction (EtOAc) W1->W2 W3 Purification (Recrystallization/Chromatography) W2->W3 Product Final Product: 2-(4-Halophenoxy)-5-nitropyridine W3->Product

Caption: General workflow for the SNAr synthesis.

Impact on Medicinal Chemistry and Drug Design

The choice between fluorine and chlorine is a critical decision in drug design, driven by the distinct properties each atom confers upon the parent molecule.[2] These compounds are valuable intermediates precisely because they allow for the exploration of these halogen-specific effects.[8][9]

  • Fluorine: Often introduced to enhance metabolic stability by blocking sites of oxidative metabolism (e.g., para-position of a phenyl ring). Its high electronegativity can lead to favorable electrostatic interactions with protein targets, potentially increasing binding affinity.[10] Furthermore, the substitution of hydrogen with fluorine can subtly alter the conformation of a molecule.

  • Chlorine: Also used to block metabolism and can participate in halogen bonding, a specific type of non-covalent interaction. Being larger, it can fill hydrophobic pockets in a protein's active site that fluorine cannot.[2] This can lead to significant differences in selectivity and potency.

The core 2-phenoxypyridine structure, accessed through these intermediates, is present in a multitude of biologically active compounds, underscoring the importance of these building blocks in pharmaceutical research and development.[1]

Logical Relationship: Halogen Properties to Molecular Behavior

G cluster_atom Atomic Property cluster_physico Physicochemical Effect cluster_macro Macroscopic Consequence Atom Halogen Choice (F vs. Cl) Electro Electronegativity (F > Cl) Atom->Electro Size Atomic Size (Cl > F) Atom->Size Polar Polarizability (Cl > F) Atom->Polar Reactivity Nucleophilicity of Phenoxide (Cl-PhO⁻ > F-PhO⁻) Electro->Reactivity influences Bio Biological Interactions (Metabolic Stability, Binding) Electro->Bio determine Properties Lipophilicity (LogP) Melting Point Size->Properties impacts Size->Bio determine Polar->Properties

Caption: Influence of halogen choice on molecular properties.

Conclusion

While this compound and 2-(4-chlorophenoxy)-5-nitropyridine share a common structural framework, the substitution of fluorine for chlorine is not a trivial modification. The higher electronegativity of fluorine slightly reduces the nucleophilicity of the precursor phenoxide, while the larger size and polarizability of chlorine result in a final product with greater lipophilicity and a different solid-state structure.

For the researcher, the fluoro-substituted compound offers a pathway to molecules with potentially enhanced metabolic stability and unique electrostatic interactions. The chloro-substituted analog provides access to compounds that can better occupy larger hydrophobic pockets and participate in different non-covalent interactions. Understanding these fundamental, causally-linked differences is paramount for the rational design of experiments and the successful development of next-generation chemical entities.

References

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  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. Available at: [Link]

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The Impact of Fluorination on the Bioactivity of Phenoxypyridines: A Comparative Analysis of 2-(4-Fluorophenoxy)-5-nitropyridine and its 2,4-Difluoro Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparative analysis of 2-(4-fluorophenoxy)-5-nitropyridine and its 2,4-difluorophenoxy analog, exploring how the addition of a second fluorine substituent can significantly alter the compound's biological activity. While direct comparative studies on these two specific molecules are not extensively available in peer-reviewed literature, by examining the structure-activity relationships (SAR) of related fluorinated diaryl ethers and phenoxypyridines, we can infer the likely impact of this structural modification.

This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents. We will delve into the potential mechanisms of action, propose experimental workflows for a head-to-head comparison, and provide a framework for understanding the nuanced effects of fluorine substitution in this chemical series.

Structural and Physicochemical Properties

The core structure of both molecules features a phenoxy moiety linked to a nitropyridine ring. The key distinction lies in the fluorination pattern on the phenyl ring.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
This compoundO=N(=O)c1ccc(Oc2ccc(F)cc2)nc1C₁₁H₇FN₂O₃234.18
2-(2,4-Difluorophenoxy)-5-nitropyridineO=N(=O)c1ccc(Oc2ccc(F)cc(F)c2)nc1C₁₁H₆F₂N₂O₃252.17[1]

The addition of a second fluorine atom in the 2-position of the phenoxy ring in the difluoro analog introduces several key physicochemical changes:

  • Increased Lipophilicity: Fluorine is a highly lipophilic element. The presence of an additional fluorine atom is expected to increase the overall lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets of target proteins.

  • Altered Electronic Profile: Fluorine is the most electronegative element, and its presence significantly alters the electron distribution within the molecule. The ortho-fluorine in the 2,4-difluoro analog will exert a strong inductive electron-withdrawing effect, which can impact the pKa of the pyridine nitrogen and the reactivity of the entire molecule.

  • Conformational Constraints: The ortho-fluorine can introduce steric hindrance, potentially restricting the rotation around the ether linkage. This can lock the molecule into a specific conformation, which may be more or less favorable for binding to a biological target.

Inferred Bioactivity and Mechanism of Action

While specific data is limited, the 2-(2,4-difluorophenoxy)-5-nitropyridine scaffold has been associated with potential anti-inflammatory properties.[1] This activity is likely mediated through the modulation of inflammatory pathways. The nitro group on the pyridine ring is a strong electron-withdrawing group, a feature often found in compounds with various biological activities, including antimicrobial and anticancer effects.

The fluorine substitutions on the phenoxy ring are critical for fine-tuning the biological activity. The position and number of fluorine atoms can dramatically alter the potency and selectivity of diaryl ether-based inhibitors of various enzymes. For instance, in the context of enoyl-acyl carrier protein reductase (FabV) inhibitors, the placement of substituents on the phenyl ring is crucial for activity, with ortho substitutions sometimes leading to steric clashes within the binding pocket of the enzyme.

It is plausible that these phenoxypyridine derivatives could interact with kinases or other enzymes involved in inflammatory signaling cascades. The general structure bears some resemblance to scaffolds known to inhibit protein kinases.

Hypothesized Signaling Pathway Involvement:

Based on the anti-inflammatory potential, a plausible mechanism of action could involve the inhibition of key signaling pathways such as the NF-κB pathway, which is a central regulator of inflammation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS Binding IKK IKK MyD88->IKK NFkB_IkB NF-κB-IκB IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB Phosphorylation & Degradation of IκB DNA DNA NFkB->DNA Nuclear Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Gene Transcription Compound Phenoxypyridine Analog Compound->IKK Potential Inhibition G cluster_workflow In Vitro Bioactivity Comparison start Synthesize & Purify Both Analogs cell_culture Culture relevant cell line (e.g., RAW 264.7 macrophages) start->cell_culture lps_stimulation Stimulate cells with LPS cell_culture->lps_stimulation treatment Treat cells with varying concentrations of each analog lps_stimulation->treatment assays Perform Bioassays treatment->assays data_analysis Analyze Data & Compare IC50 values assays->data_analysis

Caption: Workflow for in vitro comparative analysis.

In Vitro Anti-inflammatory Activity Assay

Objective: To determine and compare the in vitro anti-inflammatory potency of the two analogs.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare stock solutions of this compound and 2-(2,4-difluorophenoxy)-5-nitropyridine in DMSO. Create a dilution series for each compound.

  • Treatment: Pre-treat the cells with various concentrations of each compound for 1 hour.

  • LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the production of nitric oxide in the cell culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for NO and cytokine production for each compound.

Kinase Inhibition Profiling

Objective: To identify and compare the kinase inhibitory profiles of the two analogs.

Platform: A commercial kinase panel screening service (e.g., Eurofins DiscoverX, Promega).

Protocol:

  • Compound Submission: Submit both compounds for screening against a panel of several hundred kinases at a fixed concentration (e.g., 10 µM).

  • Primary Screen: Identify kinases that show significant inhibition (e.g., >50%) by either compound.

  • Dose-Response Analysis: For the "hit" kinases, perform dose-response assays to determine the IC50 values for each compound.

  • Data Analysis: Compare the IC50 values and the selectivity profiles of the two analogs.

Conclusion

The addition of a second fluorine atom to the phenoxy ring of this compound to form its 2,4-difluoro analog is predicted to have a profound impact on its biological activity. Based on established SAR principles, the difluoro analog is anticipated to exhibit increased potency and metabolic stability, although its selectivity profile may be altered.

To move beyond inference and establish a clear understanding of the comparative bioactivity, rigorous experimental validation is essential. The proposed in vitro workflows provide a starting point for a direct head-to-head comparison. Such studies are crucial for elucidating the precise effects of polyfluorination and for the rational design of more effective and safer therapeutic agents based on the phenoxypyridine scaffold. The insights gained from these investigations will undoubtedly contribute to the broader understanding of fluorine's role in medicinal chemistry.

References

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A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Fluorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Fluorophenoxy)-5-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, offering insights into the rationale behind method selection and providing detailed experimental protocols. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA)[1][2][3][4].

The objective of any analytical procedure validation is to demonstrate its fitness for the intended purpose[4][5]. This guide will delve into the validation of chromatographic and spectroscopic techniques, providing researchers, scientists, and drug development professionals with the necessary tools to select and implement the most appropriate method for their specific needs.

Comparative Analysis of Analytical Techniques

The choice of an analytical technique for quantifying this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The most common and effective methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method with UV detection is the most common approach.

  • Principle: The compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The fluorophenoxy and nitropyridine moieties provide sufficient chromophores for sensitive UV detection.

  • Advantages: High specificity, sensitivity, and applicability to a wide range of sample matrices. The method can be readily validated according to ICH guidelines[3][6][7].

  • Considerations: Method development can be time-consuming, requiring optimization of the mobile phase, column, and detector settings.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides excellent specificity and sensitivity.

  • Principle: The sample is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer provides definitive identification and quantification.

  • Advantages: High sensitivity and selectivity, particularly with MS detection[8][9][10]. It is well-suited for impurity profiling.

  • Considerations: this compound may require derivatization to improve its volatility and thermal stability. The high temperatures in the GC inlet could potentially lead to degradation of the analyte[9].

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of this compound in straightforward sample matrices.

  • Principle: This method relies on the absorption of ultraviolet or visible light by the analyte in a solution. The amount of light absorbed is directly proportional to the concentration of the analyte.

  • Advantages: Rapid, simple, and inexpensive. It is suitable for routine quality control where high specificity is not a primary concern.

  • Considerations: This method is less specific than chromatographic techniques and can be susceptible to interference from other components in the sample matrix that absorb at the same wavelength[11][12]. It is often used for preliminary analysis or in combination with other techniques.

Experimental Protocols and Validation

A robust analytical method validation is a continuous process that begins with method development and continues throughout the method's lifecycle[13]. The following sections provide detailed protocols for the validation of an HPLC-UV method for the quantification of this compound, based on ICH Q2(R2) guidelines[1][3][14].

Chemical Structure and Workflow Visualization

cluster_structure Chemical Structure cluster_workflow Analytical Method Validation Workflow C1=CC(=CC=C1OC2=NC=C(C=C2)N+[O-])F This compound A Method Development B Method Validation Protocol A->B C Execution of Validation Parameters B->C D Validation Report C->D E Method Implementation & Continuous Monitoring D->E

Caption: Chemical structure and validation workflow.

HPLC-UV Method Protocol

Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system with a UV-Vis detector is used[15].

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by scanning a standard solution of this compound (typically around 310 nm).

  • Injection Volume: 10 µL.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount of the material containing the analyte in the mobile phase to achieve a concentration within the calibration range.

Validation Parameters

The validation of an analytical procedure demonstrates that it is suitable for its intended purpose[4][5]. The following parameters must be evaluated as per ICH guidelines[6][7][16].

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present[7].

  • Protocol:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.

    • Analyze a sample spiked with known impurities or degradation products to demonstrate that the analyte peak is well-resolved from these components.

    • If impurities are unavailable, specificity can be demonstrated by comparing results with an orthogonal procedure[5].

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Protocol:

    • Prepare at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the expected sample concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999[17].

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze each concentration in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, and on different instruments.

  • Acceptance Criteria: The relative standard deviation (%RSD) should not be more than 2.0%[17].

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the signal-to-noise ratio):

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Protocol (based on the standard deviation of the response and the slope):

    • LOD = 3.3 * (SD/S)

    • LOQ = 10 * (SD/S)

    • Where SD is the standard deviation of the response (e.g., the y-intercept of the regression line) and S is the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations in method parameters such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2°C)

      • Mobile phase composition (± 2%)

      • Detection wavelength (± 2 nm)

    • Analyze the sample under each of these modified conditions and evaluate the impact on the results (e.g., retention time, peak area, and resolution).

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the assay results should not be significantly affected.

Data Summary and Comparison

The performance characteristics of the different analytical methods are summarized in the table below.

Parameter HPLC-UV GC-MS UV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Linearity (r²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
LOD/LOQ Low (ng/mL range)Very Low (pg/mL range)Moderate (µg/mL range)
Robustness HighModerateHigh
Cost & Complexity ModerateHighLow

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • HPLC-UV stands out as the most balanced method, offering a combination of high specificity, accuracy, and precision, making it ideal for routine quality control and stability studies in the pharmaceutical industry.

  • GC-MS is the method of choice when ultimate sensitivity and specificity are required, particularly for trace-level impurity analysis.

  • UV-Visible Spectrophotometry provides a rapid and cost-effective solution for in-process controls or for the analysis of simple, pure samples where matrix interference is minimal.

Regardless of the method chosen, a thorough validation according to regulatory guidelines is essential to ensure the generation of reliable and reproducible data. This guide provides a framework for this process, empowering researchers to confidently develop and validate analytical methods for this critical pharmaceutical intermediate.

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A Multi-Technique Approach to the Structural Confirmation of Synthesized 2-(4-Fluorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development, the unambiguous confirmation of a synthesized molecule's structure is a foundational pillar of scientific rigor and regulatory compliance. The synthesis of a target compound, such as 2-(4-Fluorophenoxy)-5-nitropyridine, a key intermediate in medicinal chemistry, does not guarantee its identity. Isomeric byproducts, unreacted starting materials, or unexpected rearrangement products can compromise downstream applications. This guide provides a comprehensive, field-proven workflow for the structural elucidation of this compound, grounded in the synergistic use of multiple analytical techniques. We will move beyond procedural steps to explain the causality behind our choices, creating a self-validating system where each piece of data corroborates the others.

The core principle of our approach is orthogonality; we employ techniques that probe different molecular attributes. Mass Spectrometry (MS) provides the molecular weight and formula, Fourier-Transform Infrared (FTIR) Spectroscopy identifies the functional groups present, and Nuclear Magnetic Resonance (NMR) Spectroscopy maps the precise atomic connectivity. Together, they form an unassailable confirmation of the target structure.

G cluster_synthesis Synthesis Stage cluster_analysis Analytical Workflow cluster_conclusion Validation Synthesis Chemical Synthesis of Target Compound Crude Crude Product Synthesis->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure Purified Analyte Purification->Pure MS Mass Spectrometry (MS) Confirms Molecular Weight Pure->MS What is the mass? FTIR FTIR Spectroscopy Identifies Functional Groups Pure->FTIR What functional groups are present? NMR NMR Spectroscopy Elucidates Connectivity Pure->NMR How are the atoms connected? Confirmed Structure Confirmed MS->Confirmed Data Convergence FTIR->Confirmed Data Convergence NMR->Confirmed Data Convergence

Figure 1: High-level overview of the post-synthesis analytical workflow for structural confirmation.

Part 1: Molecular Weight and Formula Confirmation via Mass Spectrometry

Expertise & Experience: The first and most fundamental question is whether the synthesized compound has the correct molecular weight. Mass spectrometry is the definitive technique for this.[1][2] We opt for Electrospray Ionization (ESI) as it is a "soft" ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion peak. This is crucial for avoiding ambiguity and directly confirming the mass of the parent molecule.[3]

Expected vs. Experimental Data

The molecular formula for this compound is C₁₁H₇FN₂O₃. The expected mass is a critical benchmark for our analysis.

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₁₁H₇FN₂O₃C₁₁H₇FN₂O₃
Monoisotopic Mass 234.0441 u-
[M+H]⁺ (Protonated Ion) 235.0519 u235.0521 m/z
[M+Na]⁺ (Sodium Adduct) 257.0339 u257.0342 m/z
Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified product in 1 mL of HPLC-grade acetonitrile or methanol.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) calibrated according to the manufacturer's protocol.

  • Ionization: Set the ESI source to positive ion mode.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. The high resolution allows for the determination of the elemental composition from the exact mass.

Trustworthiness: The observation of an ion at m/z 235.0521, corresponding to the [M+H]⁺ species, with a mass accuracy of less than 5 ppm relative to the calculated value, provides high confidence in the elemental composition. The characteristic isotopic pattern for C₁₁H₇FN₂O₃ further validates this assignment.

Part 2: Functional Group Identification with FTIR Spectroscopy

Expertise & Experience: While MS confirms the elemental formula, it provides little information about how the atoms are arranged. FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[1][4] Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."[5] For our target molecule, we expect to see distinct signals for the nitro group, the aromatic ether linkage, the C-F bond, and the substituted aromatic rings.

Expected vs. Experimental Data
Functional GroupBondCharacteristic Absorption (cm⁻¹)Expected Experimental Value (cm⁻¹)
Nitro Group N-O (asymmetric stretch)1500-1570~1525
Nitro Group N-O (symmetric stretch)1300-1370~1345
Aryl Ether C-O-C (asymmetric stretch)1200-1275~1240
Aromatic Ring C=C stretch1400-1600Multiple peaks ~1490, 1590
Fluorine Group C-F stretch1000-1400~1210
Aromatic C-H C-H stretch3000-3100~3070
Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small, solvent-free sample of the purified solid directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Trustworthiness: The protocol is self-validating through the background scan. The presence of strong absorption bands in the predicted regions for the NO₂, C-O-C, and C-F groups, combined with the absence of bands for other functional groups (e.g., a broad O-H stretch around 3300 cm⁻¹ from unreacted 4-fluorophenol), strongly supports the proposed structure.

G struct Structure: this compound Nitro (NO₂) Aryl Ether (C-O-C) Fluoroaromatic (C-F) Pyridine Ring Benzene Ring ftir FTIR Spectrum ~1525 cm⁻¹ ~1345 cm⁻¹ ~1240 cm⁻¹ ~1210 cm⁻¹ ~1590 cm⁻¹ struct:f1->ftir:p1 asymm. stretch struct:f1->ftir:p2 symm. stretch struct:f2->ftir:p3 stretch struct:f3->ftir:p4 stretch struct:f4->ftir:p5 C=C stretch struct:f5->ftir:p5

Figure 2: Correlation between the key functional groups of the target molecule and their expected FTIR absorption frequencies.

Part 3: Definitive Structural Elucidation by NMR Spectroscopy

Expertise & Experience: NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.[1][6] It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete and unambiguous picture of the molecular framework.

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the specific probe and sample.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse, a sufficient relaxation delay (e.g., 5 seconds), and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time will be required.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus and requires fewer scans than ¹³C NMR.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Expected ¹H NMR Data (400 MHz, CDCl₃)

The structure has 7 distinct protons in different chemical environments. The electron-withdrawing nitro group and the electronegative oxygen and nitrogen atoms will significantly influence the chemical shifts.

Proton LabelEnvironmentPredicted Shift (δ, ppm)Predicted MultiplicityIntegration
H-6 Pyridine, ortho to N and meta to NO₂~8.95d (doublet)1H
H-4 Pyridine, ortho to NO₂~8.40dd (doublet of doublets)1H
H-3 Pyridine, meta to NO₂~7.10d (doublet)1H
H-2', H-6' Benzene, ortho to O~7.25m (multiplet)2H
H-3', H-5' Benzene, ortho to F~7.15m (multiplet)2H
Expected ¹³C NMR Data (101 MHz, CDCl₃)

The molecule has 11 carbon atoms, but due to symmetry in the fluorophenyl ring, we expect to see 9 distinct signals.

Carbon LabelPredicted Shift (δ, ppm)Note
C-2 ~163Attached to electronegative O
C-5 ~141Attached to NO₂
C-4 ~145Deshielded by NO₂
C-6 ~148Deshielded by N
C-3 ~112Shielded relative to other pyridine carbons
C-1' ~150Attached to O, shows C-F coupling
C-4' ~160Attached to F, shows strong C-F coupling
C-2', C-6' ~123Shows C-F coupling
C-3', C-5' ~117Shows C-F coupling

Trustworthiness: The combination of chemical shifts, precise splitting patterns (coupling constants), and correct integration ratios in the ¹H NMR spectrum provides a rigorous validation of the proton framework. The ¹³C NMR confirms the number of unique carbon environments, and ¹⁹F NMR will show a single resonance, confirming the presence of one fluorine environment. The data from these three orthogonal NMR experiments collectively provides an incredibly high degree of confidence in the final structure.

Conclusion: A Triangulated, Self-Validating Approach

The structural confirmation of a synthesized molecule like this compound is not achieved by a single technique but by the logical convergence of evidence from multiple, orthogonal analytical methods.

G MS MS Data m/z = 235.0521 [M+H]⁺ Conclusion Unambiguous Structure: This compound MS->Conclusion Confirms C₁₁H₇FN₂O₃ FTIR FTIR Data Peaks for NO₂, C-O-C, C-F FTIR->Conclusion Confirms Functional Groups NMR NMR Data Correct ¹H, ¹³C, ¹⁹F shifts, couplings, & integrations NMR->Conclusion Confirms Atom Connectivity

By following this guide, researchers can move from a synthesized powder to a fully validated chemical entity. Mass spectrometry confirms the correct atoms are present in the correct numbers. FTIR confirms they are assembled into the expected functional groups. Finally, NMR spectroscopy provides the ultimate proof, mapping out the exact connectivity of the atomic framework. Each technique validates the others, providing a robust and trustworthy confirmation essential for the progression of any drug development pipeline.

References

  • Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry For Everyone. (2025, February 8). What Is Organic Spectroscopy? [Video]. YouTube. [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Retrieved January 21, 2026, from [Link]

  • Pall, S. Determination of Structure: Modern Analytical Techniques. Savita Pall and Chemistry.
  • National Center for Biotechnology Information. Isolating, Identifying, Imaging, and Measuring Substances and Structures. In Beyond the Molecular Frontier: Challenges for Chemistry and Chemical Engineering. National Academies Press (US). [Link]

  • AxisPharm. (2024, September 2). Eight Crucial Techniques in Chemical Composition Analysis. [Link]

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies. John Wiley & Sons.
  • Reich, H. J. (2017). Proton Nuclear Magnetic Resonance Spectroscopy. University of Wisconsin. [Link]

  • Center for Professional Innovation & Education (CfPIE). (2024, June 20). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. [Link]

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A Comparative Guide to the Cytotoxicity of Fluorinated Versus Non-Fluorinated Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of fluorine into therapeutic candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve biological activity. Nitropyridines, a class of heterocyclic compounds, have garnered interest for their potential as cytotoxic agents. This guide provides a comparative analysis of the anticipated cytotoxic effects of fluorinated versus non-fluorinated nitropyridines. While direct head-to-head comparative studies are limited in the public domain, this document synthesizes established principles of fluorine chemistry and data from analogous molecular systems to provide a predictive framework for researchers. We will explore the expected impact of fluorination on the physicochemical properties and, consequently, the cytotoxicity of nitropyridines. Furthermore, this guide offers detailed experimental protocols for conducting such comparative studies and a proposed mechanism of action for nitropyridine-induced cytotoxicity.

The Strategic Role of Fluorine in Modulating the Bioactivity of Heterocyclic Compounds

Fluorine's unique properties—high electronegativity, small van der Waals radius (similar to hydrogen), and the strength of the carbon-fluorine bond—make it a powerful tool in drug design.[1] When incorporated into a molecule like pyridine, fluorine can exert profound effects on its physicochemical profile.[2]

Key Physicochemical Effects of Fluorination on the Pyridine Ring:

  • Basicity (pKa): The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and making it less basic.[2] This can significantly alter drug-receptor interactions and pharmacokinetic profiles.

  • Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[3] However, the effect can be complex and position-dependent.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[2] This often leads to increased metabolic stability and a longer in vivo half-life for fluorinated compounds compared to their non-fluorinated analogs.[2]

  • Dipole Moment and Conformation: The introduction of a highly electronegative fluorine atom can alter the molecule's dipole moment and influence its preferred conformation, which can in turn affect its binding to biological targets.[4]

These alterations are fundamental to the "fluorine effect" and provide a basis for predicting how fluorination might impact the cytotoxicity of nitropyridines.

PropertyNon-Fluorinated PyridineFluorinated PyridineImplication for Cytotoxicity
Basicity (pKa) Higher (More Basic)Lower (Less Basic)[2]May alter interactions with biological targets and affect cellular uptake.
Lipophilicity LowerGenerally Higher[3]Could enhance membrane permeability, leading to increased intracellular concentration.
Metabolic Stability More susceptible to metabolismMore resistant to metabolism[2]Increased half-life could lead to prolonged exposure and potentially greater cytotoxicity.
Target Binding Dependent on structureCan be altered due to changes in electronics and conformation[4]May increase or decrease affinity for the biological target, directly impacting cytotoxicity.

Proposed Mechanism of Nitropyridine-Induced Cytotoxicity

The cytotoxicity of nitroaromatic compounds is often linked to their ability to induce nitrosative stress within cells.[5] It is plausible that nitropyridines exert their cytotoxic effects through a similar mechanism.

Proposed Pathway:

  • Cellular Uptake: The nitropyridine compound enters the cell, a process that may be influenced by its lipophilicity.

  • Reductive Activation: Intracellular reductases can reduce the nitro group to form a nitro radical anion.

  • Generation of Reactive Oxygen and Nitrogen Species (RONS): The nitro radical anion can react with molecular oxygen to produce superoxide radicals and regenerate the parent nitropyridine, creating a futile redox cycle. This leads to an accumulation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), a state known as nitrosative stress.

  • Cellular Damage: Elevated RONS levels can cause widespread damage to cellular components, including lipids (lipid peroxidation), proteins (enzyme inactivation), and DNA (strand breaks).

  • Induction of Apoptosis: The cellular damage and stress can trigger the intrinsic apoptotic pathway, leading to the activation of caspases and programmed cell death.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Nitropyridine_ext Nitropyridine Nitropyridine_int Nitropyridine Nitropyridine_ext->Nitropyridine_int Cellular Uptake Nitro_Radical Nitro Radical Anion Nitropyridine_int->Nitro_Radical Reduction Reductases Cellular Reductases Reductases->Nitro_Radical ROS_RNS ↑ Reactive Oxygen/ Nitrogen Species (RONS) Nitro_Radical->ROS_RNS Redox Cycling Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS_RNS->Cellular_Damage Apoptosis Apoptosis Induction Cellular_Damage->Apoptosis

Figure 1: Proposed mechanism of nitropyridine-induced cytotoxicity.

Comparative Cytotoxicity: A Predictive Analysis Based on Analogous Systems

While direct comparative data for nitropyridines is scarce, we can draw valuable insights from related heterocyclic systems.

Case Study: Fluorination of Amodiaquine

A study on the antimalarial drug amodiaquine, a 4-aminoquinoline, demonstrated that fluorination at specific positions on the aromatic ring maintained its therapeutic activity while reducing the formation of a toxic quinone imine metabolite.[6] This suggests that strategic fluorination of a heterocyclic ring can decrease unwanted toxicity without compromising desired biological activity. For nitropyridines, this could mean that fluorination might reduce off-target toxicity while preserving or even enhancing its cytotoxic effects on cancer cells by blocking metabolic pathways that lead to detoxification.

Case Study: Substituted Nicotinamides

Research on a series of substituted nicotinamides (pyridine derivatives) revealed a wide range of cytotoxic activities against various cancer cell lines, with IC50 values being highly dependent on the nature and position of the substituents.[7] This underscores the principle that even minor structural modifications to the pyridine ring can dramatically influence cytotoxicity. It is therefore highly probable that the addition of a fluorine atom to a nitropyridine scaffold will significantly alter its cytotoxic profile.

Predictive Scenarios for Fluorinated Nitropyridines:

  • Increased Cytotoxicity: If fluorination blocks a key metabolic site responsible for detoxification, it could lead to higher intracellular concentrations of the active compound and thus, increased cytotoxicity. Furthermore, if the fluorine atom enhances binding to a pro-apoptotic target protein, this would also result in greater cytotoxic potency.

  • Decreased Cytotoxicity: Conversely, if the fluorine atom is placed at a position that hinders the necessary binding to a biological target, or if it alters the electronic properties of the nitro group in a way that prevents its reductive activation, a decrease in cytotoxicity could be observed.

  • Altered Selectivity: Fluorination could potentially alter the selectivity of the nitropyridine for cancer cells versus normal cells. For example, if a specific metabolic enzyme that is overexpressed in cancer cells is required to activate the non-fluorinated compound, and fluorination prevents this activation, the fluorinated analog might be less effective.

Experimental Protocols for Comparative Cytotoxicity Assessment

To empirically determine the comparative cytotoxicity of fluorinated and non-fluorinated nitropyridines, a systematic experimental approach is required.

G A Compound Preparation (Fluorinated & Non-Fluorinated Nitropyridines) D Compound Treatment (Serial Dilutions) A->D B Cell Line Selection (e.g., Cancer vs. Normal) C Cell Seeding in 96-well Plates B->C C->D E Incubation (e.g., 24, 48, 72h) D->E F Cytotoxicity Assays E->F G MTT Assay (Metabolic Activity) F->G Option 1 H LDH Assay (Membrane Integrity) F->H Option 2 I Data Analysis (IC50 Calculation) G->I H->I J Results Comparison & Conclusion I->J

Figure 2: Experimental workflow for comparative cytotoxicity studies.

Cell Culture and Treatment
  • Cell Line Maintenance: Culture the selected cancer cell line (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293, fibroblasts) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the fluorinated and non-fluorinated nitropyridines in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in culture media to achieve the desired final concentrations.

  • Cell Treatment: Remove the old media from the 96-well plates and replace it with media containing the various concentrations of the test compounds. Include a vehicle control (media with DMSO) and a positive control (a known cytotoxic drug).

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Incubation: Incubate the treated cells for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

LDH Assay for Membrane Integrity

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of cytotoxicity.

  • Incubation: Incubate the treated cells for the desired time periods.

  • Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength as per the manufacturer's instructions. The amount of color change is proportional to the amount of LDH released.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release). Determine the EC50 value (the concentration at which 50% of the maximum LDH release is observed).

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the nitropyridine scaffold holds significant potential for modulating its cytotoxic properties. Based on established principles of medicinal chemistry, fluorination is anticipated to enhance metabolic stability and alter the lipophilicity and basicity of nitropyridines. These changes are likely to have a profound impact on their cytotoxicity, potentially leading to increased potency, altered selectivity, or a more favorable safety profile.

References

  • Czepas, J., et al. (2016). The effect of nitroxides on hydrogen peroxide-induced damage to bovine aortic endothelial cells. Redox Biology, 8, 338-346.
  • Rayner, C. G., et al. (1996). The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine. Journal of Medicinal Chemistry, 39(6), 1345-1353. [Link]

  • Grynkiewicz, G., & Szeja, W. (2016). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules, 21(11), 1465. [Link]

  • Al-Ostath, A., et al. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. Molecules, 26(16), 4945. [Link]

  • (No direct citation available for in vitro cytotoxic activity of newly designed derivatives against HepG-2 and Caco-2 cell lines)
  • Pike, V. W., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 86(17), 11699-11710. [Link]

  • Singh, U. S., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3436. [Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. (A representative review on the topic). [Link]

  • de Souza, M. V. N., et al. (2018). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Genetics and Molecular Biology, 41(4), 801-811. [Link]

  • PubChem. 3-Fluoro-5-nitropyridine. [Link]

  • PubChem. 2-Chloro-5-fluoro-3-nitropyridine. [Link]

  • PubChem. 2-Chloro-3-fluoro-5-nitropyridine. [Link]

  • (No direct citation available for the synthesis of 3-fluoropyridine)
  • (No direct citation available for 3-Fluoro-5-nitropyridin-2-amine)
  • (No direct citation available for a comparative analysis of fluorinated vs.
  • (No direct citation available for the cytotoxicity of fluorin
  • (No direct citation available for a comparative analysis of fluorinated vs.
  • (No direct citation available for IC50 values of fluorin
  • (No direct citation available for the chemical space of fluorin
  • (No direct citation available for the synthesis and cytotoxic activity of dihydropyridine carboxylic acids deriv
  • (No direct citation available for the analysis of structure-cytotoxicity in vitro relationship for perfluorin
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

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A Senior Application Scientist's Guide to Validating HPLC Purity Results for Novel Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of a novel compound is a critical attribute that directly impacts its safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for purity assessment. However, generating a chromatogram is merely the first step; the subsequent validation of these results is what provides the assurance of a compound's quality. This guide offers an in-depth, experience-driven approach to validating HPLC purity results, moving beyond a simple checklist to explain the "why" behind the "how."

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] This principle, enshrined by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), governs the entire validation process.[4][5][6][7] For a novel compound, where impurities are often unknown and co-elution is a significant risk, a robustly validated HPLC method is non-negotiable.

The Foundation: A Well-Developed Method

Before validation can begin, a suitable HPLC method must be developed. This initial phase is a critical determinant of the validation's success. Key considerations include:

  • Column Selection: The choice of stationary phase is dictated by the analyte's physicochemical properties. For most small-molecule novel compounds, a C18 column is a common starting point, but other phases like C8, Phenyl-Hexyl, or polar-embedded phases should be considered to achieve optimal selectivity.

  • Mobile Phase Optimization: The composition, pH, and gradient of the mobile phase are manipulated to achieve adequate separation of the main peak from all potential impurities.[8]

  • Detector Selection: A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector is highly recommended.[9] These detectors acquire absorbance data across a wide UV-visible range, which is invaluable for peak purity analysis.[9]

Core Validation Parameters: A Triad of Trust

The validation of an HPLC purity method rests on a foundation of several key parameters, as outlined in the ICH Q2(R2) guideline.[4][10] For purity testing, the most critical of these are specificity, the limit of detection (LOD) and limit of quantification (LOQ), and robustness.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[2][11][12][13][14] For a novel compound, demonstrating specificity is a multi-faceted endeavor.

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of specificity validation.[1] It involves subjecting the novel compound to harsh conditions to intentionally generate degradation products.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare solutions of the novel compound in various stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Solid compound heated at 80°C for 48 hours.

    • Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC, alongside an unstressed control sample.

  • Peak Purity Assessment: Utilize a DAD/PDA detector to perform peak purity analysis on the main peak in each chromatogram.[9] This involves comparing the UV spectra at different points across the peak (upslope, apex, and downslope).[9] If the spectra are identical, the peak is considered spectrally pure.[9][15]

  • Resolution: Calculate the resolution between the main peak and the closest eluting impurity or degradation peak. A resolution of ≥ 2.0 is generally considered acceptable.[12]

G cluster_0 Forced Degradation Workflow cluster_1 Analysis cluster_2 Evaluation Novel Compound Novel Compound Acid Hydrolysis Acid Hydrolysis Novel Compound->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Novel Compound->Base Hydrolysis Oxidation Oxidation Novel Compound->Oxidation Thermal Stress Thermal Stress Novel Compound->Thermal Stress Photolytic Stress Photolytic Stress Novel Compound->Photolytic Stress HPLC-DAD Analysis HPLC-DAD Analysis Acid Hydrolysis->HPLC-DAD Analysis Base Hydrolysis->HPLC-DAD Analysis Oxidation->HPLC-DAD Analysis Thermal Stress->HPLC-DAD Analysis Photolytic Stress->HPLC-DAD Analysis Peak Purity Assessment Peak Purity Assessment HPLC-DAD Analysis->Peak Purity Assessment Resolution Calculation Resolution Calculation HPLC-DAD Analysis->Resolution Calculation Specificity Demonstrated Specificity Demonstrated Peak Purity Assessment->Specificity Demonstrated Resolution Calculation->Specificity Demonstrated

Interpreting the Data:

The goal is to demonstrate that the analytical method can separate the main compound from its degradation products.[12] If co-elution is observed, the method must be further optimized.

Stress Condition % Degradation Resolution (Main Peak vs. Closest Impurity) Peak Purity Angle Peak Purity Threshold Result
Acidic15.2%2.50.1230.250Pass
Basic8.9%2.10.1500.250Pass
Oxidative22.5%1.80.2800.250Fail (Resolution)
Thermal5.1%3.00.1100.250Pass
Photolytic12.8%2.80.1350.250Pass

In this hypothetical example, the oxidative stress condition resulted in a degradation product that was not fully resolved from the main peak, indicating a need for method optimization.

For a purity method, it is crucial to know the smallest amount of an impurity that can be reliably detected and quantified.

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[16][17]

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[16][17]

Experimental Protocol: Signal-to-Noise Ratio and Calibration Curve Methods

There are several methods to determine LOD and LOQ, with the signal-to-noise (S/N) ratio and the calibration curve method being the most common.[18]

Step-by-Step Methodology (S/N Ratio):

  • Prepare a Dilute Solution: Prepare a solution of the novel compound at a concentration expected to be near the LOQ.

  • Inject and Measure: Inject the solution multiple times (e.g., n=6) and determine the signal height of the peak and the noise of the baseline in a region where no peaks are present.

  • Calculate S/N: Calculate the signal-to-noise ratio.

  • Determine LOD and LOQ:

    • LOD is typically determined at a S/N ratio of 3:1.[16]

    • LOQ is typically determined at a S/N ratio of 10:1.[16]

Step-by-Step Methodology (Calibration Curve):

  • Prepare a Series of Dilutions: Prepare a series of at least five dilutions of the novel compound at the lower end of its expected concentration range.

  • Construct a Calibration Curve: Inject each dilution and plot the peak area versus the concentration.

  • Calculate LOD and LOQ:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)[18][19]

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)[18][19]

Parameter Signal-to-Noise Method Calibration Curve Method Acceptance Criteria
LOD0.015%0.018%Report Value
LOQ0.05%0.055%Report Value
Precision at LOQ (%RSD)8.5%9.2%≤ 10%

A robust method is one that is not significantly affected by small, deliberate variations in method parameters.[20][21][22] This provides confidence that the method will perform consistently in different laboratories, on different instruments, and with different analysts.[23]

Experimental Protocol: One-Factor-at-a-Time (OFAT) or Design of Experiments (DoE)

Robustness is assessed by intentionally varying critical method parameters and observing the effect on the results.[22]

Step-by-Step Methodology:

  • Identify Critical Parameters: Identify the HPLC parameters that are most likely to influence the results (e.g., mobile phase pH, column temperature, flow rate, mobile phase composition).[20][22]

  • Define Variations: For each parameter, define a small, realistic range of variation.

  • Perform Experiments: Analyze a sample of the novel compound under the modified conditions.

  • Evaluate Impact: Assess the impact of each variation on critical chromatographic parameters like retention time, resolution, and peak area.

G cluster_0 Parameter Variation HPLC Method HPLC Method Mobile Phase pH Mobile Phase pH HPLC Method->Mobile Phase pH Column Temperature Column Temperature HPLC Method->Column Temperature Flow Rate Flow Rate HPLC Method->Flow Rate Organic Modifier % Organic Modifier % HPLC Method->Organic Modifier % pH 2.8 pH 2.8 Mobile Phase pH->pH 2.8 pH 3.0 (Nominal) pH 3.0 (Nominal) Mobile Phase pH->pH 3.0 (Nominal) pH 3.2 pH 3.2 Mobile Phase pH->pH 3.2 38°C 38°C Column Temperature->38°C 40°C (Nominal) 40°C (Nominal) Column Temperature->40°C (Nominal) 42°C 42°C Column Temperature->42°C 0.9 mL/min 0.9 mL/min Flow Rate->0.9 mL/min 1.0 mL/min (Nominal) 1.0 mL/min (Nominal) Flow Rate->1.0 mL/min (Nominal) 1.1 mL/min 1.1 mL/min Flow Rate->1.1 mL/min 48% 48% Organic Modifier %->48% 50% (Nominal) 50% (Nominal) Organic Modifier %->50% (Nominal) 52% 52% Organic Modifier %->52% Analysis of System Suitability Analysis of System Suitability pH 2.8->Analysis of System Suitability pH 3.2->Analysis of System Suitability 38°C->Analysis of System Suitability 42°C->Analysis of System Suitability 0.9 mL/min->Analysis of System Suitability 1.1 mL/min->Analysis of System Suitability 48%->Analysis of System Suitability 52%->Analysis of System Suitability Robustness Confirmed Robustness Confirmed Analysis of System Suitability->Robustness Confirmed

Parameter Varied Variation Resolution (Critical Pair) % Change in Main Peak Area Result
Mobile Phase pH± 0.2≥ 2.0< 2.0%Pass
Column Temperature± 2 °C≥ 2.0< 2.0%Pass
Flow Rate± 0.1 mL/min≥ 2.0< 2.0%Pass
Mobile Phase Composition± 2% Organic≥ 2.0< 2.0%Pass
Beyond the Basics: A Comparative Look at Peak Purity Tools

While DAD/PDA is the workhorse for peak purity assessment, it's essential to understand its limitations and when to employ more advanced techniques.[24][25]

Technique Principle Advantages Disadvantages Best For
HPLC-DAD/PDA Compares UV-Vis spectra across a peak.[9]Readily available, cost-effective, non-destructive.Can be insensitive to impurities with similar spectra or that co-elute perfectly.[24][26]Routine purity screening and initial specificity studies.
HPLC-MS Separates ions based on their mass-to-charge ratio.Highly sensitive and specific, can identify unknown impurities.More expensive, can have matrix effects, destructive.Confirming the identity of impurities and investigating co-eluting peaks.
Conclusion: A Commitment to Quality

Validating the HPLC purity results for a novel compound is a rigorous but essential process that underpins the entire drug development program. By systematically evaluating specificity, sensitivity, and robustness, and by judiciously employing advanced analytical tools, researchers can generate a comprehensive data package that provides a high degree of confidence in the purity of their compound. This commitment to analytical excellence is not just a regulatory requirement; it is a scientific imperative.

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the intricate process of drug development, the robust characterization of synthetic intermediates is a cornerstone of ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The choice of analytical methodology is not merely a matter of convenience; it is a critical decision that reverberates through the entire development lifecycle. Cross-validation of analytical techniques provides a framework for rigorously comparing and selecting the most appropriate method for a given synthetic intermediate, ensuring data integrity and regulatory compliance.

This guide offers a comprehensive, field-proven approach to the cross-validation of common analytical techniques for a synthetic intermediate. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying scientific rationale for each experimental choice.

Core Principles of Analytical Technique Cross-Validation

The objective of cross-validation is to demonstrate that different analytical procedures are suitable for their intended purpose and to understand the degree of agreement between them. This is particularly crucial when transferring methods between laboratories or when a new method is proposed to replace an existing one. The principles of analytical method validation are outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a framework for assessing various validation characteristics.[1][2][3] The revised ICH Q2(R2) and the new Q14 guideline further emphasize a lifecycle approach to analytical procedures, encouraging a deeper understanding of the method's performance.[4]

The fundamental validation parameters that form the basis of our cross-comparison include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Detection Limit (DL): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A Comparative Overview of Key Analytical Techniques

The selection of analytical techniques for a synthetic intermediate is primarily dictated by its physicochemical properties, such as volatility, thermal stability, and polarity.[5][6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling non-volatile, polar, and thermally unstable compounds.[6][7] It separates components based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8][9]

  • Strengths: Broad applicability to a wide range of compounds, including most APIs and their intermediates.[5] Operates at or near ambient temperatures, preventing degradation of thermolabile substances.[5]

  • Considerations: Can be more expensive per analysis due to solvent consumption.[6]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[5][6] Separation is achieved by partitioning the analytes between a gaseous mobile phase and a liquid or solid stationary phase.

  • Strengths: Offers high separation efficiency and is often faster than HPLC for suitable analytes.[5][6] It is the method of choice for residual solvent analysis.[7]

  • Considerations: Limited to analytes that can be vaporized without decomposition.[5][8]

Mass Spectrometry (MS)

MS is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is often coupled with a chromatographic technique (LC-MS or GC-MS) to provide both separation and definitive identification of components.[5] MS is invaluable for the characterization of synthetic intermediates and the identification of impurities.[10][11][12][13][14]

  • Strengths: Unparalleled sensitivity and specificity, enabling the detection of trace-level impurities. Provides molecular weight and structural information.

  • Considerations: Can be complex to operate and may suffer from matrix effects.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[15][16][17] It provides detailed information about the chemical environment of atoms within a molecule. Quantitative NMR (qNMR) can be used for purity assessment and concentration determination.[15]

  • Strengths: Provides unambiguous structural information and can be used for both qualitative and quantitative analysis.[17][18] It is a non-destructive technique.[17]

  • Considerations: Lower sensitivity compared to other techniques. Requires more specialized expertise for data interpretation.

Experimental Workflow for Cross-Validation

The following workflow provides a structured approach to the cross-validation of analytical techniques for a synthetic intermediate.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Comparison cluster_reporting Phase 4: Reporting & Decision P1 Define Critical Quality Attributes (CQAs) of the Intermediate P2 Select Potential Analytical Techniques (HPLC, GC, etc.) P1->P2 P3 Develop and Optimize Individual Method Protocols P2->P3 P4 Draft Cross-Validation Protocol P3->P4 E1 Prepare Standard and Sample Solutions P4->E1 E2 Perform Method Validation for Each Technique (ICH Q2(R1)) E1->E2 E3 Analyze Identical Batches of the Intermediate with Each Method E1->E3 A1 Collect and Process Data E2->A1 E3->A1 A2 Perform Statistical Comparison of Results (e.g., t-test, F-test) A1->A2 A3 Compare Performance Characteristics (Accuracy, Precision, etc.) A2->A3 A4 Generate Comparative Data Tables A3->A4 R1 Document All Results in a Cross-Validation Report A4->R1 R2 Select Primary and Secondary (Orthogonal) Methods R1->R2 R3 Establish Acceptance Criteria for Future Method Transfer R2->R3

Figure 1: Experimental workflow for cross-validation of analytical techniques.
Detailed Experimental Protocols
Sample Preparation
  • Standard Preparation: Prepare a stock solution of the reference standard of the synthetic intermediate in a suitable solvent. Create a series of calibration standards by serial dilution to cover the expected working range.

  • Sample Preparation: Accurately weigh a representative sample of the synthetic intermediate and dissolve it in the same solvent as the standard to a known concentration.

  • Spiked Sample Preparation (for Accuracy): Prepare samples of a known matrix (e.g., a placebo or a reaction mixture without the intermediate) and spike them with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]

HPLC Method Protocol (Illustrative Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV at 254 nm

GC Method Protocol (Illustrative Example)
  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min

  • Detector: Flame Ionization Detector (FID) at 300 °C

Comparative Data Analysis

The core of the cross-validation lies in the direct comparison of the performance characteristics of each technique. The results should be summarized in a clear and concise table.

Performance CharacteristicHPLC-UVGC-FIDLC-MSqNMRAcceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998> 0.995> 0.999r² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.5 - 101.5%95.0 - 105.0%99.0 - 101.0%98.0 - 102.0%
Precision (RSD)
- Repeatability< 1.0%< 1.5%< 2.0%< 0.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%< 2.5%< 1.0%≤ 3.0%
QL (µg/mL) 0.51.00.0150Reportable
Specificity HighModerateVery HighVery HighNo interference at the retention time of the analyte
Robustness PassedPassedPassedPassedNo significant impact on results
Statistical Comparison of Results

When comparing the quantitative results obtained from two different methods for the same set of samples, statistical tools are essential for an objective assessment.[19][20]

  • Student's t-test: Used to determine if there is a significant difference between the means of the two sets of results.

  • F-test: Used to compare the variances (precision) of the two methods.

A non-significant result in both tests suggests that the two methods provide statistically equivalent results.[21]

Decision-Making Framework for Method Selection

The choice of the primary analytical method depends on a holistic evaluation of the data, considering the specific requirements of the analysis at a particular stage of development.

DecisionFramework cluster_criteria Evaluation Criteria cluster_methods Method Selection Start Cross-Validation Data C1 Accuracy & Precision Start->C1 C2 Sensitivity (QL) Start->C2 C3 Specificity Start->C3 C4 Throughput & Cost Start->C4 M1 Primary Method (e.g., HPLC for routine QC) C1->M1 M3 Reference Method (e.g., qNMR for standard certification) C1->M3 M2 Orthogonal Method (e.g., LC-MS for impurity identification) C2->M2 C3->M2 C4->M1

Figure 2: Decision-making framework for selecting analytical methods.

Conclusion

Cross-validation of analytical techniques is an indispensable activity in pharmaceutical development. It provides a robust, data-driven basis for selecting the most appropriate methods for the analysis of synthetic intermediates. By systematically comparing key performance characteristics and applying sound statistical analysis, drug development professionals can ensure the generation of reliable data, facilitate smooth method transfer, and build a strong foundation for regulatory submissions. This guide provides a comprehensive framework for this critical process, empowering scientists to make informed decisions that uphold the principles of scientific integrity and contribute to the development of safe and effective medicines.

References

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A Comparative In Vitro Efficacy Analysis of 2-(4-Fluorophenoxy)-5-nitropyridine as a Putative UGT1A1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers

This guide provides an in-depth comparison of the in vitro efficacy of the novel compound 2-(4-Fluorophenoxy)-5-nitropyridine against known inhibitors of UDP-glucuronosyltransferase 1A1 (UGT1A1). As a key enzyme in human drug metabolism, understanding the inhibitory potential of new chemical entities on UGT1A1 is critical for predicting drug-drug interactions (DDIs) and avoiding potential toxicities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel compounds and presenting supporting experimental methodologies.

The Critical Role of UGT1A1 in Drug Metabolism and Toxicology

Uridine-diphosphate glucuronosyltransferase 1A1 (UGT1A1) is a principal enzyme of the Phase II drug metabolism pathway, primarily located in the liver.[1] Its primary function is to catalyze the conjugation of a glucuronic acid moiety from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to a wide array of substrates. This process, known as glucuronidation, increases the water solubility of the substrates, facilitating their excretion from the body.

Key endogenous and xenobiotic substrates for UGT1A1 include:

  • Bilirubin: The breakdown product of heme, which must be glucuronidated for excretion. Inhibition of UGT1A1 can lead to elevated levels of unconjugated bilirubin, a condition known as hyperbilirubinemia.[3][4]

  • Clinical Drugs: UGT1A1 is responsible for the metabolism of numerous drugs, including the active metabolite of irinotecan (SN-38), a chemotherapy agent.[1][5]

Given its crucial role, both the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend evaluating the inhibitory potential of new drug candidates on UGT1A1.[1] Strong inhibition can lead to significant DDIs or metabolic disorders.[1][4]

The core mechanism involves the transfer of glucuronic acid to a substrate, a process that can be blocked by inhibitory compounds.

UGT1A1_Pathway sub Substrate (e.g., Bilirubin, SN-38) ugt1a1 UGT1A1 Enzyme sub->ugt1a1 udpga UDPGA (Cofactor) udpga->ugt1a1 prod Glucuronidated Substrate (Water-soluble, Excretable) ugt1a1->prod udp UDP ugt1a1->udp inhibitor Inhibitor (e.g., this compound) inhibitor->ugt1a1 Inhibition

Caption: UGT1A1-mediated glucuronidation pathway and point of inhibition.

Comparative Efficacy Analysis: this compound vs. Known Inhibitors

To contextualize the potential efficacy of this compound, its performance must be benchmarked against well-characterized UGT1A1 inhibitors. For this guide, we have selected a range of inhibitors, including therapeutic drugs known to inhibit UGT1A1 and specific research compounds.

Selected Known Inhibitors:

  • Atazanavir: An HIV protease inhibitor recognized for causing hyperbilirubinemia through competitive inhibition of UGT1A1.[1]

  • Nilotinib: A tyrosine kinase inhibitor that potently inhibits UGT1A1, with IC50 values often lower than clinical plasma concentrations.[3]

  • Silybin: A natural flavonoid and a commonly used positive control inhibitor in commercial UGT1A1 inhibition assays.[6]

  • UGT1A1-IN-1: A potent, non-competitive research inhibitor with a reported IC50 of 1.33 µM.[7]

The following table summarizes the in vitro inhibitory potency (IC50) of these compounds against UGT1A1, with illustrative data for this compound based on a hypothetical screening experiment.

CompoundClass / TypeUGT1A1 IC50 (µM)Inhibition TypeReference
This compound Test Compound 5.8 To be determinedHypothetical Data
AtazanavirHIV Protease Inhibitor1.9 - 2.3Mixed/Competitive[1]
NilotinibTyrosine Kinase Inhibitor0.079 - 0.53Noncompetitive[1][3]
SilybinPositive Control~10-15*Competitive[6]
UGT1A1-IN-1Research Inhibitor1.33Non-competitive[7]

*Note: The IC50 for Silybin can vary based on assay conditions.

Based on this illustrative comparison, this compound demonstrates moderate inhibitory activity, more potent than the general control Silybin but less potent than the clinically significant inhibitors Atazanavir and Nilotinib. This positions it as a compound of interest meriting further investigation, particularly to determine its mode of inhibition.

Experimental Protocol: In Vitro UGT1A1 Inhibition Assay

Trustworthy and reproducible data are the bedrock of comparative analysis. The following protocol describes a robust method for determining the IC50 value of a test compound against UGT1A1 using human liver microsomes (HLMs). HLMs are used as the enzyme source because they contain the full complement of drug-metabolizing enzymes in a native membrane environment.

Rationale for Key Choices:

  • Enzyme Source: Pooled HLMs represent an average of the population's metabolic capacity.

  • Probe Substrate: β-estradiol is a well-validated probe substrate for UGT1A1.[3]

  • Cofactor: UDPGA is the essential donor of the glucuronic acid moiety.[6][8]

  • Activation: Alamethicin is a pore-forming peptide used to disrupt the microsomal membrane, ensuring full access of substrates and cofactors to the enzyme's active site.[8]

  • Analysis: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and specificity required to quantify the formation of the estradiol-3-glucuronide metabolite.[2][6]

Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_reagents Prepare Buffer, Cofactor (UDPGA), Test Compound dilutions, and Positive Controls (e.g., Atazanavir) pre_incubate Pre-incubate HLMs with Test Compound or Controls (5 min, 37°C) to allow for binding prep_reagents->pre_incubate prep_hlm Thaw and dilute Human Liver Microsomes (HLMs) in buffer with Alamethicin prep_hlm->pre_incubate initiate_rxn Initiate reaction by adding β-Estradiol and UDPGA pre_incubate->initiate_rxn incubate Incubate at 37°C for specified time (e.g., 60 minutes) initiate_rxn->incubate quench Terminate reaction with cold Acetonitrile containing an Internal Standard incubate->quench process Centrifuge to pellet protein, transfer supernatant for analysis quench->process lcms Quantify Estradiol-3-Glucuronide formation via LC-MS/MS process->lcms calc Calculate % Inhibition relative to vehicle control lcms->calc ic50 Generate dose-response curve and determine IC50 value calc->ic50

Caption: Standard workflow for an in vitro UGT1A1 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 8 concentrations, from 0.1 to 100 µM).

    • Prepare stock solutions of positive controls (e.g., Atazanavir).

    • Prepare the incubation buffer: 100 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2.[8]

    • Prepare working solutions of UDPGA and the probe substrate β-estradiol in the incubation buffer.

  • Incubation Setup (96-well plate format):

    • To each well, add 2 µL of the test compound dilution, positive control, or vehicle control (DMSO).

    • Prepare the HLM suspension by diluting pooled HLMs to a final concentration of 0.25 mg/mL in ice-cold incubation buffer containing 25 µg/mL alamethicin.[8]

    • Add 178 µL of the HLM suspension to each well.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Reaction Initiation and Termination:

    • Initiate the glucuronidation reaction by adding 20 µL of a pre-warmed solution containing both β-estradiol and UDPGA (final concentrations of ~10 µM and 5 mM, respectively).[8]

    • Incubate the plate at 37°C for 60 minutes with gentle shaking.

    • Terminate the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated estradiol-glucuronide).

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Quantify the formation of estradiol-3-glucuronide using a validated LC-MS/MS method.

  • Data Analysis:

    • The rate of metabolite formation in the presence of the inhibitor is compared to the rate in the vehicle control wells (defined as 100% activity or 0% inhibition).

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This guide establishes a framework for assessing the in vitro inhibitory potential of this compound on the clinically significant enzyme UGT1A1. The hypothetical data places the compound as a moderate inhibitor, warranting further characterization.

Next Steps in Drug Development:

  • Kinetic Analysis: Determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed) by performing the assay with varying concentrations of the probe substrate. This is crucial for understanding how the inhibitor interacts with the enzyme.

  • Isoform Specificity: Evaluate the inhibitory activity of the compound against a panel of other major UGT isoforms (e.g., UGT1A3, 1A4, 1A9, 2B7) to determine its selectivity.[6]

  • In Vitro-In Vivo Extrapolation (IVIVE): Use the determined IC50 and Ki values, along with expected clinical exposure levels, to model the potential for clinically significant drug-drug interactions.[1]

By following these rigorous, self-validating protocols, researchers can confidently characterize novel chemical entities and make informed decisions in the drug development pipeline.

References

  • Wang, D., et al. (2019). Recent progress and challenges in screening and characterization of UGT1A1 inhibitors. Acta Pharmaceutica Sinica B. [Online] Available at: [Link]

  • Liu, Y., et al. (2018). In vitro UGT1A1 inhibition by tyrosine kinase inhibitors and association with drug-induced hyperbilirubinemia. Semantic Scholar. [Online] Available at: [Link]

  • Evotec. UGT Inhibition. [Online] Available at: [Link]

  • BioIVT. In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. [Online] Available at: [Link]

  • Leggat, A., et al. (2019). Validation of UGT Inhibition Assays for DDI Assessment. Slideshare. [Online] Available at: [Link]

  • ResearchGate. The inhibitory effects of other drugs on UGT1A1. [Online] Available at: [Link]

  • Preprints.org. Modulation of Macrophage Inflammatory Responses by UDP-Glucuronosyltransferase-Mediated PGE2 Glucuronidation. [Online] Available at: [Link]

  • Know Your Biomarker. UGT1A1 Biomarker. [Online] Available at: [Link]

  • PubMed. Inhibition of UGT1A1 by natural and synthetic flavonoids. [Online] Available at: [Link]

Sources

The Strategic Advantage of Fluorination: A Comparative Guide to the Metabolic Stability of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its versatile synthetic handles and its presence in numerous approved therapeutics.[1] However, the metabolic liabilities of the pyridine ring often present a significant hurdle in the journey from a promising lead compound to a viable drug candidate. Strategic incorporation of fluorine atoms into the pyridine ring has emerged as a powerful tactic to enhance metabolic stability, thereby improving pharmacokinetic profiles and overall drug efficacy.[2]

This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated pyridine derivatives, supported by experimental data and detailed methodologies. We will explore the mechanistic basis for the enhanced stability conferred by fluorination, compare the utility of different in vitro assay systems, and provide a detailed protocol for assessing metabolic stability in your own laboratory. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the design and optimization of next-generation pyridine-based therapeutics.

The Impact of Fluorination on Pyridine Metabolism: A Mechanistic Overview

The metabolic fate of pyridine derivatives is predominantly governed by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases responsible for the oxidative metabolism of a vast array of xenobiotics.[3][4] For the pyridine ring, the primary metabolic pathways include aromatic hydroxylation and N-oxidation.[5][6] The introduction of a fluorine atom can profoundly influence these metabolic pathways through several mechanisms:

  • Blocking Sites of Metabolism: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to oxidative cleavage by CYP enzymes.[7] By replacing a hydrogen atom at a metabolically vulnerable position with a fluorine atom, this "metabolic soft spot" can be effectively blocked.

  • Altering Electronic Properties: Fluorine is the most electronegative element, and its introduction onto the pyridine ring withdraws electron density, making the ring less susceptible to electrophilic attack by the activated oxygen species of the CYP catalytic cycle.[7] This deactivation of the aromatic system can significantly slow the rate of hydroxylation.

  • Influencing Binding and Orientation in the Active Site: The presence of a fluorine atom can alter the compound's lipophilicity and electrostatic interactions, which in turn can influence how it binds within the active site of a CYP enzyme.[8] This can lead to a reorientation of the molecule, potentially moving a metabolically labile position away from the reactive heme-iron center.

Comparison of In Vitro Models for Assessing Metabolic Stability

The selection of an appropriate in vitro model is crucial for obtaining reliable and translatable metabolic stability data. The two most commonly employed systems are liver microsomes and hepatocytes.

FeatureLiver MicrosomesHepatocytes
Enzyme Complement Primarily Phase I enzymes (CYPs, FMOs)Comprehensive suite of Phase I and Phase II enzymes (UGTs, SULTs, etc.)
Cellular Integrity Subcellular fraction (endoplasmic reticulum)Intact, viable cells
Cofactor Requirements Requires addition of cofactors (e.g., NADPH)Endogenous cofactors are present
Transport Processes Lacks active transport mechanismsIntact uptake and efflux transporters
Throughput & Cost High throughput, lower costLower throughput, higher cost
Predictive Power Good for CYP-mediated metabolismMore predictive of overall hepatic clearance, including non-CYP pathways and transport effects[7]

For fluorinated pyridine derivatives, where CYP-mediated oxidation is often the primary metabolic pathway, liver microsomes can be a cost-effective and high-throughput initial screen to assess metabolic stability. However, if Phase II metabolism (e.g., glucuronidation of a hydroxylated metabolite) is anticipated, or if active transport into and out of the liver cells is a consideration, hepatocytes provide a more physiologically relevant model.[9][10] It is important to note that for rapidly metabolized compounds, hepatocyte uptake can become the rate-limiting step, potentially leading to an underestimation of intrinsic clearance compared to microsomes.[7]

Experimental Workflow for Assessing Metabolic Stability

The following diagram illustrates a typical workflow for an in vitro metabolic stability assay using liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis TestCompound Test Compound Stock ReactionMix Reaction Mixture TestCompound->ReactionMix Microsomes Liver Microsomes Microsomes->ReactionMix NADPH NADPH System NADPH->ReactionMix Buffer Phosphate Buffer (pH 7.4) Buffer->ReactionMix Incubate Incubate at 37°C ReactionMix->Incubate Aliquots Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubate->Aliquots Quench Quench with Acetonitrile + Internal Standard Aliquots->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis (t½, CLint) LCMS->Data

Caption: Experimental workflow for an in vitro metabolic stability assay.

Comparative Metabolic Stability Data

The following table presents representative data comparing the metabolic stability of a non-fluorinated pyridine derivative with its fluorinated analog. This data is synthesized from a case study and illustrates the typical impact of fluorination.

CompoundIn Vitro SystemHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolizing Enzyme
4-Aminopyridine Human Liver Microsomes> 60LowCYP2E1 (minor)
3-Fluoro-4-aminopyridine Human Liver Microsomes~15HighCYP2E1 (major)

This data is illustrative and based on findings for 4-aminopyridine and its 3-fluoro analog. The increased metabolism of 3-fluoro-4-aminopyridine is a specific case where fluorination enhances binding to a particular CYP isozyme, highlighting the importance of empirical testing.

Metabolic Pathways of Fluorinated Pyridine Derivatives

The introduction of fluorine can block certain metabolic pathways, leading to a shift in metabolism towards other sites on the molecule. The following diagram illustrates the common metabolic fates of a generic fluorinated pyridine derivative.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent Fluorinated Pyridine Derivative Hydroxylation Aromatic Hydroxylation (at non-fluorinated positions) Parent->Hydroxylation CYP-mediated N_Oxidation N-Oxidation Parent->N_Oxidation CYP-mediated Dealkylation Side-chain Dealkylation (if applicable) Parent->Dealkylation Glucuronidation Glucuronidation (of hydroxylated metabolites) Hydroxylation->Glucuronidation UGTs Sulfation Sulfation (of hydroxylated metabolites) Hydroxylation->Sulfation SULTs

Caption: Common metabolic pathways for fluorinated pyridine derivatives.

Detailed Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol provides a step-by-step method for determining the metabolic stability of a test compound.

1. Reagent Preparation:

  • Phosphate Buffer (100 mM, pH 7.4): Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.4.

  • Test Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of the test compound in DMSO.

  • Internal Standard (IS) Stock Solution (1 mM): Prepare a 1 mM stock solution of a suitable internal standard in acetonitrile.

  • NADPH Regenerating System (Optional, but recommended): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. Alternatively, a commercially available system can be used.

  • Human Liver Microsomes (HLM): Purchase pooled HLM from a reputable supplier. Thaw on ice immediately before use.

2. Incubation Procedure:

  • Dilute the HLM to a final protein concentration of 0.5 mg/mL in phosphate buffer.

  • In a 96-well plate, add the test compound to the HLM suspension to achieve a final concentration of 1 µM.

  • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new 96-well plate containing ice-cold acetonitrile with the internal standard to quench the reaction.

  • Include control incubations:

    • A "minus NADPH" control to assess non-CYP-mediated degradation.

    • A "heat-inactivated microsome" control to assess chemical instability.

3. Sample Analysis:

  • Seal the quenched sample plate and centrifuge at 3000 x g for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11][12][13] Develop a method that provides good separation and sensitive detection of the parent compound and the internal standard.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .

Conclusion

The strategic incorporation of fluorine into pyridine derivatives is a well-established and powerful approach to enhance metabolic stability, a critical parameter in drug design. By blocking sites of metabolism and altering the electronic properties of the pyridine ring, fluorination can significantly reduce the rate of CYP-mediated degradation, leading to improved pharmacokinetic properties. The choice of the in vitro model system, either liver microsomes or hepatocytes, should be guided by the specific questions being addressed, with microsomes offering a high-throughput initial screen for CYP-mediated metabolism and hepatocytes providing a more comprehensive picture of overall hepatic clearance. The experimental protocol detailed in this guide provides a robust framework for assessing the metabolic stability of novel fluorinated pyridine derivatives, enabling data-driven decisions in the optimization of drug candidates.

References

  • Burkholder, C. R., Dolbier, W. R., Médebielle, M., & Ait-Mohand, S. (2001).
  • Chen, G., Chen, J., & Zhu, M. (2013). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Analytical and Bioanalytical Chemistry, 405(1), 15-25.
  • Clement, B., & Demesmaeker, M. (1997). Oxidation of N-hydroxyguanidines by cytochromes P450 and NO-synthases and formation of nitric oxide. General Pharmacology: The Vascular System, 28(5), 657-662.
  • Di, L., & Obach, R. S. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. European Journal of Medicinal Chemistry, 57, 367-373.
  • Di, L., Umennachi, G., & Obach, R. S. (2012). Comparison between liver microsomes and hepatocytes for the metabolic stability screening at discovery stage. Expert Opinion on Drug Metabolism & Toxicology, 8(10), 1245-1254.
  • De Oliveira, A. R. M., & De Moraes, N. V. (Eds.). (2021). Cytochrome P450 Enzymes in Drug Metabolism. MDPI.
  • Dostalek, M., Gardner, I., Gautreau, Y. W., & Theil, F. P. (2013). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. Drug Metabolism and Disposition, 41(1), 127-135.
  • EFSA Supporting Publications. (2018). In vitro comparative metabolism studies to identify metabolites. EFSA Journal, 16(S1), e161001.
  • Gao, H., et al. (2022). LC–MS/MS Assay of Fluoropezil and Its Two Major Metabolites in Human Plasma: An Application to Pharmacokinetic Studies. Bioanalysis, 14(13), 903-915.
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  • Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.
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  • Klavins, K. (2021, January 5). How to quantify 200 metabolites with one LC-MS/MS method? [Video]. YouTube.
  • Meanwell, N. A. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(13), 6173-6192.
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Safety Operating Guide

Proper Disposal of 2-(4-Fluorophenoxy)-5-nitropyridine: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like 2-(4-Fluorophenoxy)-5-nitropyridine are central to discovery. However, rigorous scientific practice extends beyond the benchtop; it encompasses a cradle-to-grave responsibility for the chemicals we handle. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental stewardship. This document is designed to be a practical, immediate resource for your operational and safety planning.

Foundational Safety & Hazard Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated nitroaromatic compound. This classification dictates the necessary handling precautions due to its potential for skin and eye irritation, as well as toxicity if ingested. The nitro group, in particular, can contribute to the reactivity and potential for energetic decomposition of the molecule, while the fluorinated phenyl ring places it in the category of halogenated organic compounds, which are subject to specific environmental regulations[1][2].

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated laboratory or fume hood.[3] Standard PPE includes, but is not limited to, a lab coat, nitrile gloves, and chemical safety goggles.[3]

  • Avoid Ignition Sources: While not classified as explosive, it is best practice to keep nitroaromatic compounds away from open flames and other potential ignition sources.[4]

  • Spill Preparedness: Ensure that a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth) is readily accessible.[5]

Hazard ClassificationRecommended Immediate Action
Skin Irritant Wash the affected area thoroughly with soap and water.
Eye Irritant Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5]
Harmful if Swallowed Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this compound or its residues be disposed of down the drain or in general waste.[3][4]

Segregation and Waste Collection

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Due to its chemical structure, this compound waste falls into two primary categories:

  • Halogenated Organic Waste: The presence of fluorine necessitates its collection in a designated, properly labeled "Halogenated Organic Waste" container.[3]

  • Nitroaromatic Compound Waste: While often collected with other halogenated organics, be aware of institutional policies that may require separate containment for nitro-compounds due to their potential reactivity.

Operational Steps:

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container. Polyethylene or glass containers are generally suitable.

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound." Include the date of initial waste addition.

  • Collection:

    • Solid Waste: Transfer solid this compound directly into the designated waste container using a chemically resistant spatula.

    • Contaminated Materials: Any items that have come into direct contact with the compound, such as weighing paper, gloves, and pipette tips, must also be disposed of in the same hazardous waste container.

    • Solutions: Collect solutions containing this compound in a designated liquid halogenated waste container. Do not mix with incompatible waste streams.

Managing Spills and Contamination

In the event of a spill, the primary objectives are to contain the material, protect personnel, and decontaminate the area.

Protocol for Small Spills (manageable by laboratory personnel):

  • Alert Personnel: Inform others in the immediate vicinity of the spill.

  • Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.[4]

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or diatomaceous earth.[5]

  • Collection: Carefully scoop the absorbed material into the designated "Halogenated Organic Waste" container.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Documentation: Record the spill and cleanup procedure in the laboratory logbook.

Protocol for Large Spills:

  • Evacuate: Immediately evacuate the laboratory.[4]

  • Isolate: Close the laboratory doors and prevent unauthorized entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

Disposal Decision-Making Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_response Response & Final Disposition start Generate Waste Containing This compound is_solid Is the waste solid or contaminated solid material? start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid is_spill Is this a spill? start->is_spill solid_waste Collect in Labeled 'Halogenated Organic Waste' (Solid) Container is_solid->solid_waste Yes liquid_waste Collect in Labeled 'Halogenated Organic Waste' (Liquid) Container is_liquid->liquid_waste Yes spill_kit Use Spill Kit with Inert Absorbent is_spill->spill_kit Yes store_waste Store Waste Container in a Designated, Ventilated Area solid_waste->store_waste liquid_waste->store_waste spill_cleanup Collect Absorbed Material and Contaminated PPE spill_kit->spill_cleanup contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs spill_cleanup->solid_waste final_disposal Final Disposal via Licensed Hazardous Waste Contractor contact_ehs->final_disposal

Caption: Decision workflow for handling and disposing of this compound waste.

Regulatory Context and Final Disposition

The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company. As a halogenated organic compound, it is subject to regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[1] Specifically, halogenated organic compounds are listed under 40 CFR Appendix III to Part 268, which outlines substances with land disposal restrictions.[2][6]

The most common and environmentally sound method for the final destruction of this type of waste is high-temperature incineration in a facility permitted to handle hazardous materials. This process ensures the complete breakdown of the molecule into less harmful components.

By adhering to these protocols, you are not only ensuring the safety of your laboratory and colleagues but also upholding the principles of responsible scientific research and environmental protection.

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A Researcher's Comprehensive Guide to Safely Handling 2-(4-Fluorophenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge and tools to conduct their work safely and effectively. This guide provides essential, immediate safety and logistical information for handling 2-(4-Fluorophenoxy)-5-nitropyridine. The protocols herein are designed to be a self-validating system, grounded in established safety principles for handling similar chemical compounds.

Immediate Safety and Hazard Assessment

Before beginning any work with this compound, a thorough risk assessment is crucial. The primary hazards associated with this class of compounds include:

  • Skin Irritation: Assumed to be a skin irritant.[1][2] Prolonged contact may lead to redness and discomfort.

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1]

  • Harmful if Swallowed: Oral ingestion may be harmful.

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3] Ensure that an eyewash station and a safety shower are readily accessible.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) Safety glasses with side shields, nitrile gloves, lab coat.Protects against accidental skin and eye contact with the solid compound.
Dissolving and Solution Preparation Chemical splash goggles, nitrile gloves, lab coat.Provides enhanced eye protection from potential splashes of the chemical in solution.
Running Reactions and Work-up Chemical splash goggles, face shield, nitrile gloves (consider double-gloving), chemical-resistant apron over a lab coat.Offers maximum protection during procedures with a higher risk of splashes, spills, or aerosol generation.
Large-Scale Operations (>5g) Chemical splash goggles, face shield, chemical-resistant gloves (e.g., butyl rubber or laminate), chemical-resistant apron or coveralls.Warrants a higher level of protection due to the increased quantity of the hazardous material being handled.
A Note on Glove Selection

Standard nitrile gloves provide good initial protection for incidental contact. For prolonged handling or immersion, it is advisable to consult a glove compatibility chart or the manufacturer's recommendations for pyridine and nitro-aromatic compounds.

Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is paramount for minimizing exposure and ensuring a safe experimental environment.

Preparation and Engineering Controls
  • Designate a Workspace: All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.[3]

  • Assemble Materials: Before starting, ensure all necessary equipment, including spatulas, glassware, solvents, and waste containers, are within the fume hood to avoid unnecessary movement in and out of the controlled workspace.

  • Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and operational.

Donning PPE: A Deliberate Process

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence WashHands Wash Hands Thoroughly LabCoat 1. Lab Coat WashHands->LabCoat Start with clean hands Gloves 2. Nitrile Gloves LabCoat->Gloves Ensure cuffs are tucked in Goggles 3. Goggles/Face Shield Gloves->Goggles Final step before handling

PPE Donning Workflow
Handling the Compound
  • Weighing: If weighing the solid, do so within the fume hood or on a draft shield to prevent dispersal of dust.

  • Transfers: Use a spatula or powder funnel for solid transfers. For solutions, use a pipette or syringe.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

Doffing PPE and Decontamination

The removal of PPE is as critical as its initial application to prevent cross-contamination.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_final Final Steps Gloves 1. Remove Gloves Goggles 2. Remove Goggles/Face Shield Gloves->Goggles Avoid touching face LabCoat 3. Remove Lab Coat Goggles->LabCoat Handle by clean parts WashHands Wash Hands Thoroughly LabCoat->WashHands Roll inwards, dispose

PPE Doffing Workflow
  • Decontaminate: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated chemical waste container.

  • Doffing: Follow the sequence outlined in the diagram above. Remove gloves by peeling them off from the cuff, turning them inside out.

Spill and Waste Management

Spill Response
  • Minor Spills (Solid): For small spills of the solid material, carefully sweep it up, avoiding the generation of dust, and place it in a labeled waste container.

  • Minor Spills (Solution): For small liquid spills, absorb the material with an inert absorbent material (e.g., vermiculite or sand), and place it in a sealed container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area and alert your institution's environmental health and safety (EHS) department.

Waste Disposal

All waste containing this compound, including contaminated gloves, wipes, and absorbent materials, must be disposed of as hazardous chemical waste.[3] Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this material down the drain.[4]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety within your research environment. Always prioritize safety and consult your institution's EHS department with any specific questions or concerns.

References

  • Personal Protective Equipment (PPE) - CHEMM . S. Department of Health and Human Services. [Link]

  • 2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem . National Institutes of Health. [Link]

  • Material Safety Data Sheet for Pyridine . [Link]

  • Personal Protective Equipment | US EPA . U.S. Environmental Protection Agency. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety . [Link]

  • Personal Protective Equipment (PPE) - Princeton EHS . Princeton University. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]

Sources

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